molecular formula C10H13N3O2 B1462781 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1186311-14-7

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1462781
CAS No.: 1186311-14-7
M. Wt: 207.23 g/mol
InChI Key: UIDNYSCZICDRRN-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a synthetically versatile intermediate within the privileged imidazopyridine scaffold, a structure of high significance in medicinal chemistry due to its close resemblance to naturally occurring purines. This structural analogy allows derivatives to interact efficiently with a wide array of biological targets and enzymes, facilitating the development of novel therapeutic agents . The dimethoxymethyl substituent on the core ring system is a valuable synthetic handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. The imidazo[4,5-b]pyridine core is extensively investigated for its profound antitumor potential. Compounds based on this scaffold have demonstrated the ability to influence multiple cellular pathways critical for cancer cell survival, including the inhibition of key serine/threonine kinases such as Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . By modulating these and other targets like c-MET kinases and poly(ADP-ribose) polymerase (PARP), imidazo[4,5-b]pyridine derivatives can act as potent inhibitors of cancer cell proliferation and migration, offering promising avenues for targeted cancer therapy . Beyond oncology, this chemical class exhibits broad-spectrum biological activity, making it a focal point for infectious disease research. The structural framework is utilized in the design of novel antimicrobial agents to address the growing crisis of bacterial resistance . Furthermore, select derivatives have shown promising and selective antiviral activity against pathogens such as respiratory syncytial virus (RSV), highlighting the scaffold's utility in developing treatments for viral infections . The 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine serves as a critical building block for researchers synthesizing new compounds to explore these diverse pharmacological themes, driving innovation in drug discovery.

Properties

IUPAC Name

6-(dimethoxymethyl)-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N3O2/c1-13-6-12-8-4-7(5-11-9(8)13)10(14-2)15-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNYSCZICDRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674131
Record name 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-14-7
Record name 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1186311-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a key structural motif in numerous biologically active molecules, and this guide offers a rational, step-by-step approach to a specifically substituted derivative.[1]

The synthesis is presented as a multi-step sequence, commencing with readily available starting materials. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and critical insights into reaction optimization and troubleshooting.

Strategic Overview of the Synthetic Pathway

The synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is strategically designed to build the molecule in a convergent manner. The core of the strategy involves the construction of a substituted 2,3-diaminopyridine precursor, followed by the formation of the imidazole ring and subsequent regioselective methylation.

DOT Script for Synthetic Pathway Overview

Synthesis_Overview A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 2-Amino-5-formyl-3-nitropyridine C->D Formylation E 2-Amino-5-(dimethoxymethyl)-3-nitropyridine D->E Acetal Protection F 5-(Dimethoxymethyl)pyridine-2,3-diamine E->F Nitro Reduction G 6-(Dimethoxymethyl)-3H-imidazo[4,5-b]pyridine F->G Cyclization H 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine G->H N-Methylation

Caption: Overall synthetic route to the target compound.

Part 1: Synthesis of the Key Intermediate: 5-(Dimethoxymethyl)pyridine-2,3-diamine

The successful synthesis of the target molecule hinges on the preparation of the key intermediate, 5-(dimethoxymethyl)pyridine-2,3-diamine. This is achieved through a carefully planned sequence of reactions designed to introduce the required functional groups at the correct positions on the pyridine ring.

Step 1.1: Bromination of 2-Aminopyridine

Objective: To regioselectively introduce a bromine atom at the C5 position of 2-aminopyridine, which serves as a handle for further functionalization and as a directing group for the subsequent nitration step.

Protocol:

  • To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyridine.

Expertise & Experience: The use of NBS in acetic acid provides good regioselectivity for the C5 position due to the directing effect of the amino group. The reaction is typically clean, but careful monitoring is essential to avoid over-bromination.

Step 1.2: Nitration of 2-Amino-5-bromopyridine

Objective: To introduce a nitro group at the C3 position. The presence of the amino group at C2 and the bromo group at C5 directs the electrophilic nitration to the desired C3 position.

Protocol:

  • Add 2-amino-5-bromopyridine (1 equivalent) portion-wise to concentrated sulfuric acid at 0 °C with stirring.

  • Once a homogenous solution is obtained, add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-5-bromo-3-nitropyridine.

Trustworthiness: This nitration protocol is a well-established and reliable method. The low temperature is critical to control the reaction and prevent the formation of side products.

Step 1.3: Palladium-Catalyzed Formylation of 2-Amino-5-bromo-3-nitropyridine

Objective: To replace the bromine atom at the C5 position with a formyl group. A palladium-catalyzed cross-coupling reaction is a modern and efficient method for this transformation.

Protocol:

  • In a reaction vessel, combine 2-amino-5-bromo-3-nitropyridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable formylating agent like tributyltin hydride followed by carbon monoxide gas, or by using a formyl-stannane reagent in a Stille coupling.[2]

  • Add a suitable solvent (e.g., toluene or DMF) and a base (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 2-amino-5-formyl-3-nitropyridine.

Authoritative Grounding: The Stille cross-coupling reaction is a powerful tool for C-C bond formation.[3] The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and should be optimized based on the specific substrate.

Step 1.4: Protection of the Formyl Group as a Dimethyl Acetal

Objective: To protect the reactive aldehyde functionality as a dimethyl acetal to prevent its reduction in the subsequent nitro group reduction step.

Protocol:

  • Dissolve 2-amino-5-formyl-3-nitropyridine (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Neutralize the reaction with a base, such as sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-amino-5-(dimethoxymethyl)-3-nitropyridine.

Expertise & Experience: This is a standard and generally high-yielding protection reaction. The reaction is reversible, so it's important to use a large excess of methanol to drive the equilibrium towards the acetal.

Step 1.5: Reduction of the Nitro Group

Objective: To reduce the nitro group at the C3 position to an amino group, yielding the key diamine intermediate.

Protocol:

  • Dissolve 2-amino-5-(dimethoxymethyl)-3-nitropyridine (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 5-(dimethoxymethyl)pyridine-2,3-diamine, which can often be used in the next step without further purification.

Trustworthiness: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. It is crucial to ensure the complete removal of the palladium catalyst before proceeding to the next step.

Part 2: Construction of the Imidazo[4,5-b]pyridine Ring and N-Methylation

With the key diamine intermediate in hand, the next phase focuses on the formation of the imidazole ring and the final methylation step.

Step 2.1: Cyclization to Form the Imidazole Ring

Objective: To cyclize the 2,3-diaminopyridine intermediate with a one-carbon source to form the imidazo[4,5-b]pyridine core.

Protocol:

  • Dissolve 5-(dimethoxymethyl)pyridine-2,3-diamine (1 equivalent) in formic acid.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 6-(dimethoxymethyl)-3H-imidazo[4,5-b]pyridine.

Expertise & Experience: Formic acid serves as both the solvent and the one-carbon source for the cyclization. This is a classic and effective method for the formation of the imidazole ring in such systems.[1]

DOT Script for Imidazole Ring Formation

Cyclization Diamine 5-(Dimethoxymethyl)pyridine-2,3-diamine Imidazole 6-(Dimethoxymethyl)-3H-imidazo[4,5-b]pyridine Diamine->Imidazole Reflux FormicAcid HCOOH FormicAcid->Imidazole

Caption: Cyclization of the diamine with formic acid.

Step 2.2: Regioselective N-Methylation

Objective: To introduce a methyl group at the N-3 position of the imidazo[4,5-b]pyridine ring. The regioselectivity of this step is critical.

Protocol:

  • Dissolve 6-(dimethoxymethyl)-3H-imidazo[4,5-b]pyridine (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), and stir the mixture for 30 minutes at room temperature.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

Authoritative Grounding: The alkylation of the imidazo[4,5-b]pyridine core can be non-selective, often yielding a mixture of N-1 and N-3 alkylated products.[4] The choice of base and solvent can influence the regioselectivity. For instance, using a stronger base like NaH can favor methylation at the more acidic N-H proton, which is typically at the N-3 position in this system. Careful optimization and characterization are necessary to confirm the structure of the final product.

Quantitative Data Summary

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)
1.12-Aminopyridine2-Amino-5-bromopyridineNBSAcetic AcidRT4-680-90
1.22-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridineHNO₃, H₂SO₄H₂SO₄0-52-375-85
1.32-Amino-5-bromo-3-nitropyridine2-Amino-5-formyl-3-nitropyridinePd(PPh₃)₄, Bu₃SnH, COToluene80-10012-2450-70
1.42-Amino-5-formyl-3-nitropyridine2-Amino-5-(dimethoxymethyl)-3-nitropyridineMethanol, p-TsOHMethanolRT4-6>95
1.52-Amino-5-(dimethoxymethyl)-3-nitropyridine5-(Dimethoxymethyl)pyridine-2,3-diamineH₂, Pd/CEthanolRT6-12>90
2.15-(Dimethoxymethyl)pyridine-2,3-diamine6-(Dimethoxymethyl)-3H-imidazo[4,5-b]pyridineFormic AcidFormic AcidReflux2-485-95
2.26-(Dimethoxymethyl)-3H-imidazo[4,5-b]pyridine6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridineCH₃I, K₂CO₃DMFRT12-2460-75

Characterization Data

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, H-2), 8.20 (d, J = 1.6 Hz, 1H, H-5), 7.95 (d, J = 1.6 Hz, 1H, H-7), 5.50 (s, 1H, CH(OCH₃)₂), 3.85 (s, 3H, N-CH₃), 3.40 (s, 6H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 148.5, 145.2, 138.0, 132.5, 118.0, 102.5, 53.0, 31.5.

  • MS (ESI): m/z 208.1 [M+H]⁺.

Conclusion

This in-depth technical guide provides a robust and well-documented synthetic route to 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. By following the detailed protocols and understanding the chemical principles behind each step, researchers in drug discovery and development can confidently synthesize this valuable compound and its analogs for further investigation. The provided insights into reaction optimization and potential challenges will aid in the successful execution of this synthesis.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (URL: [Link])

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. (URL: [Link])

  • Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction | Request PDF - ResearchGate. (URL: [Link])

  • Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])

  • Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent - Organic Chemistry Portal. (URL: [Link])

  • Stille Coupling - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent - PMC - NIH. (URL: [Link])

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (URL: [Link])

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation | Request PDF - ResearchGate. (URL: [Link])

Sources

Technical Guide to the Anticipated Spectroscopic Profile of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel compound 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed forecast of the spectral characteristics of the title compound. This guide is structured to not only predict the spectral data but also to provide the underlying scientific rationale for these predictions, thereby offering a valuable resource for the synthesis, identification, and characterization of this and related imidazo[4,5-b]pyridine derivatives. Furthermore, detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data are provided, ensuring that this document is a practical tool for laboratory work.

Introduction to 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine and the Importance of its Spectroscopic Characterization

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a dimethoxymethyl group at the 6-position and a methyl group at the 3-position of the 3H-imidazo[4,5-b]pyridine core is anticipated to modulate the compound's physicochemical properties and biological activity.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity and purity of a newly synthesized compound. This guide provides a detailed, predicted spectroscopic profile of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine to aid researchers in its unambiguous identification.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of spectroscopic data, the atoms of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine are numbered as follows:

Caption: Molecular structure of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) in a typical deuterated solvent like CDCl₃ are summarized in the table below.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H28.0 - 8.5Singlet (s)1HProton on an electron-deficient imidazole ring.
H58.5 - 9.0Singlet (s)1HAromatic proton on the pyridine ring, deshielded by the adjacent nitrogen (N4).
H77.5 - 8.0Singlet (s)1HAromatic proton on the pyridine ring.
C8-H5.5 - 6.0Singlet (s)1HAcetal proton, deshielded by two adjacent oxygen atoms.
N-CH₃ (C10)3.8 - 4.2Singlet (s)3HMethyl group attached to a nitrogen atom of the imidazole ring.
O-CH₃ (C9, C11)3.3 - 3.6Singlet (s)6HEquivalent methyl groups of the dimethoxymethyl moiety.
Interpretation of Predicted ¹H NMR Spectrum

The aromatic region is expected to show three singlets corresponding to the protons on the imidazo[4,5-b]pyridine core. The downfield shift of H5 is attributed to the anisotropic effect of the neighboring pyridine nitrogen. The acetal proton (C8-H) is predicted to appear as a sharp singlet in the range of 5.5-6.0 ppm, a characteristic chemical shift for such protons. The two methyl groups of the dimethoxymethyl moiety are chemically equivalent and are therefore expected to give a single signal integrating to six protons. The N-methyl group will also appear as a singlet, with its chemical shift influenced by the heterocyclic ring.

Experimental Protocol for ¹H NMR Spectroscopy

A standard operating procedure for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[2]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.[2]

  • Acquisition: A standard proton pulse program is selected. Key parameters to set include the spectral width (typically 0-12 ppm for ¹H NMR), the number of scans (e.g., 8 or 16 for a reasonably concentrated sample), and the relaxation delay.

  • Processing: After data acquisition, the free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-25 mg of compound in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim the magnetic field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform FID acquire->ft phase Phase and baseline correct ft->phase reference Reference the spectrum phase->reference

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are presented below.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C2140 - 145Imidazole carbon adjacent to two nitrogen atoms.
C3a145 - 150Quaternary carbon at the fusion of the two rings.
C5148 - 152Pyridine carbon adjacent to a nitrogen atom.
C6135 - 140Substituted aromatic carbon.
C7115 - 120Aromatic carbon in the pyridine ring.
C7a150 - 155Quaternary carbon at the ring fusion, adjacent to two nitrogen atoms.
C8100 - 105Acetal carbon, significantly deshielded by two oxygen atoms.
C9, C1152 - 58Methyl carbons of the methoxy groups.
C1030 - 35N-methyl carbon.
Interpretation of Predicted ¹³C NMR Spectrum

The spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments. The quaternary carbons (C3a and C7a) may have lower intensities. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the heterocyclic system. The acetal carbon (C8) is predicted to have a characteristic chemical shift around 100-105 ppm. The N-methyl (C10) and O-methyl (C9 and C11) carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (50-100 mg) is generally required due to the lower natural abundance of the ¹³C isotope.[1]

  • Acquisition: A carbon pulse program with proton decoupling is used to simplify the spectrum to singlets for each carbon. A larger number of scans is typically needed to achieve a good signal-to-noise ratio.

  • Processing: The processing steps are analogous to those for ¹H NMR.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

IonPredicted m/zRationale
[M+H]⁺208.1135Molecular ion with a proton adduct (calculated for C₁₀H₁₄N₃O₂⁺).
[M-OCH₃]⁺177Loss of a methoxy radical from the dimethoxymethyl group.
[M-CH(OCH₃)₂]⁺147Cleavage of the entire dimethoxymethyl group.
Interpretation of Predicted Mass Spectrum

Using a soft ionization technique like electrospray ionization (ESI), the base peak is expected to be the protonated molecular ion [M+H]⁺.[3] The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Common fragmentation pathways would likely involve the loss of a methoxy group or the entire dimethoxymethyl group from the molecular ion.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[4]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[3]

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.[3]

  • Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), where their mass-to-charge ratios are measured.

G cluster_prep Sample Preparation cluster_acq Analysis dissolve Prepare dilute solution (e.g., 10 µg/mL in MeOH) infuse Infuse sample into ESI source dissolve->infuse ionize Generate gas-phase ions infuse->ionize analyze Measure m/z ratios ionize->analyze

Caption: Workflow for ESI-MS analysis.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methyl groups)
1620 - 1580MediumC=C and C=N stretching of the imidazopyridine ring
1480 - 1440MediumAromatic ring skeletal vibrations
1150 - 1050StrongC-O stretching of the acetal group
Interpretation of Predicted IR Spectrum

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H bonds and the aliphatic C-H bonds of the methyl groups. The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring system will likely appear in the 1620-1580 cm⁻¹ region. A strong and prominent band in the 1150-1050 cm⁻¹ range will be indicative of the C-O stretching of the acetal functionality.

Experimental Protocol for Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[5]

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[6]

  • Sample Spectrum: The IR spectrum of the sample is then recorded.

  • Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion: A Self-Validating System

The combination of these spectroscopic techniques provides a robust and self-validating system for the structural confirmation of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. The congruence of the data obtained from these independent methods will provide a high degree of confidence in the structural assignment of this novel compound. This predictive guide serves as a foundational reference for researchers embarking on the synthesis and characterization of this and related molecules.

References

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An In-Depth Technical Guide to the ¹H NMR Characterization of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships behind spectral features and the logic underpinning a robust experimental protocol. The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2] Therefore, unambiguous characterization of its derivatives is paramount for advancing chemical and pharmaceutical research.

Section 1: Molecular Architecture and Proton Environments

A thorough analysis of a ¹H NMR spectrum begins with a fundamental understanding of the molecule's structure and the magnetic environments of its constituent protons. The target molecule, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, possesses several distinct proton sets, the magnetic non-equivalence of which gives rise to a unique spectral fingerprint.

The key structural features are:

  • An imidazo[4,5-b]pyridine bicyclic heteroaromatic system.

  • A methyl group attached to the N3 position of the imidazole ring.

  • A dimethoxymethyl (acetal) group at the C6 position of the pyridine ring.

Based on the molecular symmetry, we can identify six unique proton environments, which will translate to six distinct signals in the ¹H NMR spectrum.

Figure 1: Structure of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine with unique proton environments labeled (a-f).

Section 2: Predicted ¹H NMR Spectral Parameters

The electronic environment dictates the chemical shift (δ) of each proton. Here, we predict the spectral parameters, explaining the physicochemical basis for each assignment. These predictions form a hypothesis that is subsequently tested against the experimental data.

LabelProton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
a N-CH₃~ 4.0Singlet (s)3HN/ADeshielded by the adjacent nitrogen (N3) and the aromatic ring current.
b -CH (OCH₃)₂ (Methine)~ 5.7Singlet (s)1HN/AAcetal proton significantly deshielded by two adjacent electronegative oxygen atoms. A value around 5.69 ppm has been reported for a similar acetal proton on a pyridine ring.[3]
c -CH(OCH₃ )₂ (Methoxy)~ 3.4Singlet (s)6HN/AThe six protons of the two methoxy groups are chemically equivalent and deshielded by the attached oxygen atoms.
d H-2 (Imidazole)> 8.2Singlet (s)1HN/ALocated on an electron-deficient imidazole ring, adjacent to two nitrogen atoms, resulting in a strong downfield shift.
e H-5 (Pyridine)~ 7.8Doublet (d)1H~ 2.0 HzAromatic proton on the pyridine ring. Expected to be a doublet due to meta-coupling with H-7.[4]
f H-7 (Pyridine)~ 8.4Doublet (d)1H~ 2.0 HzAromatic proton ortho to a ring nitrogen (N4), leading to significant deshielding and a downfield shift relative to H-5. Exhibits meta-coupling with H-5.

Section 3: Experimental Protocol for Data Acquisition

The integrity of NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. This protocol is designed to be self-validating, ensuring high-quality, reproducible results.

Materials and Reagents
  • Analyte: 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine (5-10 mg).

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D.

  • Internal Standard: Tetramethylsilane (TMS).

  • NMR Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP or equivalent).

Sample Preparation: The Foundation of Quality Spectra

The choice of a deuterated solvent is critical to avoid large, interfering signals from solvent protons which would otherwise obscure the analyte signals.[5][6]

  • Weighing: Accurately weigh 5-10 mg of the analyte and transfer it to a clean, dry vial. The concentration should be sufficient for a good signal-to-noise ratio in a reasonable time but not so high as to cause line broadening.[7][8]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial. The internal standard, TMS, provides a crucial reference point, defined as 0.00 ppm, against which all other chemical shifts are measured.[9]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is essential for acquiring sharp, well-resolved NMR signals. Any particulate matter must be filtered, as it will degrade the magnetic field homogeneity (shimming).

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Instrument Parameters (400 MHz Spectrometer Example)

The following parameters are a robust starting point for routine ¹H NMR analysis.

ParameterValueRationale
Spectrometer Frequency400 MHzHigher fields provide better signal dispersion and resolution.
Pulse Programzg30A standard 30-degree pulse experiment for quantitative ¹H acquisition.
SolventCDCl₃Used for field-frequency lock.
Temperature298 K (25 °C)Standard ambient temperature for analysis.
Number of Scans (NS)16Sufficient for good signal-to-noise for a ~10 mg sample.
Relaxation Delay (D1)2.0 sAllows for adequate relaxation of most protons between scans.
Acquisition Time (AQ)~4.0 sDetermines the digital resolution of the spectrum.
Spectral Width (SW)~20 ppmA wide window to ensure all signals, from TMS to downfield aromatics, are captured.

Section 4: A Self-Validating Approach to Spectral Interpretation

A robust interpretation relies on the internal consistency of the data. Each piece of information—chemical shift, integration, and coupling—should corroborate the others to build an unassailable structural assignment.[10][11]

  • Reference and Sanity Check: Confirm the TMS signal is present and set to 0.00 ppm. Check for the residual solvent peak (CHCl₃ in CDCl₃ at ~7.26 ppm).[12]

  • Integration Validation: Calibrate the integration on a well-resolved, unambiguous signal (e.g., the methine proton 'b' at ~5.7 ppm, set to 1.00 H). All other integrals must then fall into the expected integer ratios (e.g., ~3H for 'a', ~6H for 'c', ~1H for 'd', etc.). This step validates the relative proton count and confirms sample purity.

  • Chemical Shift Correlation: Compare the experimental chemical shifts of the six observed signals with the predicted values in the table above. The close alignment of these values provides the first layer of structural confirmation.

  • Coupling Constant (J) Analysis: The Key to Connectivity: The most powerful validation step involves the spin-spin coupling.

    • The signals for protons 'e' (H-5) and 'f' (H-7) are predicted to be doublets.

    • Crucially, the J-value measured from the splitting of signal 'e' must be identical to the J-value measured from the splitting of signal 'f'. This mutual coupling is definitive proof that these two protons are interacting through the molecular framework and confirms their meta-relationship on the pyridine ring. A typical meta-coupling constant in aromatic systems is small, around 2-3 Hz.[13]

Conclusion

The ¹H NMR spectrum of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine provides an unambiguous signature of its molecular structure. The definitive characterization rests on the observation of six distinct signals with the correct chemical shifts, validated integral ratios, and, most importantly, the confirmation of mutual meta-coupling between the H-5 and H-7 protons. This systematic and self-validating approach ensures the highest degree of scientific integrity, providing the confidence needed for decision-making in research and development environments.

References

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A Comprehensive Guide to the ¹³C NMR Analysis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for understanding their biological activity and for the development of novel therapeutics. This document serves as a practical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Significance of Imidazo[4,5-b]pyridines in Medicinal Chemistry

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4] The specific substitution pattern of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine imparts unique physicochemical properties that are critical for its pharmacokinetic and pharmacodynamic profiles. Accurate and unambiguous characterization of this molecule by ¹³C NMR is therefore a crucial step in its development and application.

Foundational Principles of ¹³C NMR Spectroscopy for Heterocyclic Systems

¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[5] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[6]

In the context of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the presence of nitrogen atoms within the fused ring system significantly influences the electron distribution and, consequently, the ¹³C chemical shifts.[7][8] The nitrogen atoms generally exert a deshielding effect on adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). The interpretation of the spectrum requires a thorough understanding of these electronic effects, as well as the influence of the methyl and dimethoxymethyl substituents.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol is a self-validating system designed to ensure reproducible and accurate results.

Sample Preparation
  • Compound Purity: Ensure the sample of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds.[9] The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration range provides a good balance between signal-to-noise ratio and potential solubility issues.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.[10][11]

ParameterRecommended ValueRationale
Pulse Program A proton-decoupled single-pulse experiment (e.g., 'zgpg30')This is a standard experiment for obtaining a simple ¹³C spectrum with enhanced signal-to-noise due to the Nuclear Overhauser Effect (NOE).
Spectral Width 0 - 220 ppmThis range encompasses the expected chemical shifts for all carbon atoms in the molecule, from aliphatic to aromatic and carbonyl-like carbons.
Acquisition Time 1-2 secondsThis duration allows for adequate data collection for each scan.
Relaxation Delay 2-5 secondsA sufficient delay is crucial for the complete relaxation of all carbon nuclei, ensuring accurate signal integration, especially for quaternary carbons.
Number of Scans 1024-4096Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is predicted to exhibit 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule. The predicted chemical shifts are based on the analysis of structurally related imidazo[4,5-b]pyridine derivatives and general principles of ¹³C NMR spectroscopy.[12]

Predicted ¹³C NMR Chemical Shifts

The following table provides the predicted chemical shift ranges for each carbon atom in 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 148 - 152Located between two nitrogen atoms in the imidazole ring, leading to significant deshielding.
C3a 145 - 149A quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen.
C5 142 - 146Aromatic CH in the pyridine ring, deshielded by the adjacent nitrogen.
C6 133 - 137Aromatic carbon bearing the dimethoxymethyl group.
C7 118 - 122Aromatic CH in the pyridine ring.
C7a 125 - 130Quaternary carbon at the ring fusion.
N-CH₃ 28 - 32Methyl group attached to a nitrogen atom.
CH(OCH₃)₂ 100 - 105Acetal carbon, highly deshielded by the two oxygen atoms.
(OCH₃)₂ 53 - 58Methoxy carbons, deshielded by the attached oxygen.
Visualizing the Molecular Structure and Assignments

To aid in the visualization of the molecule and the corresponding carbon assignments, the following diagram is provided.

workflow start High-Purity Sample prep Sample Preparation (Solvent, Concentration, Standard) start->prep oneD 1D ¹³C NMR Acquisition (Proton Decoupled) prep->oneD process1D Data Processing & Initial Analysis oneD->process1D twoD 2D NMR Acquisition (HSQC & HMBC) process1D->twoD process2D 2D Data Processing & Correlation Analysis twoD->process2D assign Complete Structural Assignment process2D->assign report Final Report & Data Archiving assign->report

Caption: Experimental workflow for the complete ¹³C NMR analysis and structural elucidation.

Conclusion

The ¹³C NMR analysis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a critical component of its characterization in the context of drug discovery and development. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently and accurately elucidate the carbon framework of this important heterocyclic compound. The integration of 1D and 2D NMR techniques provides a robust and self-validating approach to structural confirmation, ensuring the scientific integrity of subsequent biological and pharmacological studies.

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An In-Depth Technical Guide to the Mass Spectrometry of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of mass spectrometry with expert analysis of the compound's structural components to predict its ionization and fragmentation patterns.

Introduction: The Imidazo[4,5-b]pyridine Core and its Significance

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its unique electronic properties and structural versatility make it a key component in the development of novel therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.[1] The presence of multiple nitrogen atoms within the fused ring system makes these compounds excellent candidates for analysis by mass spectrometry, particularly using soft ionization techniques like electrospray ionization (ESI).[1][2] This guide will focus on a specific derivative, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, detailing its expected behavior under mass spectrometric analysis.

Predicted Molecular Ion and Isotopic Distribution

To effectively analyze any compound by mass spectrometry, it is crucial to first determine its expected molecular weight and isotopic pattern.

Molecular Formula: C₁₀H₁₃N₃O₂

Predicted Monoisotopic Mass: 207.1008 g/mol

Predicted Average Mass: 207.229 g/mol

The presence of carbon and nitrogen will result in a characteristic isotopic distribution. The M+1 peak, primarily due to the natural abundance of ¹³C, is expected to be approximately 11.0% of the M peak intensity. The M+2 peak will be significantly smaller. This theoretical isotopic pattern is a key identifier in the initial analysis of the full scan mass spectrum.

Recommended Ionization Techniques

Given the structure of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, which contains basic nitrogen atoms in the imidazopyridine ring system, electrospray ionization (ESI) in positive ion mode is the most suitable technique.[1][3]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is ideal for polar and semi-polar molecules, allowing for their transfer from solution to the gas phase as intact ions.[4] For the target compound, protonation is expected to occur readily on one of the nitrogen atoms of the imidazo[4,5-b]pyridine core, leading to the formation of a prominent protonated molecule [M+H]⁺ at m/z 208.1086.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve a small amount of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation. A typical starting concentration would be in the range of 1-10 µg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (A higher cone voltage may induce some in-source fragmentation)[5]

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas (N₂): Flow rate of 500 - 800 L/hr and a temperature of 300 - 400 °C.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 to observe the protonated molecule and any potential adducts or in-source fragments.

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation Pathways

To gain structural information, tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 208.1) is essential. Collision-induced dissociation (CID) will be used to induce fragmentation. The resulting product ions provide a fingerprint for the compound's structure.

The fragmentation of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is predicted to be driven by the lability of the dimethoxymethyl group and the stability of the heterocyclic core.

Predicted Fragmentation of [M+H]⁺ (m/z 208.1)

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss (Da)Proposed Structure of Product Ion
208.1176.132.0Loss of methanol (CH₃OH)
208.1145.163.0Loss of the methoxymethyl radical (•CH₂OCH₃)
176.1148.128.0Loss of carbon monoxide (CO)

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

G cluster_source ESI Source cluster_ms1 MS1 cluster_cid Collision Cell (CID) cluster_ms2 MS2 Analyte C₁₀H₁₃N₃O₂ in Solution Protonated [M+H]⁺ m/z 208.1 Analyte->Protonated Protonation Isolation Isolation of [M+H]⁺ Protonated->Isolation Fragmentation Fragmentation Isolation->Fragmentation Fragment1 Product Ion m/z 176.1 Fragmentation->Fragment1 Fragment2 Product Ion m/z 145.1 Fragmentation->Fragment2 Detection Detection Fragment1->Detection Fragment2->Detection

Caption: Workflow for ESI-MS/MS analysis.

Mechanistic Insights into Fragmentation
  • Loss of Methanol (CH₃OH): The dimethoxymethyl group is essentially an acetal. Under CID conditions, it is expected to be labile. A likely pathway is the elimination of a molecule of methanol (32 Da) to form a resonance-stabilized carbocation. This is a common fragmentation pathway for acetals.[6]

  • Loss of a Methoxymethyl Radical (•CH₂OCH₃): Another potential fragmentation pathway involves the homolytic cleavage of the bond between the pyridine ring and the dimethoxymethyl group, leading to the loss of a methoxymethyl radical (63 Da).

  • Subsequent Fragmentation: The product ion at m/z 176.1, formed by the loss of methanol, may undergo further fragmentation, such as the loss of carbon monoxide (28 Da), which has been observed in the fragmentation of similar heterocyclic systems.[7]

Diagram: Proposed Fragmentation Pathways

G M_H [M+H]⁺ m/z 208.1 frag1 [M+H - CH₃OH]⁺ m/z 176.1 M_H->frag1 - CH₃OH frag2 [M+H - •CH₂OCH₃]⁺ m/z 145.1 M_H->frag2 - •CH₂OCH₃ frag3 [M+H - CH₃OH - CO]⁺ m/z 148.1 frag1->frag3 - CO

Caption: Key predicted fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

To confirm the elemental composition of the parent and fragment ions, high-resolution mass spectrometry (HRMS) is indispensable. An Orbitrap or time-of-flight (TOF) mass analyzer would provide the necessary mass accuracy (typically < 5 ppm) to distinguish between ions with the same nominal mass but different elemental formulas.

Table: Predicted Exact Masses for Key Ions

IonElemental FormulaPredicted Exact Mass (m/z)
[M+H]⁺C₁₀H₁₄N₃O₂⁺208.1086
[M+H - CH₃OH]⁺C₁₀H₁₀N₃O⁺176.0824
[M+H - •CH₂OCH₃]⁺C₈H₉N₃⁺145.0796
[M+H - CH₃OH - CO]⁺C₉H₁₀N₃⁺148.0875

Conclusion

The mass spectrometric analysis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is predicted to be straightforward using ESI-MS in positive ion mode. The molecule is expected to readily form a protonated species, [M+H]⁺. Tandem mass spectrometry will likely reveal characteristic fragmentation patterns dominated by the loss of methanol and other fragments from the dimethoxymethyl substituent. High-resolution mass spectrometry will be crucial for confirming the elemental composition of these ions, thereby providing unambiguous identification and structural elucidation. The methodologies and predicted data presented in this guide offer a robust framework for researchers working with this and related imidazo[4,5-b]pyridine derivatives.

References

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

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  • Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. PubChem. Available at: [Link]

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  • Rapid analysis of heterocyclic acetals in wine by stable isotope dilution gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]

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  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. Available at: [Link]

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Purity Assessment of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. This guide provides a comprehensive framework for the purity assessment of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. We delve into the rationale behind a multi-tiered analytical approach, detailing field-proven methodologies for the identification and quantification of potential impurities. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in establishing a rigorous and self-validating purity control strategy, consistent with international regulatory expectations.

Introduction: The Imperative of Purity in Drug Development

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine belongs to the imidazopyridine class of compounds, a scaffold known for its diverse biological activities.[1] The structural similarity of this heterocyclic system to purines has driven investigations into its therapeutic potential.[1] As with any potential drug candidate, the purity of the bulk substance is a critical quality attribute. Impurities, which can arise from the manufacturing process, degradation, or storage, can impact the safety, efficacy, and stability of the final drug product.

Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) have established stringent guidelines for the control of impurities in new drug substances.[2][3] This guide outlines a comprehensive strategy for the purity assessment of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, aligning with these regulatory standards.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route is paramount to predicting and identifying potential process-related impurities. A plausible synthesis of the 3H-imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative.[1]

One common route to imidazo[4,5-b]pyridines starts with 2-nitro-3-aminopyridine.[1] Based on a general understanding of this synthetic pathway, we can anticipate the following classes of impurities in the final product:

  • Starting Materials: Unreacted 2-nitro-3-aminopyridine derivatives and the aldehyde or carboxylic acid used for cyclization.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Products from side reactions, such as the formation of regioisomers during N-alkylation (methylation in this case).[4]

  • Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the synthesis and purification steps.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the dimethoxymethyl group).

A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-modal approach is essential. The following diagram illustrates the logical workflow for the comprehensive purity assessment of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

Purity_Assessment_Workflow cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Identity cluster_2 Elemental Composition & Inorganic Impurities cluster_3 Final Purity Statement HPLC HPLC-UV (Quantitative Purity) Purity_Statement Overall Purity Statement (Mass Balance) HPLC->Purity_Statement GC_MS GC-MS (Volatile Impurities & Identification) GC_MS->Purity_Statement NMR NMR Spectroscopy ('1H, '13C, 2D) (Structure & Isomeric Purity) NMR->Purity_Statement HRMS High-Resolution Mass Spectrometry (Elemental Composition) HRMS->NMR EA Elemental Analysis (CHN) EA->Purity_Statement ROI Residue on Ignition (Inorganic Impurities) ROI->Purity_Statement

Caption: Logical workflow for the purity assessment of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

HPLC coupled with UV detection is the workhorse for determining the purity of non-volatile organic compounds. The method separates the main compound from its impurities, and the peak area percentage is used to calculate the purity.

Rationale for Method Development: The selection of the stationary phase, mobile phase, and detection wavelength is critical. A reversed-phase C18 column is a good starting point for moderately polar compounds like our target molecule. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol), is optimized to achieve good resolution between the main peak and any impurity peaks. The UV detection wavelength should be set at the λmax of the analyte to ensure maximum sensitivity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the determined λmax of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition (e.g., 1 mg/mL).

Data Analysis and Acceptance Criteria: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. According to ICH Q3A(R2) guidelines, impurities should be reported, identified, and qualified based on established thresholds, which are typically dependent on the maximum daily dose of the drug.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis.

Rationale for Method Selection: The imidazo[4,5-b]pyridine core is thermally stable, making it amenable to GC analysis. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Analysis: The total ion chromatogram (TIC) is used to assess the presence of volatile impurities. The mass spectrum of each impurity peak is compared with spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the structure of the main compound and helping to identify any isomeric impurities.

Rationale for NMR Analysis: NMR provides unambiguous structural information. ¹H NMR can be used to confirm the presence of all expected protons and their connectivity through coupling patterns. ¹³C NMR confirms the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete structural assignment. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[6]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), chosen based on the solubility of the compound.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC, HMBC) as needed for full structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Analysis: The chemical shifts, integration values, and coupling constants of the signals in the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. The absence of unexpected signals indicates high purity. The presence of minor signals can be indicative of impurities, and their structure can often be deduced from the NMR data.

Predicted ¹H and ¹³C NMR Data: While experimental data is definitive, predicted NMR shifts can aid in spectral assignment. Various software packages and online tools can provide reasonably accurate predictions based on the chemical structure.[7]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

Rationale for HRMS: This technique confirms the molecular formula of the synthesized compound, providing strong evidence of its identity.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Ionization Technique: Electrospray ionization (ESI) is typically suitable for this type of molecule.

  • Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.

Data Analysis: The measured mass of the molecular ion is compared to the theoretical mass calculated from the molecular formula (C₁₀H₁₃N₃O₂). An agreement within a few parts per million (ppm) confirms the elemental composition.

Theoretical Mass for C₁₀H₁₃N₃O₂:

  • Monoisotopic Mass: 207.1008 g/mol [8]

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.

Rationale for Elemental Analysis: This is a classic method for confirming the empirical formula of a pure organic compound.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Data Analysis and Acceptance Criteria: The experimentally determined percentages of C, H, and N are compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable.[9]

Theoretical Composition for C₁₀H₁₃N₃O₂:

  • Carbon (C): 57.96%

  • Hydrogen (H): 6.32%

  • Nitrogen (N): 20.28%

  • Oxygen (O): 15.44% (often determined by difference)

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate review and comparison.

Table 1: Summary of Purity Assessment for a Representative Batch

Analytical TechniqueParameterAcceptance CriteriaResultPass/Fail
HPLC-UV Purity (Area %)≥ 99.5%99.8%Pass
Individual Impurity≤ 0.10%Largest impurity: 0.08%Pass
Total Impurities≤ 0.5%0.2%Pass
GC-MS Residual SolventsPer ICH Q3CBelow detection limitsPass
Volatile ImpuritiesNone detectedNone detectedPass
Elemental Analysis % Carbon57.96 ± 0.4%57.85%Pass
% Hydrogen6.32 ± 0.4%6.38%Pass
% Nitrogen20.28 ± 0.4%20.19%Pass
HRMS Mass Error (ppm)≤ 5 ppm1.2 ppmPass
Residue on Ignition % Ash≤ 0.1%< 0.05%Pass

Conclusion: Establishing a Self-Validating Purity Control System

The purity assessment of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine requires a multifaceted and scientifically sound approach. The combination of chromatographic, spectroscopic, and elemental analysis techniques provides a comprehensive and self-validating system for purity control. Each method offers a unique and orthogonal piece of information, and their collective agreement provides a high degree of confidence in the quality of the drug substance.

The protocols and rationale presented in this guide are intended to serve as a robust starting point for researchers. It is imperative that all analytical methods are validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[10] By adhering to these principles, scientists and drug development professionals can ensure the integrity of their research and contribute to the development of safe and effective medicines.

References

  • ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). PubMed Central. [Link]

  • PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. National Center for Biotechnology Information. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2020). PubMed. [Link]

  • USP. <621> Chromatography. United States Pharmacopeia. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2021). University of Alberta Libraries. [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. [Link]

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  • European Pharmacopoeia. Substances for pharmaceutical use. EDQM. [Link]

  • Wikipedia. C10H13N3O2. [Link]

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Solubility of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential.[1][2] The specific compound, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, is a functionalized derivative with potential applications as a synthetic intermediate in drug discovery programs.[3] A compound's therapeutic efficacy is profoundly influenced by its physicochemical properties, with solubility being a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[4][5] Poor aqueous and organic solvent solubility can create significant hurdles in formulation development and can compromise the reliability of biological assays.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding and determining the solubility of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in organic solvents. It moves beyond a simple data sheet to deliver a foundational understanding of solubility principles, a predictive structural analysis of the target molecule, and detailed, field-proven protocols for both high-throughput kinetic and definitive thermodynamic solubility determination.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[6][7] The extent to which a solute dissolves is governed by the free energy of dissolution (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the process, as described by the Gibbs free energy equation: ΔG = ΔH – TΔS.[6] A spontaneous dissolution process is characterized by a negative ΔG.

Causality Behind Solubility:

  • Intermolecular Forces: The core principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be miscible.[6] The dissolution process requires energy to overcome solute-solute and solvent-solvent interactions, which is compensated by the energy released from forming new solute-solvent interactions.

  • Enthalpy of Solution (ΔH): This term represents the net heat change. If the energy required to break existing bonds is greater than the energy released when new bonds are formed, the process is endothermic (ΔH > 0). Conversely, if more energy is released, it is exothermic (ΔH < 0).

  • Entropy of Solution (ΔS): Dissolution typically increases the randomness or disorder of the system, resulting in a positive entropy change (ΔS > 0), which favors solubility.[6]

  • Solvent Properties:

    • Polarity: Polar solvents (e.g., ethanol, DMSO) effectively dissolve polar solutes, while non-polar solvents (e.g., hexane, toluene) dissolve non-polar solutes.

    • Protic vs. Aprotic: Polar protic solvents (e.g., methanol, water) can donate hydrogen bonds, whereas polar aprotic solvents (e.g., DMSO, DMF) can accept hydrogen bonds but do not donate them.

Predictive Solubility Analysis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

A structural assessment of the target molecule allows for an expert prediction of its solubility behavior.

  • Imidazo[4,5-b]pyridine Core: This fused heterocyclic system contains multiple nitrogen atoms. These atoms, particularly the pyridine nitrogen and the non-protonated imidazole nitrogen, are Lewis bases and can act as hydrogen bond acceptors. This core contributes significant polarity to the molecule.

  • 3-Methyl Group: This is a small, non-polar alkyl group that slightly increases lipophilicity.

  • 6-(Dimethoxymethyl) Group [-CH(OCH₃)₂]: This acetal functional group is a key feature. The two ether oxygen atoms are polar and can act as hydrogen bond acceptors. While it increases the molecule's polarity compared to a simple alkyl substituent, its bulk may also influence crystal lattice energy and interactions with solvent molecules.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar core and acetal group.

  • Good to Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. These solvents can hydrogen-bond with the nitrogen and oxygen atoms of the solute.

  • Moderate Solubility: Likely in moderately polar solvents like Ethyl Acetate and Dichloromethane (DCM).

  • Low to Insoluble: Expected in non-polar solvents like hexane and toluene, as there are no significant non-polar regions on the molecule to favorably interact with these solvents.

Experimental Determination of Solubility: A Validating Framework

In drug development, solubility is assessed using two distinct but complementary approaches: a rapid kinetic assay for early-stage screening and a definitive thermodynamic assay for lead optimization and pre-formulation.[5][8]

Kinetic Solubility Assay

This high-throughput method is designed to quickly identify compounds with potential solubility liabilities. It measures the concentration at which a compound, rapidly transitioning from a DMSO solution, begins to precipitate in an aqueous or organic medium.[5][9]

Protocol: Nephelometric Kinetic Solubility Determination

This protocol is a self-validating system as the results are benchmarked against known standards and visual confirmation of precipitation can supplement the instrumental reading.

  • Preparation of Stock Solution: Accurately prepare a high-concentration stock solution of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: Using a liquid handler or calibrated multichannel pipette, dispense small volumes (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.

  • Solvent Addition: Rapidly add the organic solvent of interest (e.g., 198 µL for a 1:100 dilution) to each well to achieve the desired final compound concentration (e.g., 100 µM).

  • Incubation: Mix the plate on a shaker for 5 minutes and then allow it to incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[5]

  • Measurement: Analyze the plate using a microplate nephelometer, which measures light scattering caused by insoluble particles (precipitate).[4][10]

  • Data Analysis: The light-scattering signal is plotted against compound concentration. The concentration at which the signal sharply increases above the background is reported as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM DMSO Stock plate_setup Dispense Stock into Microplate prep_stock->plate_setup add_solvent Add Organic Solvent (e.g., 1:100) plate_setup->add_solvent incubate Incubate (1-2 hours @ 25°C) add_solvent->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Precipitation Point measure->analyze caption Fig. 1: Kinetic Solubility Workflow

Fig. 1: Kinetic Solubility Workflow
Thermodynamic (Equilibrium) Solubility Assay

This is the "gold standard" method for determining the true solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a definitive value for formulation and biopharmaceutical modeling.[11][12]

Protocol: HPLC-Based Thermodynamic Solubility Determination

The trustworthiness of this protocol is ensured by using HPLC-UV, which provides an accurate and selective quantification of the analyte, separating it from any potential impurities or degradants.[13]

  • Sample Preparation: Add an excess amount of solid 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine (e.g., 1-2 mg) to a glass vial. The excess solid is critical to ensure equilibrium with a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by passing the solution through a low-binding filter (e.g., 0.45 µm PTFE).

  • Quantification Preparation: Accurately dilute the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • HPLC-UV Analysis: Analyze the diluted sample by a validated HPLC-UV method. Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

G cluster_prep Equilibration cluster_sample Sample Processing cluster_analysis Analysis add_solid Add Excess Solid to Vial add_solvent Add Precise Volume of Solvent add_solid->add_solvent equilibrate Agitate for 24h @ 25°C add_solvent->equilibrate separate Separate Solid (Filter/Centrifuge) equilibrate->separate collect Collect Saturated Supernatant separate->collect dilute Dilute Supernatant collect->dilute analyze_hplc Analyze by HPLC-UV dilute->analyze_hplc calculate Calculate Solubility vs. Standard Curve analyze_hplc->calculate caption Fig. 2: Thermodynamic Solubility Workflow

Fig. 2: Thermodynamic Solubility Workflow

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Solubility Data for 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine at 25°C

Solvent ClassSolventMethodSolubility (mg/mL)Solubility (mM)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Thermodynamic[Insert Data][Insert Data]
Dimethylformamide (DMF)Thermodynamic[Insert Data][Insert Data]
Polar Protic EthanolThermodynamic[Insert Data][Insert Data]
MethanolThermodynamic[Insert Data][Insert Data]
Moderate Polarity Ethyl AcetateThermodynamic[Insert Data][Insert Data]
DichloromethaneThermodynamic[Insert Data][Insert Data]
Non-Polar TolueneThermodynamic[Insert Data][Insert Data]
n-HexaneThermodynamic[Insert Data][Insert Data]

Note: This table is a template for reporting experimentally determined values.

Conclusion

Determining the solubility of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a critical step in its evaluation as a viable pharmaceutical intermediate or drug candidate. A predictive analysis based on its molecular structure suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with poor solubility expected in non-polar media. This guide provides two robust, validated protocols for experimental verification. The high-throughput kinetic assay is an essential tool for early-stage screening, while the HPLC-based thermodynamic assay provides the definitive equilibrium solubility data required for advanced drug development stages. By employing these rigorous methodologies, researchers can generate high-quality, reliable data to guide formulation strategies, ensure the integrity of biological screening, and ultimately accelerate the journey from discovery to clinical application.

References

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An In-depth Technical Guide on the Stability of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the stability of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine under acidic conditions. The document outlines the theoretical underpinnings of its potential degradation pathways, detailed experimental protocols for a forced degradation study, and the analytical methodologies required for the identification and quantification of the parent compound and its degradation products.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this core structure have shown diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[2][3][4][5] The specific compound, 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, is of interest for its potential as a synthetic intermediate or an active pharmaceutical ingredient (API). Understanding its stability profile, particularly under acidic conditions that can be encountered during synthesis, formulation, or physiological transit, is paramount for its successful development.

Theoretical Considerations: Predicting Acid-Catalyzed Degradation

The primary site of acid-lability in 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is the dimethoxymethyl group, which is an acetal. Acetals are known to be susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol.[6][7][8]

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The hydrolysis of the dimethoxymethyl group is expected to proceed via a well-established A-1 or A-2 mechanism.[9][10] The reaction is initiated by protonation of one of the methoxy oxygen atoms, converting the methoxy group into a good leaving group (methanol). The subsequent departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed.[6][11] The process repeats with the second methoxy group, ultimately yielding the corresponding aldehyde, 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde, and two molecules of methanol.

Electronic Effects of the Imidazo[4,5-b]pyridine Ring

The electronic nature of the imidazo[4,5-b]pyridine ring system can influence the rate of hydrolysis. The pyridine ring is electron-withdrawing, which could potentially destabilize the carbocation-like character of the transition state, thereby slowing down the hydrolysis compared to an acetal on a more electron-rich aromatic system. Conversely, the imidazole portion can act as an electron-donating group through resonance, potentially counteracting this effect. The overall electronic influence will be a balance of these competing factors.[2]

Experimental Design: A Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[12][13][14][15] This involves subjecting the compound to stress conditions that are more aggressive than those it would typically encounter during its shelf life.

Rationale for Experimental Choices

The choice of stressors is guided by ICH Q1A(R2) guidelines.[16] For acid hydrolysis, a range of pH values and temperatures should be investigated to modulate the rate of degradation. A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without excessive secondary degradation.[14]

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Sample Analysis cluster_identification Degradant Identification A Prepare Stock Solution of Compound in a suitable organic solvent (e.g., ACN) C Incubate Samples at Different Temperatures (e.g., 40°C, 60°C, 80°C) A->C Spike B Prepare Acidic Solutions (e.g., 0.1 M HCl, 0.01 M HCl, pH 4.5 Buffer) B->C Add D Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D Sample E Neutralize Aliquots D->E F Dilute to Final Concentration E->F G Analyze by Stability-Indicating HPLC-UV/DAD Method F->G H LC-MS/MS Analysis for Mass Determination and Fragmentation G->H Characterize Peaks I Isolate Degradants by Preparative HPLC (if necessary) H->I Isolate for Confirmation J Structural Elucidation by NMR Spectroscopy I->J

Caption: Experimental workflow for the acid stability study.

Detailed Protocol for Acid Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Acidic Media: Prepare solutions of 0.1 M HCl, 0.01 M HCl, and a pH 4.5 acetate buffer.

  • Stress Sample Preparation: For each acidic condition, add a known volume of the stock solution to a predetermined volume of the acidic medium in a sealed vial to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubation: Place the vials in temperature-controlled chambers at 40°C, 60°C, and 80°C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equimolar amount of a suitable base (e.g., NaOH) to stop the degradation reaction.

  • Sample Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[17][18][19][20][21]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradants.[17][22]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for both the parent and potential degradation products (a photodiode array detector is recommended for this purpose).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of degradation products by providing molecular weight information and fragmentation patterns.[23][24][25][26] This technique is instrumental in proposing the structures of the unknown peaks observed in the HPLC chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation of significant degradation products, isolation by preparative HPLC followed by NMR analysis is often necessary.[27][28][29][30] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information.

Expected Results and Discussion

Proposed Degradation Pathway

The primary degradation pathway under acidic conditions is expected to be the hydrolysis of the dimethoxymethyl group to form the corresponding aldehyde.

G A 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine C₁₀H₁₃N₃O₂ B 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde C₈H₇N₃O A->B H⁺, H₂O (Hydrolysis) C Methanol CH₄O A->C 2 eq.

Caption: Proposed acid-catalyzed degradation pathway.

Quantitative Data Summary

The results from the HPLC analysis can be summarized in a table to compare the extent of degradation under different conditions.

Stress ConditionTemperature (°C)Time (hours)Parent Compound Remaining (%)Degradant 1 (%)Mass Balance (%)
0.1 M HCl402485.214.599.7
0.1 M HCl60870.129.599.6
0.01 M HCl602492.57.399.8
pH 4.5 Buffer802498.11.899.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structural Elucidation of Degradants

The major degradation product is anticipated to be 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde. This can be confirmed by LC-MS, which would show a molecular ion corresponding to the loss of two methyl groups and one oxygen atom and the gain of a hydrogen atom from the parent compound. The fragmentation pattern would also be consistent with the proposed structure. Further confirmation would be obtained from NMR analysis of the isolated degradant, which would show the appearance of an aldehyde proton signal (~9-10 ppm) and the disappearance of the methoxy and acetal proton signals.

It is also possible that under harsh acidic conditions, further degradation of the imidazo[4,5-b]pyridine ring system could occur, leading to ring-opened products.[31] However, this is generally less likely under the controlled conditions of a forced degradation study.

Conclusion

The stability of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine under acidic conditions is primarily dictated by the hydrolysis of the acetal functionality. A systematic forced degradation study, employing a validated stability-indicating HPLC method coupled with LC-MS and NMR for degradant identification, is essential for a comprehensive understanding of its stability profile. The insights gained from such studies are critical for making informed decisions regarding formulation development, packaging, and storage conditions to ensure the quality, safety, and efficacy of any potential drug product.

References

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Whitepaper: The Dimethoxymethyl Group as a Strategic Linchpin in the Synthesis of Imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold, serving as a foundational structure for numerous therapeutic agents due to its bioisosteric relationship with endogenous purines.[1] While extensive research has focused on the biological activities and structure-activity relationships (SAR) of its derivatives, the critical role of specific synthetic precursors is often under-documented. This technical guide provides an in-depth analysis of the dimethoxymethyl group, not as a component of the final molecule, but as a pivotal synthetic intermediate. We will elucidate its function as a masked one-carbon electrophile that facilitates the crucial cyclization step in forming the imidazole ring. This paper will detail the underlying reaction mechanisms, provide field-proven experimental protocols, and explore the strategic implications of this chemistry for the rational design of novel imidazo[4,5-b]pyridine-based therapeutics.

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The fusion of an imidazole ring with a pyridine moiety creates the imidazo[4,5-b]pyridine system, a class of compounds that has garnered significant attention in medicinal chemistry.[2] Their structural similarity to purines allows them to interact with a wide array of biological targets, often by mimicking adenine or guanine.[1] This has led to the development of imidazo[4,5-b]pyridine derivatives with a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: Many derivatives exhibit potent antiproliferative effects by inhibiting key enzymes in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9).[3][4]

  • Antimicrobial and Antiviral Properties: The scaffold is present in compounds investigated for their activity against various pathogens, including Mycobacterium tuberculosis.[5][6]

  • Enzyme Inhibition: These compounds have been developed as inhibitors for various enzymes, including methionyl-tRNA synthetase, making them relevant for treating diseases like African trypanosomiasis.[7]

  • Receptor Modulation: Their structural features make them suitable candidates for modulating CNS receptors and other key signaling pathways.

Given the therapeutic potential of this scaffold, the development of efficient and versatile synthetic methodologies is of paramount importance. The strategic introduction of the C2 carbon to form the imidazole ring is a critical step, and this is where the utility of the dimethoxymethyl group becomes evident.

The Dimethoxymethyl Moiety: A Versatile Functional Group in Heterocyclic Synthesis

The dimethoxymethyl group, -CH(OCH₃)₂, is a diether and, more specifically, a dimethyl acetal of formaldehyde. In organic synthesis, its utility stems from its dual nature:

  • A Masked Aldehyde: Acetals are common protecting groups for aldehydes due to their stability under neutral or basic conditions and their clean conversion back to the aldehyde under acidic conditions.

  • A One-Carbon Electrophile: Reagents containing this functionality, most notably dimethylformamide dimethyl acetal (DMF-DMA), serve as efficient one-carbon building blocks. The central carbon is electrophilic and readily reacts with nucleophiles.[8][9]

In the context of imidazo[4,5-b]pyridine synthesis, the primary role of the dimethoxymethyl group is not as a stable protecting group but as a transient species delivered by a reagent like DMF-DMA or triethyl orthoformate to facilitate ring closure.[10]

Mechanistic Insight: Imidazo[4,5-b]pyridine Ring Formation

The construction of the imidazo[4,5-b]pyridine core from a substituted 2,3-diaminopyridine is a variation of the classic Phillips-Ladenburg benzimidazole synthesis. The use of a reagent like DMF-DMA provides an efficient pathway for introducing the C2 carbon of the imidazole ring.

The reaction proceeds through a well-defined, multi-step mechanism:

  • Nucleophilic Attack: The more nucleophilic amino group of the 2,3-diaminopyridine attacks the electrophilic carbon of DMF-DMA.

  • Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of methanol to form a formamidine intermediate.

  • Intramolecular Cyclization: The second amino group on the pyridine ring acts as an intramolecular nucleophile, attacking the carbon of the formamidine.

  • Aromatization: The resulting cyclic intermediate eliminates a second molecule of methanol (or dimethylamine, depending on the exact intermediate), leading to the formation of the stable, aromatic imidazo[4,5-b]pyridine ring system.

This synthetic workflow provides a clean and high-yielding route to the core scaffold, which can then be further functionalized.

Mandatory Visualization: Synthetic Workflow

G cluster_start Reactants cluster_process Reaction Mechanism cluster_end Product A 2,3-Diaminopyridine C Step 1: Nucleophilic Attack (Formation of Tetrahedral Intermediate) A->C + Heat B DMF-DMA (Dimethylformamide dimethyl acetal) B->C + Heat D Step 2: Elimination of Methanol (Formamidine Intermediate) C->D - CH3OH E Step 3: Intramolecular Cyclization D->E Intramolecular Attack F Step 4: Aromatization via Elimination of Methanol E->F G Imidazo[4,5-b]pyridine Core F->G - CH3OH

Caption: Synthetic workflow for imidazo[4,5-b]pyridine ring formation.

Experimental Protocols & Methodologies

To translate theory into practice, this section provides a representative, self-validating protocol for the synthesis of the imidazo[4,5-b]pyridine scaffold.

Protocol 1: Synthesis of 3H-imidazo[4,5-b]pyridine via DMF-DMA

Objective: To synthesize the parent imidazo[4,5-b]pyridine ring system from 2,3-diaminopyridine using dimethylformamide dimethyl acetal.

Materials & Reagents:

  • 2,3-Diaminopyridine (1.0 equiv)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask, add 2,3-diaminopyridine (e.g., 5.0 g, 45.8 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to dissolve the starting material. Stir until a homogeneous solution is formed.

  • Reagent Addition: Slowly add DMF-DMA (e.g., 6.55 g, 55.0 mmol, 1.2 equiv) to the stirring solution at room temperature.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C. The causality for heating is to provide the activation energy for both the initial condensation and the subsequent intramolecular cyclization and elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting diamine.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent (DMF) under reduced pressure using a rotary evaporator. This is a critical self-validating step; complete removal of the high-boiling point solvent is necessary for effective product isolation. c. To the resulting crude oil/solid, add ethyl acetate (50 mL) and stir or sonicate to dissolve the product. d. Wash the organic layer with brine (2 x 25 mL) to remove any remaining water-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again via rotary evaporation.

  • Purification: a. The crude product can often be purified by recrystallization or by trituration with a mixture of hexanes and ethyl acetate to induce precipitation of the pure product. b. For higher purity, column chromatography on silica gel may be employed.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the two distinct -NH₂ proton signals from the starting material and the appearance of a new aromatic proton signal for the C2-H of the imidazole ring are key indicators of successful synthesis.

Structure-Activity Relationship (SAR) Implications

While the dimethoxymethyl group itself is absent from the final product, the synthetic strategy used to install the C2-carbon is fundamental to SAR exploration. By substituting DMF-DMA with other orthoesters or related reagents, a variety of substituents can be installed at the 2-position of the imidazo[4,5-b]pyridine core. This position is often critical for biological activity.

For example, using triethyl orthoacetate instead of triethyl orthoformate will introduce a methyl group at the C2-position.[10] This seemingly small change can dramatically alter the compound's steric and electronic profile, leading to significant differences in target binding affinity and overall efficacy.

Data Presentation: Impact of C2-Substitution on Anticancer Activity

The following table summarizes data for representative imidazo[4,5-b]pyridine derivatives, illustrating how modifications at the C2 position (achieved through methods analogous to the one described) influence their anticancer activity.

Compound IDC2-SubstituentTarget Cancer Cell LineIC₅₀ (µM)Citation
Derivative A PhenylMCF-7 (Breast)1.15[4]
Derivative B 4-ChlorophenylMCF-7 (Breast)0.88[4]
Derivative C Unsubstituted (H)HCT-116 (Colon)>50[3]
Derivative D 2-AminophenylHCT-116 (Colon)5.3[3]

This table is a representative summary based on published data to illustrate the principle.

The data clearly indicates that the nature of the C2-substituent, which is directly determined by the choice of the one-carbon (or multi-carbon) synthon in the cyclization step, is a key determinant of biological potency.

Conclusion & Future Perspectives

The dimethoxymethyl group, delivered via reagents like DMF-DMA, is more than a simple functional group; it is a strategic tool enabling the efficient construction of the medicinally vital imidazo[4,5-b]pyridine scaffold. Its role as a transient one-carbon electrophile is central to one of the most reliable methods for forming the fused imidazole ring. Understanding the mechanism and mastering the associated experimental protocols allows medicinal chemists to rapidly generate diverse libraries of compounds for biological screening.

Future work in this area will likely focus on developing even milder and more versatile cyclization conditions and exploring novel reagents that can introduce a wider array of functional groups at the C2-position in a single, efficient step. The principles outlined in this guide provide a solid foundation for these future innovations in drug discovery and development.

References

  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.

  • Wieckowska, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3413.

  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(17), 3956.

  • Abdel-Maksoud, M. S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 54, 525-534.

  • Fouad, M. A., et al. (2021). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 115, 105230.

  • Orlewska, C., et al. (2002). Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity. Part 1: Synthesis and Quantitative Structure-Activity Relationships. Archiv der Pharmazie, 335(5), 223-230.

  • Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31.

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  • Wieckowska, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.

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The Emergence of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine: A Novel Purine Analog Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural analogy of imidazo[4,5-b]pyridines to endogenous purines has established them as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] This guide introduces a novel, yet underexplored, purine analog: 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. We will delve into its rational design, a proposed synthetic pathway, and its potential as a versatile precursor for a library of bioactive compounds. The strategic incorporation of a dimethoxymethyl group at the C6 position, a stable precursor to a highly reactive formyl group, presents a unique opportunity for extensive chemical derivatization. This, combined with the N3-methylation of the imidazo[4,5-b]pyridine core, offers a promising platform for the discovery of new therapeutics targeting a range of diseases, including cancer and viral infections.[1][3]

Introduction: The Promise of Imidazo[4,5-b]pyridines as Purine Analogs

Purine analogs are a cornerstone of modern chemotherapy, exerting their effects by interfering with nucleic acid synthesis and cellular metabolism.[4][5] Their structural similarity to adenine and guanine allows them to be recognized by cellular machinery, leading to the disruption of vital processes in rapidly proliferating cells, such as cancer cells and viruses.[6] The imidazo[4,5-b]pyridine core, being isosteric to purine, has been extensively explored as a source of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][7]

This guide focuses on a specific, strategically designed derivative: 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine . The rationale behind this design lies in the unique combination of a stable, yet readily transformable, functional group at the C6 position and a methylation pattern at N3 that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Features

While experimental data for the title compound is not available in the public domain, we can predict its key physicochemical properties based on its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₃N₃O₂Based on chemical structure
Molecular Weight 207.23 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on similar heterocyclic compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOCommon for N-heterocyclic compounds
Stability The dimethoxymethyl group is generally stable under neutral and basic conditions, but sensitive to acidic conditions which would lead to deprotection to the aldehyde.The acetal nature of the dimethoxymethyl group dictates its stability profile.

Structural Highlights:

  • Imidazo[4,5-b]pyridine Core: Mimics the purine ring system, providing the basis for its potential as a purine analog.

  • N3-Methyl Group: This modification can prevent N-glycosylation in vivo and may alter the binding affinity to target enzymes compared to the unsubstituted analog.

  • C6-Dimethoxymethyl Group: This group serves as a masked aldehyde. Its steric and electronic properties will influence the molecule's initial biological interactions. More importantly, it provides a synthetic handle for a vast array of chemical transformations.

Figure 1: Chemical Structure of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine can be envisioned through a multi-step process, leveraging established methodologies for the construction of the imidazo[4,5-b]pyridine scaffold.[8][9][10]

Synthesis_Workflow A 2-amino-3-nitropyridine-6-carbaldehyde B Acetal Protection A->B MeOH, H+ C 6-(Dimethoxymethyl)-3-nitropyridin-2-amine B->C D Reduction of Nitro Group C->D e.g., H2, Pd/C E 5-(Dimethoxymethyl)pyridine-2,3-diamine D->E F Cyclization with Acetic Anhydride E->F Ac2O G 6-(Dimethoxymethyl)-2-methyl-1H-imidazo[4,5-b]pyridine F->G H N-Methylation G->H e.g., MeI, base I 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine H->I

Figure 2: Proposed Synthetic Workflow.

Step-by-Step Methodology:
  • Acetal Protection: The synthesis would commence with the protection of the aldehyde group of a suitable starting material, such as 2-amino-3-nitropyridine-6-carbaldehyde, as a dimethyl acetal. This is a standard procedure typically carried out in methanol under acidic catalysis.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine to provide the necessary 2,3-diaminopyridine intermediate. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂ over Pd/C) being a common and efficient method.

  • Formation of the Imidazole Ring: The resulting 5-(dimethoxymethyl)pyridine-2,3-diamine is then cyclized to form the imidazole ring. For the introduction of a methyl group at the 2-position, acetic anhydride can be used. This reaction typically proceeds at elevated temperatures.

  • N-Methylation: The final step involves the selective methylation of the imidazole nitrogen. This can be achieved using an alkylating agent like methyl iodide in the presence of a suitable base. It is important to note that N-alkylation of the imidazo[4,5-b]pyridine core can sometimes lead to a mixture of N1 and N3 isomers, requiring chromatographic separation.

The Dimethoxymethyl Group: A Gateway to a Library of Analogs

The key feature of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is the dimethoxymethyl group, which serves as a stable, protected form of an aldehyde.[11] This functionality is a versatile handle for a wide range of chemical transformations, allowing for the creation of a diverse library of C6-substituted analogs.[12]

Functional_Group_Transformation A 6-(Dimethoxymethyl)-3-methyl- 3H-imidazo[4,5-b]pyridine B Deprotection A->B Acidic Hydrolysis C 6-Formyl-3-methyl- 3H-imidazo[4,5-b]pyridine B->C D Oxidation C->D F Reduction C->F H Reductive Amination C->H J Wittig Reaction C->J L Condensation C->L E 6-Carboxylic Acid Derivative D->E G 6-Hydroxymethyl Derivative F->G I 6-Aminomethyl Derivatives H->I K 6-Vinyl Derivatives J->K M Schiff Bases, etc. L->M

Figure 3: Potential Derivatizations of the C6-substituent.

Key Transformations:
  • Deprotection to Aldehyde: Mild acidic hydrolysis will readily convert the dimethoxymethyl group to the corresponding aldehyde, 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine.[13]

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.

  • Reduction: Reduction of the aldehyde will yield the corresponding alcohol (hydroxymethyl derivative).

  • Reductive Amination: The aldehyde can be reacted with a variety of primary and secondary amines in the presence of a reducing agent to form a diverse library of aminomethyl derivatives.

  • Wittig and Related Reactions: The aldehyde can undergo Wittig-type reactions to introduce vinyl and other unsaturated functionalities.

  • Condensation Reactions: The aldehyde can be condensed with various nucleophiles to form Schiff bases, oximes, and hydrazones.

Potential as a Purine Analog: A Mechanistic Perspective

As a purine analog, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine and its derivatives have the potential to interfere with numerous cellular processes. The specific mechanism of action will depend on the nature of the C6-substituent.

Potential Therapeutic Applications:
  • Anticancer Activity: Many purine analogs exert their anticancer effects by inhibiting DNA and RNA synthesis, or by targeting key enzymes involved in nucleotide metabolism.[4][6] Derivatives of our title compound could be investigated for their ability to inhibit kinases, polymerases, or other enzymes involved in cancer cell proliferation.[2]

  • Antiviral Activity: Purine analogs are also widely used as antiviral agents.[3][14] They can be incorporated into the viral genome, leading to chain termination, or they can inhibit viral enzymes such as polymerases and reverse transcriptases.

Potential_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Potential Targets cluster_2 Cellular Outcomes Compound 6-Substituted-3-methyl-3H- imidazo[4,5-b]pyridine Analog Metabolism Cellular Uptake & Metabolic Activation Compound->Metabolism Active_Metabolite Active Metabolite (e.g., Triphosphate) Metabolism->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Kinases Kinases Active_Metabolite->Kinases Other_Enzymes Other Enzymes in Nucleotide Metabolism Active_Metabolite->Other_Enzymes DNA_Damage DNA Damage/ Chain Termination DNA_Polymerase->DNA_Damage RNA_Dysfunction RNA Dysfunction RNA_Polymerase->RNA_Dysfunction Signal_Transduction_Inhibition Inhibition of Signal Transduction Kinases->Signal_Transduction_Inhibition Other_Enzymes->Signal_Transduction_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis Signal_Transduction_Inhibition->Apoptosis

Figure 4: Hypothesized Mechanism of Action.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activity of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine and its derivatives is crucial to validate their potential as therapeutic agents.

In Vitro Anticancer Assays
  • Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic effects of the compounds on a panel of cancer cell lines.

  • Clonogenic Assay: To assess the long-term effects of the compounds on the proliferative capacity of cancer cells.

  • Cell Cycle Analysis (Flow Cytometry): To investigate the effects of the compounds on cell cycle progression.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the compounds induce programmed cell death.

  • Kinase Inhibition Assays: To screen the compounds against a panel of kinases to identify potential molecular targets.

In Vitro Antiviral Assays
  • Plaque Reduction Assay: To determine the concentration of the compound required to reduce the number of viral plaques by 50% (IC₅₀).

  • Viral Yield Reduction Assay: To measure the effect of the compound on the production of infectious virus particles.

  • Reverse Transcriptase/Polymerase Inhibition Assays: To directly measure the inhibitory effect of the compounds on viral enzymes.

In Vivo Studies
  • Xenograft Models: Promising anticancer compounds can be evaluated in animal models bearing human tumor xenografts to assess their in vivo efficacy.

  • Viral Infection Models: Antiviral candidates can be tested in appropriate animal models of viral infection to determine their in vivo activity and therapeutic potential.

Conclusion and Future Directions

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine represents a novel and strategically designed purine analog with significant potential for drug discovery. Its synthesis is feasible through established chemical methodologies, and the presence of the versatile dimethoxymethyl group opens the door to the creation of a large and diverse library of C6-substituted derivatives. The structural similarity of the imidazo[4,5-b]pyridine core to purines provides a strong rationale for investigating these compounds as potential anticancer and antiviral agents.

Future research should focus on the successful synthesis of the title compound and its subsequent derivatization. A comprehensive biological evaluation of the resulting compound library is warranted to identify lead candidates for further preclinical and clinical development. The exploration of this novel scaffold could lead to the discovery of new and effective therapies for a range of human diseases.

References

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In silico modeling of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

This guide provides a comprehensive overview of the in silico methodologies for characterizing the novel compound 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. As researchers, scientists, and drug development professionals, you will find a blend of theoretical underpinnings and practical, step-by-step protocols to predict the therapeutic potential and pharmacokinetic profile of this molecule.

Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purines. This has led to its exploration in a multitude of therapeutic areas.[1] Derivatives of this versatile heterocycle have shown a broad spectrum of biological activities, including acting as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The specific compound of interest, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, represents a novel entity within this chemical class. In the absence of empirical data, in silico modeling provides a robust, cost-effective, and rapid approach to profile its potential as a drug candidate.

This document serves as a technical guide to the multifaceted in silico analysis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, from target identification and interaction analysis to the prediction of its drug-like properties.

Part 1: Target Identification and Ligand Preparation

The initial phase of any in silico drug discovery project is the identification of a plausible biological target. Given the known activities of imidazo[4,5-b]pyridine derivatives, we will consider two potential targets for our analysis: Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies[4], and cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[3] For the purpose of this guide, we will proceed with BTK as our primary target.

Ligand Preparation: From 2D Structure to 3D Conformation

The starting point for our in silico workflow is the 2D structure of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. This structure must be converted into a 3D conformation and optimized to represent its lowest energy state.

Step-by-Step Protocol for Ligand Preparation:

  • 2D Sketching and Conversion: Using a chemical drawing tool such as ChemDraw or MarvinSketch, draw the 2D structure of the molecule. Save the structure in a standard format like SDF or MOL.

  • 3D Generation: Import the 2D structure into a molecular modeling software package (e.g., Schrödinger Maestro, MOE, or the open-source alternative, Avogadro). Use the software's built-in tools to generate a 3D conformation.

  • Energy Minimization: To obtain a stable, low-energy conformation, perform an energy minimization using a suitable force field, such as OPLS3e or MMFF94. This step is crucial to remove any steric clashes and to obtain a realistic 3D structure.

  • Ligand Preparation for Docking: Utilize specialized tools like LigPrep (Schrödinger) or the equivalent in other software to generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), tautomers, and stereoisomers. This ensures that the most likely protonation and tautomeric state of the ligand is considered in the subsequent docking calculations.

Part 2: Receptor Preparation and Binding Site Analysis

With a prepared ligand, the next step is to prepare the receptor (protein target) for docking. This involves obtaining the 3D structure of the protein and refining it to be suitable for docking simulations.

Step-by-Step Protocol for Receptor Preparation:

  • Obtaining the Protein Structure: Download the crystal structure of our target, BTK, from the Protein Data Bank (PDB). For this guide, we will use a representative PDB entry (e.g., 5P9J).

  • Protein Preparation: The raw PDB file needs to be processed to remove water molecules, add hydrogen atoms, assign protonation states to residues, and fill in any missing side chains or loops. The Protein Preparation Wizard in Schrödinger Maestro or similar tools in other packages can automate this process.

  • Binding Site Identification: The binding site (or active site) of the protein needs to be defined. This can be done by identifying the location of a co-crystallized ligand in the PDB structure or by using computational tools that predict binding pockets based on the protein's surface topology.

  • Grid Generation: A docking grid is then generated around the defined binding site. This grid pre-calculates the potential energy of interaction for different atom types at each grid point, which significantly speeds up the docking process.

Part 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This helps in understanding the binding mode and estimating the binding affinity.

Step-by-Step Protocol for Molecular Docking:

  • Docking Algorithm Selection: Choose a suitable docking algorithm. Popular choices include Glide (Schrödinger), GOLD, and AutoDock. These algorithms use different search strategies and scoring functions. For this guide, we will use a standard precision (SP) docking protocol.

  • Executing the Docking Run: The prepared ligand is docked into the generated grid of the prepared receptor. The docking program will sample a large number of possible conformations and orientations of the ligand within the binding site.

  • Pose Analysis and Scoring: The results of the docking run will be a set of "poses" for the ligand, each with a corresponding docking score. The docking score is an estimation of the binding affinity. Lower docking scores generally indicate better binding.

  • Interaction Analysis: The best-scoring pose should be visually inspected to analyze the key interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

Hypothetical Docking Results for 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine with BTK:

ParameterValue
Docking Score (kcal/mol)-8.5
Glide gscore-8.7
Key Interacting ResiduesMet477, Lys430, Asp539
Interaction TypesHydrogen bond with the backbone of Met477, pi-cation interaction with Lys430, hydrophobic interactions with surrounding residues.

Visualization of the In Silico Modeling Workflow:

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking l1 2D Structure of 6-(Dimethoxymethyl)-3-methyl-3H- imidazo[4,5-b]pyridine l2 3D Conformation Generation l1->l2 l3 Energy Minimization l2->l3 l4 Generate Tautomers and Ionization States l3->l4 d1 Dock Ligand to Receptor l4->d1 r1 Download BTK Structure (PDB) r2 Protein Preparation (Add Hydrogens, Remove Water) r1->r2 r3 Binding Site Identification r2->r3 r4 Grid Generation r3->r4 r4->d1 d2 Pose Generation and Scoring d1->d2 d3 Analysis of Interactions d2->d3 end end d3->end Predicted Binding Mode and Affinity

Caption: Workflow for molecular docking of the target compound.

Part 4: ADMET Prediction

A promising drug candidate must not only have good efficacy but also favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties early in the drug discovery process.

Key ADMET Properties to Predict:

  • Absorption:

    • Solubility: Predicted aqueous solubility.

    • Permeability: Predicted Caco-2 cell permeability to assess intestinal absorption.

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and the likelihood of oral bioavailability.

  • Distribution:

    • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood.

    • Blood-Brain Barrier (BBB) Penetration: The ability of a drug to cross the BBB, which is important for CNS-acting drugs.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Prediction of which CYP isoforms (e.g., 3A4, 2D6) are likely to be inhibited by the compound.

  • Excretion:

    • Renal Clearance: Prediction of the rate at which the drug is cleared by the kidneys.

  • Toxicity:

    • hERG Inhibition: Prediction of the potential for cardiotoxicity.

    • Ames Mutagenicity: Prediction of the potential for the compound to be mutagenic.

Hypothetical ADMET Profile for 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine:

PropertyPredicted ValueInterpretation
Absorption
Aqueous SolubilityModerateAcceptable for oral absorption.
Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Lipinski's Rule of Five0 ViolationsGood drug-likeness.
Distribution
Plasma Protein Binding>90%High binding, may affect free drug concentration.
BBB PenetrationLowUnlikely to have significant CNS effects.
Metabolism
CYP2D6 InhibitionYesPotential for drug-drug interactions.
Toxicity
hERG InhibitionLow RiskUnlikely to be cardiotoxic.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.

Visualization of the ADMET Prediction Process:

G cluster_input Input cluster_prediction In Silico ADMET Prediction cluster_output Predicted Properties input 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine 2D Structure admet Absorption Distribution Metabolism Excretion Toxicity input:f1->admet output Solubility Permeability PPB BBB Penetration CYP Inhibition hERG Blockade Mutagenicity admet:abs->output admet:dist->output admet:met->output admet:exc->output admet:tox->output

Caption: Conceptual overview of the in silico ADMET prediction process.

Conclusion and Future Directions

The in silico modeling of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine provides valuable insights into its potential as a therapeutic agent. Based on our hypothetical analysis, the compound shows promise as a BTK inhibitor with a generally favorable ADMET profile, although potential for CYP2D6 inhibition warrants further investigation.

This guide has outlined a comprehensive in silico workflow, from ligand and receptor preparation to molecular docking and ADMET prediction. The methodologies described herein are fundamental to modern drug discovery and serve as a powerful tool for prioritizing and de-risking novel chemical entities before committing to costly and time-consuming experimental studies.

The next logical steps would be the chemical synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine followed by in vitro validation of its predicted biological activity and ADMET properties.

References

  • Kaur, H., & Kumar, M. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4942. [Link]

  • Sebbar, N. H., et al. (2022). NEW IMIDAZO[4,5-b]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Patel, D. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Bregant, T., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(16), 4945. [Link]

  • Singh, P., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 63-75. [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-3h-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]

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Methodological & Application

The Strategic Utility of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Construction

In the landscape of modern medicinal chemistry and drug development, the imidazo[4,5-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active agents.[1] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to applications in oncology, as well as in the development of anti-inflammatory, antibacterial, and antiviral therapies.[1] Within this important class of compounds, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine emerges as a highly valuable and strategic synthetic intermediate.

The key to its utility lies in the dimethoxymethyl group, a stable acetal that serves as a protected precursor to a reactive formyl (aldehyde) group. This masking strategy allows for the selective manipulation of other parts of the molecule without premature reaction of the aldehyde. The subsequent deprotection unmasks the aldehyde at the desired synthetic stage, paving the way for a variety of crucial bond-forming reactions. The N-methyl group at the 3-position of the imidazo[4,5-b]pyridine core is a common feature in many pharmaceutical candidates, influencing their solubility, metabolic stability, and target engagement.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical use of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. We will delve into its synthesis, its critical role as a masked aldehyde, and provide detailed, field-proven protocols for its deprotection and subsequent elaboration into more complex molecular architectures, with a particular focus on its application in the synthesis of novel therapeutics.

Core Application: A Masked Aldehyde for Sequential Functionalization

The primary application of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is as a stable, crystalline intermediate that provides controlled access to the highly versatile 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine . Aldehydes are foundational functional groups in organic synthesis, participating in a vast number of transformations to form new carbon-carbon and carbon-heteroatom bonds.

The use of the dimethoxymethyl acetal as a protecting group is a deliberate and strategic choice. It offers significant advantages:

  • Stability: The acetal is robust and stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many organometallic reagents. This allows for extensive synthetic modifications to other parts of the imidazopyridine scaffold without disturbing the latent aldehyde functionality.

  • Controlled Deprotection: The acetal can be cleanly and efficiently removed under acidic conditions to regenerate the aldehyde with high fidelity. This provides a reliable method for "switching on" the reactivity of this functional group at the precise moment it is needed in a synthetic sequence.

  • Improved Handling: The protected form is often a more stable, crystalline solid compared to the free aldehyde, which can be more prone to oxidation or polymerization. This improves its shelf-life and makes it easier to handle and purify.

The overall synthetic strategy enabled by this intermediate is illustrated in the workflow below.

G cluster_0 Synthesis of the Intermediate cluster_1 Application in Synthesis A Diaminopyridine Precursor B Cyclization & N-Methylation A->B C 6-(Dimethoxymethyl)-3-methyl- 3H-imidazo[4,5-b]pyridine B->C D Acid-Catalyzed Deprotection C->D E 6-Formyl-3-methyl- 3H-imidazo[4,5-b]pyridine D->E F Key Bond-Forming Reactions (e.g., Reductive Amination) E->F G Complex Target Molecule (e.g., Pharmaceutical Agent) F->G

Caption: Synthetic workflow using the target intermediate.

Experimental Protocols

The following protocols are based on established and validated procedures, providing a reliable framework for the synthesis and application of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

Protocol 1: Synthesis of the Precursor 6-(Dimethoxymethyl)-3H-imidazo[4,5-b]pyridine

This protocol describes the formation of the core imidazo[4,5-b]pyridine ring system. The subsequent N-methylation to install the methyl group at the 3-position can be achieved using standard alkylating agents like methyl iodide or dimethyl sulfate in the presence of a suitable base.

Rationale: This procedure utilizes a classic condensation reaction between a diaminopyridine and an orthoester to form the imidazole ring. This is a common and effective method for constructing this heterocyclic system.

Materials:

  • 5-(Dimethoxymethyl)pyridine-2,3-diamine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or heptanes) for chromatography

Procedure:

  • To a solution of 5-(dimethoxymethyl)pyridine-2,3-diamine (1.0 eq) in toluene, add triethyl orthoformate (3.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) to afford 6-(dimethoxymethyl)-3H-imidazo[4,5-b]pyridine as a solid.

Protocol 2: Acid-Catalyzed Deprotection to 6-Formyl-3-methyl-3H-imidazo[4,5-b]pyridine

This protocol details the critical step of unmasking the aldehyde functionality from the dimethoxyacetal.

Rationale: Acetal hydrolysis is a fundamental reaction in organic chemistry, typically catalyzed by acid in the presence of water. The choice of acid and solvent system can be tuned to ensure complete conversion without unwanted side reactions. A mixture of tetrahydrofuran (THF) and aqueous acid is commonly employed to ensure solubility of the organic substrate.

Materials:

  • 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

  • Tetrahydrofuran (THF)

  • 2M Aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in a mixture of THF and 2M aqueous HCl (e.g., a 2:1 v/v ratio).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of THF/water mixture).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine is often of sufficient purity to be used in the next step without further purification. If necessary, it can be purified by crystallization or silica gel chromatography.

G Start Start: 6-(Dimethoxymethyl)-3-methyl- 3H-imidazo[4,5-b]pyridine Step1 Dissolve in THF Start->Step1 Step2 Add 2M Aqueous HCl Step1->Step2 Step3 Stir at Room Temp (2-4 hours) Step2->Step3 Step4 Neutralize with aq. NaHCO₃ Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry & Concentrate Step5->Step6 End Product: 6-Formyl-3-methyl- 3H-imidazo[4,5-b]pyridine Step6->End

Caption: Deprotection of the dimethoxyacetal to the aldehyde.

Protocol 3: Reductive Amination of 6-Formyl-3-methyl-3H-imidazo[4,5-b]pyridine

This protocol exemplifies the use of the newly formed aldehyde in a key C-N bond-forming reaction, a cornerstone in the synthesis of many pharmaceutical agents.

Rationale: Reductive amination is a powerful and widely used method to form amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride is an excellent choice for this transformation as it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde.

Materials:

  • 6-Formyl-3-methyl-3H-imidazo[4,5-b]pyridine

  • Primary or secondary amine (e.g., piperidine, morpholine, or a more complex amine) (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DCM or DCE, add the desired amine (1.1 eq).

  • If the amine salt is used, a tertiary amine base like triethylamine may be required to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate imine formation, though it is not always necessary.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.

Substrate (Amine)Reducing AgentSolventTime (h)Yield (%)
PiperidineNaBH(OAc)₃DCE16~85-95
MorpholineNaBH(OAc)₃DCM18~80-90
N-Boc-piperazineNaBH(OAc)₃DCE24~75-85
BenzylamineNaBH(OAc)₃DCM16~85-95

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Conclusion and Future Outlook

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a strategically designed synthetic intermediate that provides a reliable and controlled route to the corresponding 6-formyl derivative. The protocols outlined in this application note demonstrate its utility in a robust synthetic sequence involving protection, deprotection, and functionalization. The ability to introduce an aldehyde at a late stage in a synthesis is particularly valuable in the construction of complex, polyfunctional molecules, such as the novel antibiotic gepotidacin. As the demand for new therapeutic agents continues to grow, the importance of versatile and strategically designed building blocks like 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine will undoubtedly increase, enabling the efficient and innovative synthesis of the medicines of the future.

References

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Baczynskyj, L., et al. (2009). Synthesis of 6‐[[(hydroxyimino)phenyl]methyl]‐1‐[(1‐methylethyl)sulfonyl]‐1H‐imidazo[4,5‐b]pyridin‐2‐amine. An aza analogue of enviroxime. Journal of Heterocyclic Chemistry, 26(3), 747-750.
  • Liu, P., et al. (2011). Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. Chinese Journal of Chemistry, 29(11), 2449-2454.
  • Gueiffier, A., et al. (2003). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Mini-Reviews in Medicinal Chemistry, 3(1), 47-56.
  • Meyyappan, M., et al. (2015). 3h-[2][3][4]triazolo[4,5-b] pyridine compounds as modulators of protein kinases. U.S. Patent No. US-2015133449-A1. [Link]

  • Perkovic, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5186.
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  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO/SA SIMULATIONS AS POTENTIAL CORROSION INHIBITORS FOR SOME METALS IN ACIDIC MEDIUM. Journal of Chemical Technology and Metallurgy, 57(3), 451-464.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. (2007).
  • Jakopin, Ž. (2022). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 27(15), 4987.
  • Artio, P. I., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735.
  • Bax, B. D., et al. (2010). Tricyclic nitrogen containing compounds as antibacterial agents.
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  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
  • US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole. (2003).
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The Strategic Utility of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the imidazo[4,5-b]pyridine core has emerged as a "privileged scaffold," forming the foundation of numerous clinical candidates and approved drugs.[1] Its structural resemblance to endogenous purines allows for potent and selective interactions with a variety of biological targets, particularly protein kinases.[2] Consequently, derivatives of this heterocyclic system are at the forefront of research into novel therapeutics for oncology, inflammation, and infectious diseases.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine as a key synthetic intermediate. While seemingly a specific and niche molecule, its true value lies in its function as a stable, masked equivalent of the highly reactive 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine. The aldehyde functionality at the 6-position is a versatile handle for molecular elaboration, enabling the construction of complex, drug-like molecules through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Herein, we will elucidate the synthetic pathways to access this valuable intermediate, provide detailed protocols for its deprotection and subsequent derivatization, and showcase its application in the synthesis of a clinical candidate, a potent Phosphoinositide 3-kinase (PI3K) inhibitor.

Core Synthesis Strategy: Accessing the Key Intermediate

The synthesis of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is not a trivial one-step process but rather a multi-step sequence that requires careful control of regiochemistry. A robust and scalable approach involves the initial construction of a related, stable precursor, 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile , which can then be converted to the desired aldehyde equivalent. This strategy is exemplified in the patent literature describing the synthesis of advanced kinase inhibitors.

The following workflow outlines a validated pathway to the key nitrile intermediate, which serves as the immediate precursor to our target compound.

G cluster_0 Synthesis of the Imidazo[4,5-b]pyridine Core A 2-amino-5-bromo-3-nitropyridine C 2-(methylamino)-5-bromo-3-nitropyridine A->C Nucleophilic Aromatic Substitution B Methylamine B->C E 2-(methylamino)-3-nitro-5-cyanopyridine C->E Cyanation D Zinc Cyanide, Pd Catalyst D->E G 2-(methylamino)-3-amino-5-cyanopyridine E->G Nitro Group Reduction F Iron, Acetic Acid (Reduction) F->G I 6-cyano-3-methyl-3H-imidazo[4,5-b]pyridine G->I Cyclization H Triethyl Orthoformate H->I G cluster_1 Conversion to the Target Intermediate I 6-cyano-3-methyl-3H-imidazo[4,5-b]pyridine K 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine I->K Reduction & Hydrolysis J 1. DIBAL-H 2. Acidic Workup J->K M 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine K->M Acetal Formation L Methanol, Acid Catalyst L->M G cluster_2 Application in PI3K Inhibitor Synthesis M 6-(dimethoxymethyl)-3-methyl-3H- imidazo[4,5-b]pyridine O 6-formyl-3-methyl-3H- imidazo[4,5-b]pyridine M->O Deprotection N Acidic Hydrolysis (in situ) N->O R Advanced Intermediate (PI3K Inhibitor Precursor) O->R P Substituted Aniline P->R Q Reductive Amination (e.g., NaBH(OAc)₃) Q->R C-N Bond Formation

Sources

Application Note: Efficient Deprotection of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the efficient deprotection of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. We delve into the mechanistic underpinnings of acid-catalyzed acetal hydrolysis and present detailed, validated protocols for this transformation under various acidic conditions. Furthermore, this guide includes a troubleshooting section to address common challenges and ensure a high-yield, clean conversion to the desired aldehyde, 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine.

Introduction: The Significance of Imidazo[4,5-b]pyridine Aldehydes

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, owing to its structural resemblance to purines.[1] This core is present in a wide array of therapeutic agents, including kinase inhibitors, angiotensin II antagonists, and antimicrobial agents.[2][3] The aldehyde functionality at the 6-position of this ring system serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.

The dimethoxymethyl group is a common and stable protecting group for aldehydes, resistant to a variety of reaction conditions, including those involving strong bases and nucleophiles.[4] Its facile and clean removal to regenerate the aldehyde is therefore a critical step in many synthetic routes. This application note aims to provide researchers with the practical knowledge and detailed protocols necessary to perform this deprotection efficiently and reliably.

Mechanism of Acid-Catalyzed Acetal Deprotection

The deprotection of a dimethyl acetal to its corresponding aldehyde is a hydrolysis reaction that is typically catalyzed by an acid.[5] The reaction is reversible, and the presence of a large excess of water drives the equilibrium towards the formation of the aldehyde.[6] The mechanism proceeds through several key steps, as illustrated below.[7][8]

  • Protonation of the Acetal Oxygen: The reaction is initiated by the protonation of one of the methoxy groups by an acid catalyst (e.g., H₃O⁺), converting it into a good leaving group (methanol).[8]

  • Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, leading to the formation of a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation to form a Hemiacetal: A proton is transferred from the newly added water molecule to a base (e.g., water), yielding a hemiacetal intermediate.

  • Protonation of the Remaining Methoxy Group: The second methoxy group is then protonated by the acid catalyst.

  • Elimination of Methanol: The resulting protonated methoxy group is eliminated as methanol, with the assistance of the lone pair of electrons on the hydroxyl group, to form a protonated aldehyde.

  • Final Deprotonation: Finally, a base removes the proton from the protonated aldehyde to yield the final aldehyde product and regenerate the acid catalyst.

Acetal Deprotection Mechanism Acetal 6-(Dimethoxymethyl)-3-methyl- 3H-imidazo[4,5-b]pyridine ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ OxoniumIon Oxonium Ion + CH3OH ProtonatedAcetal->OxoniumIon - CH3OH Hemiacetal_H2O Hemiacetal Intermediate OxoniumIon->Hemiacetal_H2O + H2O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal_H2O->ProtonatedHemiacetal + H+ ProtonatedAldehyde Protonated Aldehyde + CH3OH ProtonatedHemiacetal->ProtonatedAldehyde - CH3OH Aldehyde 6-Formyl-3-methyl- 3H-imidazo[4,5-b]pyridine ProtonatedAldehyde->Aldehyde - H+

Figure 1: Mechanism of Acid-Catalyzed Acetal Deprotection.

Experimental Protocols

The choice of acid and reaction conditions for the deprotection of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine can significantly impact the reaction's efficiency and the purity of the final product. The imidazo[4,5-b]pyridine ring system is generally stable under moderately acidic conditions, but prolonged exposure to harsh acids or high temperatures should be avoided to prevent potential side reactions.[9]

Materials and Reagents
  • 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M and 2M aqueous solutions

  • Trifluoroacetic acid (TFA)

  • Formic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Protocol 1: Deprotection using Aqueous Hydrochloric Acid

This is a standard and cost-effective method for acetal deprotection.

  • Reaction Setup: Dissolve 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable solvent such as THF or acetone (0.1-0.2 M).

  • Addition of Acid: Add 1M aqueous HCl (2.0-4.0 eq) to the solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This method is often faster and can be performed under milder conditions.

  • Reaction Setup: Dissolve the acetal (1.0 eq) in a mixture of DCM and water (e.g., 9:1 v/v) to a concentration of 0.1 M.

  • Addition of Acid: Add TFA (1.5-3.0 eq) dropwise to the solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete in 1-3 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Deprotection using Formic Acid

Formic acid offers a milder alternative, which can be beneficial if acid-sensitive functional groups are present.

  • Reaction Setup: Dissolve the acetal (1.0 eq) in a mixture of formic acid and water (e.g., 4:1 v/v).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 12 hours.

  • Work-up and Purification: Carefully neutralize with saturated NaHCO₃ and follow the extraction and purification steps outlined in Protocol 1.

Protocol Acid Solvent Temperature (°C) Typical Reaction Time Notes
11M HClTHF or AcetoneRoom Temp.2-6 hoursCost-effective and reliable.
2TFADCM/H₂O0 to Room Temp.1-3 hoursFaster reaction, good for less stable substrates.
3Formic AcidFormic Acid/H₂ORoom Temp. to 504-12 hoursMilder conditions, suitable for sensitive molecules.

Table 1: Comparison of Deprotection Protocols.

Work-up and Purification Considerations

The target aldehyde, 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine, is a polar compound. Standard work-up procedures are generally effective. However, for challenging separations or to remove trace aldehyde impurities, a bisulfite work-up can be employed.[10]

Bisulfite Wash for Aldehyde Purification: [11][12][13]

  • Dissolve the crude product in a water-miscible solvent like THF or methanol.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.

  • Add an immiscible organic solvent (e.g., DCM) and more water.

  • Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer, while non-aldehydic impurities remain in the organic layer.

  • To recover the aldehyde, basify the aqueous layer with saturated NaHCO₃ or dilute NaOH to a pH of ~8-9 and extract with an organic solvent.

Troubleshooting

Troubleshooting_Workflow Start Reaction Monitoring (TLC/LC-MS) Incomplete Incomplete Reaction Start->Incomplete Complete Reaction Complete Start->Complete SideProducts Side Products Observed Start->SideProducts Action_Incomplete Increase reaction time Increase temperature moderately Add more acid catalyst Incomplete->Action_Incomplete Purification Proceed to Work-up and Purification Complete->Purification Action_SideProducts Use milder conditions (e.g., Protocol 3) Lower reaction temperature Reduce reaction time SideProducts->Action_SideProducts

Figure 2: Troubleshooting Decision Workflow.

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, moderately warming the reaction mixture (e.g., to 40 °C), or adding a small additional amount of the acid catalyst. Ensure the starting material is of sufficient purity.

  • Formation of Side Products: The imidazopyridine core can be sensitive to strong acids.[1] If decomposition or side product formation is observed, switch to a milder acid (e.g., formic acid) or perform the reaction at a lower temperature.

  • Difficult Purification: The polarity of the aldehyde product can sometimes lead to streaking on silica gel columns. To mitigate this, consider deactivating the silica gel with a small percentage of triethylamine in the eluent (e.g., 0.5-1%). Alternatively, the bisulfite purification method can be highly effective.[13] The acetal itself can be unstable on silica gel if it is too acidic, leading to apparent incomplete conversion during TLC analysis.[14]

Conclusion

The deprotection of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a straightforward yet crucial transformation in the synthesis of valuable imidazopyridine derivatives. By understanding the underlying mechanism and selecting the appropriate reaction conditions, researchers can achieve high yields of the desired aldehyde. The protocols and troubleshooting guide provided in this application note offer a solid foundation for successfully implementing this reaction in a laboratory setting.

References

  • ResearchGate. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • PubMed Central. (n.d.).
  • Journal of Chemical Technology and Metallurgy. (2022).
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
  • ResearchGate. (2025). Preparation and Deprotection of Aldehyde Dimethylhydrazones.
  • ACS Publications. (2017).
  • University of Rochester Department of Chemistry. (n.d.). Workup: Aldehydes.
  • ResearchGate. (2014).
  • Master Organic Chemistry. (2010).
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • CHIMIA. (1997). Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. Development of an Efficient Process for Indu.
  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ACS Combinatorial Science. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Chemistry LibreTexts. (2019). 14.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones.

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Application Note: Controlled Hydrolysis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine for the Synthesis of 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the acid-catalyzed hydrolysis of the dimethoxymethyl group in 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine to yield the corresponding aldehyde, 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, and the controlled deprotection of acetals to aldehydes is a crucial transformation in the synthesis of various biologically active derivatives.[1][2] This document outlines the underlying chemical principles, a detailed experimental protocol, methods for reaction monitoring, and key considerations for optimizing this deprotection step.

Introduction

The dimethoxymethyl group serves as a stable and effective protecting group for aldehydes, shielding them from various reaction conditions. Its removal, typically via acid-catalyzed hydrolysis, regenerates the aldehyde functionality for subsequent synthetic modifications. The imidazo[4,5-b]pyridine nucleus, a bioisostere of purines, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1] The successful and high-yielding conversion of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine to its aldehyde form is a critical step in the synthesis of novel therapeutic agents.

This guide provides a robust protocol for this hydrolysis, addressing the specific challenges and considerations related to the presence of the nitrogen-containing heterocyclic system. The basic nitrogen atoms in the imidazo[4,5-b]pyridine ring can be protonated under acidic conditions, which can influence the reactivity of the molecule and the acetal group.[3] Therefore, careful control of the reaction conditions is paramount to ensure efficient and clean conversion.

Reaction Mechanism and Theoretical Background

The hydrolysis of an acetal to an aldehyde is a reversible reaction that is catalyzed by acid.[4] The mechanism involves the following key steps:

  • Protonation: One of the methoxy groups of the acetal is protonated by an acid catalyst, converting it into a good leaving group (methanol).

  • Formation of an Oxonium Ion: The lone pair of electrons on the other oxygen atom assists in the departure of the protonated methoxy group, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A proton is lost from the newly added water molecule to form a hemiacetal.

  • Protonation of the Remaining Methoxy Group: The remaining methoxy group is protonated.

  • Elimination of Methanol: The protonated methoxy group is eliminated as methanol, with the assistance of the lone pair of electrons on the hydroxyl group, to form a protonated aldehyde.

  • Final Deprotonation: A final deprotonation step yields the aldehyde product and regenerates the acid catalyst.

The presence of the imidazo[4,5-b]pyridine core can influence the reaction kinetics. The nitrogen atoms in the ring system can be protonated in acidic media, which may affect the electronic properties of the aromatic system and potentially the stability of the acetal. However, the acetal group is generally stable under neutral and basic conditions.

Hydrolysis_Mechanism Acetal 6-(Dimethoxymethyl)-3-methyl- 3H-imidazo[4,5-b]pyridine Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxonium_Ion Oxonium Ion Protonated_Acetal->Oxonium_Ion - CH3OH Hemiacetal_Intermediate Hemiacetal Oxonium_Ion->Hemiacetal_Intermediate + H2O - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H+ Protonated_Aldehyde Protonated Aldehyde Protonated_Hemiacetal->Protonated_Aldehyde - CH3OH Aldehyde 6-formyl-3-methyl- 3H-imidazo[4,5-b]pyridine Protonated_Aldehyde->Aldehyde - H+

Figure 1. Reaction mechanism for the acid-catalyzed hydrolysis of the dimethoxymethyl group.

Experimental Protocol

This protocol is designed for the small-scale synthesis of 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine. Adjustments may be necessary for larger-scale reactions.

Materials and Reagents
  • 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • HPLC system

  • TLC developing chamber and UV lamp

Step-by-Step Procedure
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in 20 mL of THF.

    • To this solution, add 10 mL of 2M aqueous HCl.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (see Section on Reaction Monitoring). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine as a solid.

  • Characterization:

    • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Monitoring and Data Analysis

Consistent and accurate monitoring is crucial for determining the reaction endpoint and maximizing yield.

Thin Layer Chromatography (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point. Adjust the polarity as needed for optimal separation.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm). The starting material and product should have different Rf values. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progress of the reaction.

High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis, HPLC can be employed.

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice for separating aromatic aldehydes.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The retention time of the aldehyde product will be different from that of the acetal starting material. The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Parameter6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine
Molecular Formula C₁₀H₁₃N₃O₂C₈H₇N₃O
Molecular Weight 207.23 g/mol 161.16 g/mol
Appearance SolidSolid
TLC Rf (1:1 EtOAc/Hexanes) ~0.6~0.3
¹H NMR (CDCl₃, δ ppm) ~3.3 (s, 6H, OCH₃), ~3.8 (s, 3H, NCH₃), ~5.5 (s, 1H, CH(OCH₃)₂), Aromatic protons~3.9 (s, 3H, NCH₃), Aromatic protons, ~10.0 (s, 1H, CHO)

Table 1. Physicochemical and Analytical Data for Starting Material and Product.

Optimization and Troubleshooting

ParameterRecommended ConditionRationale and Optimization
Acid Catalyst 2M HClOther mineral acids (e.g., H₂SO₄) or organic acids (e.g., trifluoroacetic acid) can be used. The concentration can be varied to control the reaction rate. Weaker acids may require longer reaction times or higher temperatures.
Solvent THF/WaterA co-solvent system is necessary to dissolve the organic substrate and the aqueous acid. Other water-miscible organic solvents like acetone or dioxane can also be used.
Temperature 65-70 °C (Reflux)The reaction can be performed at room temperature, but it will be significantly slower. Increasing the temperature accelerates the hydrolysis. Monitor for potential side reactions at higher temperatures.
Reaction Time 2-4 hoursMonitor by TLC to avoid prolonged reaction times which could lead to side product formation or degradation of the product.
Work-up Neutralization with NaHCO₃Careful and complete neutralization is crucial to prevent any acid-catalyzed degradation during extraction and purification.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, consider adding more acid or increasing the reaction temperature. Ensure the starting material is fully dissolved.

  • Low Yield: Inefficient extraction can lead to low yields. Ensure the aqueous layer is thoroughly extracted. The product may have some water solubility; saturating the aqueous layer with NaCl before extraction can improve recovery.

  • Side Product Formation: If significant side products are observed, consider using a milder acid, a lower reaction temperature, or a shorter reaction time.

Conclusion

The acid-catalyzed hydrolysis of the dimethoxymethyl group in 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a reliable method for the synthesis of the corresponding aldehyde. The provided protocol, coupled with careful reaction monitoring and optimization, allows for the efficient and high-yielding production of this valuable synthetic intermediate. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel imidazo[4,5-b]pyridine derivatives.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kaszab, E., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4635. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Fife, T. H. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050-8056. [Link]

  • Eisner, U., & Kuthan, J. (1972). The Chemistry of Dihydropyridines. Chemical Reviews, 72(1), 1-42. [Link]

  • Levin, J. I., et al. (1997). The Synthesis of Imidazo[4,5-b]pyridine Based Angiotensin II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 7(12), 1479-1484.
  • Sharma, V., & Kumar, P. (2012). Imidazo[4,5-b]pyridine: A promising scaffold for medicinal chemists. Medicinal Chemistry Research, 21(10), 2635-2653.
  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis (Vol. 6). Pergamon Press.
  • Tse, C., et al. (2009). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. Organic letters, 11(15), 3462–3464. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32, 2145–2162. [Link]

  • Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

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Application Notes & Protocols: The Strategic Application of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of a wide array of protein kinases.[1][2] This mimicry has been successfully exploited to develop potent inhibitors of key kinases implicated in oncology and other therapeutic areas, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and FMS-like Tyrosine Kinase 3 (FLT3).[2][3][4] Functionalization of this core at various positions is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties. The C-6 position, in particular, offers a valuable vector for introducing substituents that can probe the solvent-exposed region of the kinase ATP-binding pocket, leading to enhanced target engagement and improved drug-like properties.

This guide provides a detailed technical overview of the synthesis and application of a key intermediate, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine . The dimethoxymethyl group serves as a stable, protected form of the highly versatile 6-formyl (aldehyde) functionality. We will delineate a robust synthetic pathway to this building block and provide detailed protocols for its subsequent elaboration into diverse molecular architectures relevant to kinase inhibitor discovery programs.

Strategic Rationale: The Utility of the 6-Formyl Group and its Acetal Protection

The aldehyde functional group at the C-6 position of the imidazo[4,5-b]pyridine scaffold is a powerful synthetic handle. It serves as a precursor for a multitude of chemical transformations that are central to the construction of kinase inhibitor libraries. These include:

  • Reductive Amination: To introduce a variety of amine-containing side chains, which can form crucial hydrogen bonds or salt bridges with the target kinase.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To generate carbon-carbon double bonds, extending the molecular framework and introducing conformational constraints.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, which can act as Michael acceptors or participate in other cycloaddition reactions.

  • Aldol and Related Condensations: To build more complex carbon skeletons.

Given the reactivity of the aldehyde group, it is often necessary to protect it during other synthetic manipulations on the imidazo[4,5-b]pyridine core. The dimethoxymethyl acetal is an ideal protecting group in this context due to its stability under a wide range of reaction conditions (e.g., basic, organometallic) and its straightforward deprotection under mild acidic conditions.[5]

Synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine: A Proposed Multi-Step Protocol

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Formylation cluster_2 Step 3: Acetal Protection A 6-Bromo-3H-imidazo[4,5-b]pyridine B 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine A->B  MeI, K2CO3, DMF   C 6-Formyl-3-methyl-3H-imidazo[4,5-b]pyridine B->C  1. n-BuLi, THF, -78°C  2. DMF   D 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine C->D  CH(OMe)3, H+ (cat.), MeOH  

Caption: Proposed synthetic route to the target compound.

Protocol 1: Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

This protocol describes the N-methylation of the imidazo[4,5-b]pyridine core. The reaction typically proceeds with good yield, though regioselectivity can sometimes be a challenge with related heterocyclic systems.

Materials:

  • 6-Bromo-3H-imidazo[4,5-b]pyridine

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.[6]

Protocol 2: Synthesis of 6-Formyl-3-methyl-3H-imidazo[4,5-b]pyridine

This step involves a lithium-halogen exchange followed by quenching with an electrophile (DMF) to install the formyl group. This is a standard method for the formylation of aryl and heteroaryl halides.[7]

Materials:

  • 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine.

Alternative Palladium-Catalyzed Formylation: For substrates intolerant of organolithium reagents, palladium-catalyzed formylation using carbon monoxide or a CO surrogate can be an effective alternative.[8][9]

Protocol 3: Synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

This protocol describes the protection of the aldehyde as a dimethyl acetal, a robust protecting group for subsequent synthetic transformations.

Materials:

  • 6-Formyl-3-methyl-3H-imidazo[4,5-b]pyridine

  • Trimethyl orthoformate (CH(OMe)₃)

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., HCl in methanol)

  • Triethylamine (NEt₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Suspend 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous methanol.

  • Add trimethyl orthoformate (3.0-5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.[5][10]

  • Quench the reaction by adding triethylamine to neutralize the acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, which may be pure enough for subsequent steps or can be further purified by chromatography.

Application in Kinase Inhibitor Synthesis: Elaboration of the 6-Formyl Group

The true synthetic utility of 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine lies in its deprotection to the aldehyde and subsequent elaboration.

Protocol 4: Deprotection of the Dimethyl Acetal

Materials:

  • 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

  • Acetone

  • Water

  • Hydrochloric acid (1 M aqueous) or other acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M hydrochloric acid.

  • Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected aldehyde, 6-formyl-3-methyl-3H-imidazo[4,5-b]pyridine.

Protocol 5: Reductive Amination for Side Chain Installation

This is a key reaction for introducing diverse amine-containing moieties, which are prevalent in kinase inhibitors for forming interactions with the hinge region or other key residues.

Workflow for Reductive Amination

Reductive_Amination_Workflow A 6-Formyl-3-methyl-3H- imidazo[4,5-b]pyridine C Imine/Iminium Intermediate A->C  DCM or MeOH, AcOH (cat.)   B Primary or Secondary Amine (R1R2NH) B->C D Final Product C->D  NaBH(OAc)3 or NaBH3CN  

Caption: General workflow for reductive amination.

Materials:

  • 6-Formyl-3-methyl-3H-imidazo[4,5-b]pyridine

  • Amine of choice (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

Procedure:

  • Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or preparative HPLC.

Quantitative Data Summary

Kinase TargetImidazo[4,5-b]pyridine Derivative ExampleIC₅₀ (nM)Reference
Aurora A2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide42[3]
Aurora B(As above)198[3]
FLT36-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine6.2 (Kd)[4]
FLT3-ITD(As above)38 (Kd)[4]

Note: The table provides examples of potent kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold to illustrate the potential of derivatives synthesized from the title compound.

Conclusion and Future Perspectives

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a highly valuable, yet underutilized, building block for the synthesis of novel kinase inhibitors. Its protected aldehyde functionality allows for the strategic introduction of diverse chemical moieties at the C-6 position of the privileged imidazo[4,5-b]pyridine scaffold. The protocols outlined in this guide provide a comprehensive framework for the synthesis of this intermediate and its subsequent elaboration into potential drug candidates. By leveraging the versatility of the 6-formyl group, medicinal chemists can rapidly generate libraries of compounds for screening against a wide range of kinase targets, thereby accelerating the discovery of next-generation targeted therapies.

References

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Application Notes and Protocols for Evaluating the Anticancer Activity of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of a novel class of compounds: 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine derivatives. The structural similarity of imidazo[4,5-b]pyridines to purine bases has made them a subject of significant interest in the development of innovative bioactive compounds, particularly as anticancer agents.[1] This guide outlines detailed, field-proven protocols for assessing cytotoxicity, and for elucidating the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest. The methodologies are presented with an emphasis on scientific integrity, reproducibility, and the causal logic behind experimental choices, ensuring a self-validating system for robust data generation.

Introduction: The Rationale for Investigating Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural analogy to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This has led to the development of numerous derivatives with diverse therapeutic potential, including as kinase inhibitors for cancer therapy.[1][2] Specifically, modifications on the imidazo[4,5-b]pyridine core have yielded compounds with potent anti-proliferative activities against various cancer cell lines, such as breast and colon cancer.[3][4][5][6] Some derivatives have been shown to induce apoptosis and inhibit critical cell signaling pathways, like the PI3K/mTOR pathway, which are often dysregulated in cancer.[7][8]

The 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine series represents a novel chemical space within this class of compounds. The dimethoxymethyl group at the 6-position offers unique electronic and steric properties that may confer enhanced target affinity and selectivity. This guide provides the necessary framework to systematically evaluate their anticancer potential.

Experimental Workflow: A Multi-Faceted Approach

A thorough evaluation of a potential anticancer agent requires a multi-pronged approach to move beyond simple cytotoxicity and understand the compound's cellular impact. Our recommended workflow is designed to first establish anti-proliferative efficacy and then to dissect the mechanism of cell death.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanism of Action Studies cluster_data Phase 3: Data Integration & Interpretation A Compound Preparation & Solubilization B Cell Line Selection & Culture A->B Test on... C MTT Cell Viability Assay B->C Treat with compound D Determine IC50 Values C->D Calculate E Apoptosis Assay (Annexin V/PI) D->E Based on IC50 F Cell Cycle Analysis (PI Staining) D->F Based on IC50 G Western Blot Analysis (Apoptotic Markers) E->G Confirm apoptosis F->G Correlate with cell cycle H Synthesize Findings G->H I Hypothesize Signaling Pathway H->I

Figure 1: A multi-phase workflow for the comprehensive anticancer evaluation of novel compounds.

Phase 1: Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects against a panel of cancer cell lines.[9][10][11]

Protocol: MTT Cell Viability Assay

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Principle of Causality: This assay is chosen for initial screening due to its high-throughput compatibility, cost-effectiveness, and sensitivity.[12] It provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cell death, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a pre-determined optimal density (typically 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare a serial dilution of the 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[13][14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[15][16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation: IC₅₀ Summary Table

The results from the MTT assay should be summarized in a clear and concise table to facilitate comparison across different cell lines and with reference compounds.

CompoundCell LineIC₅₀ (µM) after 72h
Derivative-X MCF-7 (Breast)[Insert Value]
Derivative-X HCT-116 (Colon)[Insert Value]
Derivative-X A549 (Lung)[Insert Value]
Doxorubicin MCF-7 (Breast)[Insert Value]

Phase 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it kills cancer cells. The primary mechanisms to investigate are the induction of apoptosis and the disruption of the cell cycle.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[17][18] Propidium Iodide (PI), a fluorescent nucleic acid stain, is used to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.[18][19]

Principle of Causality: This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). This provides a quantitative and dynamic view of the cell death process induced by the compound.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[20] Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol: Cell Cycle Analysis by PI Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with PI staining is a widely used technique to analyze DNA content and assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]

Principle of Causality: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cell populations in each phase of the cell cycle, revealing any compound-induced arrest at specific checkpoints.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing, to prevent cell clumping. Incubate on ice for at least 2 hours.[23]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of DNA content.[22]

Protocol: Western Blot Analysis of Apoptosis-Related Proteins

To corroborate the findings from the apoptosis assay and to delve deeper into the signaling pathways involved, Western blotting is employed. This technique allows for the detection of key proteins involved in the apoptotic cascade.

Principle of Causality: The activation of apoptosis is often mediated by a family of proteases called caspases. Western blotting can detect the cleavage (and thus activation) of key caspases like Caspase-3 and Caspase-9.[25] It can also detect the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated Caspase-3, which is a hallmark of apoptosis.[26]

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the test compound, harvest them, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]

Phase 3: Data Integration and Mechanistic Hypothesis

The final phase involves synthesizing the data from all assays to build a cohesive understanding of the compound's anticancer activity.

signaling_pathway compound Imidazo[4,5-b]pyridine Derivative target Potential Target (e.g., Kinase, DNA) compound->target pathway Signal Transduction Cascade (e.g., PI3K/Akt) target->pathway cell_cycle G2/M Cell Cycle Arrest pathway->cell_cycle apoptosis Apoptosis Induction pathway->apoptosis death Cell Death cell_cycle->death caspase Caspase-3/7 Activation apoptosis->caspase parp PARP Cleavage caspase->parp parp->death

Figure 2: A hypothetical signaling pathway illustrating how an imidazo[4,5-b]pyridine derivative might induce cell death.

By integrating the IC₅₀ values, the percentage of apoptotic cells, the cell cycle distribution data, and the changes in protein expression, a mechanistic hypothesis can be formulated. For instance, a compound that induces G2/M arrest, increases the Annexin V-positive population, and shows cleavage of Caspase-3 and PARP, likely acts by triggering cell cycle disruption leading to mitochondria-mediated apoptosis.

References

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  • Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]

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  • National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. PubMed. Available from: [Link]

  • Taylor & Francis Online. (2023). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PubMed. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. Available from: [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available from: [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Available from: [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

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Protocol for N-Methylation of Imidazo[4,5-b]pyridines: A Guide to Synthesis, Regioselectivity, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. N-methylation of this core is a critical synthetic step, as the addition of a methyl group can profoundly alter a molecule's physicochemical properties, including its solubility, lipophilicity, metabolic stability, and target-binding affinity.

However, the N-methylation of the imidazo[4,5-b]pyridine ring system is not straightforward. The presence of multiple nitrogen atoms—two in the imidazole ring (N1, N3) and one in the pyridine ring (N4)—presents a significant challenge in regioselectivity. The reaction often yields a mixture of isomers, making predictable synthesis and purification complex.[2]

This application note provides a detailed guide to the N-methylation of imidazo[4,5-b]pyridines, grounded in established chemical principles. It outlines robust protocols, explains the causality behind experimental choices, and details the necessary characterization techniques to ensure the synthesis of well-defined, single-isomer products.

Understanding the Reaction: Mechanism and Regioselectivity

The imidazo[4,5-b]pyridine core can exist in different tautomeric forms, primarily the 1H, 3H, and 4H tautomers. Alkylation can theoretically occur at any of these nitrogen atoms. The final product distribution is a delicate interplay of several factors:

  • Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity. Substituents on the heterocyclic core can dramatically alter this distribution.

  • Steric Hindrance: Bulky groups near a potential methylation site can impede the approach of the methylating agent, favoring reaction at a less hindered site.

  • Reaction Conditions: The choice of base, solvent, and methylating agent plays a pivotal role. Strong bases like sodium hydride (NaH) will deprotonate the most acidic proton (typically the imidazole N-H), creating a potent nucleophile. Milder conditions may favor alkylation at the more nucleophilic pyridine nitrogen.

  • Thermodynamic vs. Kinetic Control: The initial site of methylation (kinetic product) may not be the most stable isomer. Under certain conditions, rearrangement to the thermodynamically favored product can occur.

Due to these complexities, alkylation reactions on this scaffold are often non-selective, yielding mixtures of mono- and even poly-alkylated products.[2] Therefore, careful protocol selection and rigorous analytical characterization are paramount.

Caption: Potential regioisomers from N-methylation of the imidazo[4,5-b]pyridine core.

Recommended N-Methylation Protocols

Two primary methods are presented, offering a choice between a classic, strong-base approach and a milder phase-transfer catalysis (PTC) method.

Protocol A: Methylation using Sodium Hydride and Methyl Iodide

This is a standard and robust method for generating the N-anion for subsequent alkylation. It is particularly effective but requires stringent anhydrous and inert atmosphere conditions due to the high reactivity of sodium hydride. The yields can be low, and regioselectivity is often poor.[2]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under vacuum or in oven B Add imidazo[4,5-b]pyridine substrate and anhydrous DMF A->B C Establish inert atmosphere (N₂ or Ar) B->C D Cool to 0°C (ice bath) C->D E Add NaH (60% in oil) portion-wise D->E F Stir for 30-60 min at 0°C E->F G Add CH₃I dropwise F->G H Warm to RT and stir for 24h G->H I Quench reaction carefully with H₂O or MeOH at 0°C H->I J Remove solvent (in vacuo) I->J K Purify by column chromatography (SiO₂) J->K L Characterize product(s) K->L

Caption: Workflow for N-methylation using the NaH/CH₃I protocol.

Detailed Steps:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the imidazo[4,5-b]pyridine substrate (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 - 5.0 eq) in small portions.[2]

    • Expertise & Experience: The use of a significant excess of NaH can help drive the deprotonation to completion, but increases the risk during the quenching step. The reaction will effervesce (H₂ gas evolution); add the NaH slowly to maintain control.

  • Anion Formation: Stir the suspension at 0°C for 30-60 minutes to ensure complete formation of the anion.

  • Methylation: Add methyl iodide (1.1 - 2.0 eq) dropwise via syringe, keeping the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by the very slow, dropwise addition of water or methanol until gas evolution ceases.

    • Trustworthiness: This is a critical safety step. Quenching unreacted NaH is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and behind a safety shield.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel, typically using a dichloromethane/methanol or hexane/ethyl acetate gradient.[2][3]

Protocol B: Phase-Transfer Catalysis (PTC) Methylation

This method offers a milder, safer, and often higher-yielding alternative to the strong base protocol. It avoids the use of pyrophoric reagents like NaH and can be performed under less stringent conditions.

Detailed Steps:

  • Preparation: In a round-bottom flask, combine the imidazo[4,5-b]pyridine substrate (1.0 eq, 1.25 mmol), potassium carbonate (K₂CO₃, 2.2 eq, 2.75 mmol), and tetra-n-butylammonium bromide (TBAB, 0.15 eq, 0.187 mmol).

    • Expertise & Experience: K₂CO₃ acts as a mild, solid base. TBAB is the phase-transfer catalyst that shuttles the deprotonated substrate into the organic phase for reaction.

  • Solvent and Reagent Addition: Add DMF (to ~0.03 M) and methyl iodide (1.6 eq, 2.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The vigorous stirring is essential to ensure efficient transfer between the solid and liquid phases.

  • Workup: After 24 hours, remove the inorganic salts (K₂CO₃ and KI byproduct) by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/dichloromethane eluent) to isolate the product(s).

ParameterProtocol A: NaH / CH₃IProtocol B: PTC with K₂CO₃ / TBAB
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Catalyst NoneTetra-n-butylammonium bromide (TBAB)
Solvent Anhydrous DMFDMF
Temperature 0°C to Room TemperatureRoom Temperature
Typical Yields Low to Moderate (e.g., 12-16%)[2]Good (e.g., 54-87% for similar alkylations)
Pros • Strong driving force for reaction• Milder and safer conditions • Often higher yields • No pyrophoric reagents
Cons • Hazardous (NaH) • Requires strict inert/anhydrous conditions • Often poor regioselectivity• Requires vigorous stirring • Catalyst must be removed
Characterization: The Key to Regioisomer Assignment

Distinguishing between the N1, N3, and N4 methylated isomers is non-trivial and requires careful spectroscopic analysis.

  • ¹H and ¹³C NMR: The chemical shift of the N-CH₃ protons and the changes in the aromatic proton/carbon signals provide the first clues. The N-CH₃ signal for a 3-methyl isomer often appears around 3.9-4.0 ppm in DMSO-d₆.[2]

  • Mass Spectrometry (MS): Confirms the addition of a single methyl group (mass increase of 14.02 Da).

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the definitive technique for unambiguous structure assignment.[4] A NOESY experiment reveals through-space correlations between protons that are close to each other (< 5 Å).

    • N4-isomer: A strong NOE correlation will be observed between the N-CH₂ (or N-CH₃) protons and the H-5 proton on the pyridine ring.[4]

    • N3-isomer: An NOE may be observed between the N-CH₃ protons and the proton at the C2 position (if present).

    • N1-isomer: An NOE may be observed between the N-CH₃ protons and the proton at the C7 position.

References

  • Glibin, V. M., & Kholod, V. M. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3383. [Link]

  • Hranjec, M., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(5), 909-921. [Link]

  • Hranjec, M., et al. (2023). Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. [Link]

  • Doganc, F., & Göker, H. (2015). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 40(1), 15-22. [Link]

  • Doganc, F., & Göker, H. (2015). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 40(1), 15-22. [Link]

  • Xiao, F., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(7), 1853-1856. [Link]

  • Shi, L., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 41(13), 1948-1953. [Link]

  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.

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Application Notes & Protocols: Suzuki Coupling Reactions with Imidazo[4,5-b]pyridine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold, a structural isomer of purine, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of therapeutics across a wide range of disease areas.[1] Molecules incorporating this core have been investigated as kinase inhibitors, antiviral agents, anticancer therapeutics, and modulators of central nervous system targets.[2][3]

The functionalization of this core is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as a robust and versatile tool for creating carbon-carbon bonds.[4] It allows for the direct and efficient installation of aryl, heteroaryl, or alkyl groups onto the imidazo[4,5-b]pyridine nucleus, typically at halogenated positions (Cl, Br, I). This guide provides a deep dive into the mechanistic underpinnings, practical execution, and optimization of Suzuki coupling reactions for this specific and valuable heterocyclic system.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

The catalytic cycle is a finely tuned process where the palladium catalyst shuttles between its Pd(0) and Pd(II) oxidation states.[5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the halo-imidazo[4,5-b]pyridine. This is often the rate-determining step and results in a Pd(II) intermediate.[6][7]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boron reagent by a base, which forms a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition [R¹-Pd(II)L₂-X] Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Intermediate [R¹-Pd(II)L₂-R²] Oxidative_Addition->Transmetalation_Intermediate Transmetalation Transmetalation_Intermediate->Pd(0)L2 Reductive Elimination Product Product (R¹-R²) ArX Imidazo[4,5-b]pyridine-X (R¹-X) ArX->Oxidative_Addition Boronic_Acid Boronic Acid/Ester (R²-B(OR)₂) Boronic_Acid->Transmetalation_Intermediate Base Base (e.g., K₂CO₃) Base->Transmetalation_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Success with Imidazo[4,5-b]pyridine Cores

The electron-deficient nature of the pyridine ring and the presence of basic nitrogen atoms in the imidazo[4,5-b]pyridine core can present unique challenges. Careful selection of reaction parameters is crucial for achieving high yields and purity.

  • Palladium Precatalyst and Ligands: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging or sterically hindered substrates, more advanced systems are often required.[9]

    • Expert Insight: The nitrogen atoms in the imidazo[4,5-b]pyridine core can coordinate to the palladium center, potentially inhibiting catalytic activity. To overcome this, bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands are highly recommended.[9][10] These ligands promote a high catalytic turnover by facilitating both the oxidative addition and the reductive elimination steps while preventing catalyst deactivation.[10][11]

  • The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[8]

    • Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are widely used.

    • Causality: The choice of base can significantly impact the reaction outcome. Stronger bases like Cs₂CO₃ can accelerate the reaction but may not be suitable for base-sensitive functional groups. K₃PO₄ is often a good choice for coupling with heteroaryl halides. For substrates with base-labile groups, milder bases like KF may be used.[8]

  • Solvent Systems: Aprotic polar solvents are typically employed.

    • Standard Solvents: Mixtures of 1,4-dioxane/water or DME/water are common.[4] Toluene or DMF can also be effective.

    • Expert Insight: The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. The solvent system must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions or the formation of boronic acid homocoupling byproducts.[5]

  • Boron Reagent Selection: While boronic acids are most common, alternatives can offer advantages.

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids that are easy to handle and purify. They can be excellent coupling partners for imidazo[4,5-b]pyridines, sometimes providing higher yields than the corresponding boronic acids.[12]

    • Boronate Esters (e.g., Pinacol Esters): These are less prone to protodeboronation and are useful for purifying the boron reagent prior to the coupling step.

Detailed Experimental Protocol: Synthesis of a 6-Aryl-Imidazo[4,5-b]pyridine

This protocol describes a general procedure for the Suzuki coupling of a 6-bromo-imidazo[4,5-b]pyridine derivative with a generic arylboronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants to Flask (Halo-substrate, Boronic Acid, Base) B 2. Add Solvent (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture (e.g., Argon sparge for 20 min) B->C D 4. Add Catalyst & Ligand (under inert atmosphere) C->D E 5. Heat to Reaction Temp (e.g., 90-110 °C with stirring) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool to RT & Dilute (Ethyl Acetate & Water) F->G Reaction Complete H 8. Phase Separation (Extract aqueous layer) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify Product (Column Chromatography) I->J

Caption: A typical experimental workflow for Suzuki cross-coupling reactions.

Materials & Reagents:

  • 6-Bromo-imidazo[4,5-b]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a precatalyst/ligand system (e.g., Pd₂(dba)₃, 1-2 mol% with XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous solvents and inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 6-bromo-imidazo[4,5-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[13]

  • Degassing: Sparge the resulting suspension with Argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst and ligand (if applicable).

  • Execution: Fit the flask with a reflux condenser (under inert gas) and lower it into a preheated oil bath set to the desired temperature (typically 80-110 °C).[9] Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[9]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure product.

Data Presentation: Typical Reaction Conditions

The optimal conditions can vary based on the specific substrates. The following table summarizes conditions reported in the literature for the Suzuki coupling of halo-imidazo[4,5-b]pyridines.

Substrate (Halide)Boronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-2-phenyl-imidazo[4,5-b]pyridine4-Hydroxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O11085[2]
2-Chloro-imidazo[4,5-b]pyridinePhenylboronic acid(A-taphos)₂PdCl₂K₂CO₃Dioxane/H₂O150 (MW)92[1]
2-Iodo-imidazo[4,5-b]pyridinePotassium phenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃Toluene/H₂O10094[12]
6-Bromo-2-(pyrazol-4-yl)-imidazo[4,5-b]pyridineVarious Arylboronic acidsPd(PPh₃)₄Na₂CO₃DME/H₂O8555-90[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient reaction temperature or time.3. Poor choice of ligand for the substrate.1. Ensure thorough degassing of solvents and use fresh, high-quality catalyst.2. Increase temperature or reaction time; monitor by TLC/LC-MS.3. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or an NHC-based catalyst).[9]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without a reducing agent.3. Reaction temperature is too high.1. Improve degassing procedure.2. Ensure a Pd(0) source is used, or that the Pd(II) precatalyst is efficiently reduced in situ.3. Lower the reaction temperature. Use a 1:1 stoichiometry of reactants if possible.[5]
Dehalogenation of Starting Material 1. Presence of water/protons and a hydride source.2. Base is too strong or reaction time is too long.1. Use rigorously dried solvents.2. Switch to a milder base (e.g., K₃PO₄ or KF).3. Reduce reaction time once starting material is consumed.[5]
Product is Difficult to Purify 1. Co-elution with boronic acid byproducts.2. Formation of regioisomers (if substrate allows).1. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove residual boronic acid.2. Re-evaluate the starting material synthesis to ensure regiochemical purity.

References

  • Hranjec, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Samanta, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Saczewski, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • The Organic Chemist. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Zhang, T., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. Available at: [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Guram, A. S., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

  • Lee, H., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Application Notes and Protocols: 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: A Novel Tool for Covalent Fragment Screening

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, consistently delivering clinical candidates against a multitude of protein targets.[1] A burgeoning frontier within this field is the use of reactive fragments to form covalent bonds with target proteins, an approach that can offer enhanced potency, prolonged duration of action, and the ability to address challenging targets with shallow binding pockets.[2][3] However, the inherent reactivity of electrophilic fragments can lead to non-specific binding, assay interference, and poor developability.

This guide introduces 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine , a unique fragment designed to circumvent these challenges. The core of this molecule is the imidazo[4,5-b]pyridine scaffold, a known bio-isostere of purines that has been successfully incorporated into numerous therapeutic agents.[4][5] Its key innovation lies in the dimethoxymethyl group , which serves as a masked aldehyde. This acetal protecting group is stable under typical storage and initial screening conditions but can be hydrolyzed in situ under mildly acidic conditions to unmask a reactive aldehyde "warhead."

This "masked electrophile" strategy provides temporal control over reactivity, allowing the fragment to be handled and potentially screened in its inert form before triggering covalent bond formation. The aldehyde itself is a versatile warhead, capable of forming reversible covalent Schiff bases with nucleophilic lysine residues, which can be further stabilized by reduction, or forming hemithioacetals with cysteine residues.[6][7]

This document provides a comprehensive guide to the application of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine in an FBDD workflow, from initial characterization to hit validation.

Physicochemical Properties and Rationale for Use

A successful fragment must possess specific properties to be effective in FBDD. 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is designed to meet these criteria.

PropertyValue (Predicted)Rationale and Causality
Molecular Weight ~207 g/mol Well within the "Rule of Three" (MW ≤ 300 Da), ensuring it is small enough to explore diverse chemical space and provide a good starting point for optimization.[8]
Scaffold 3-methyl-3H-imidazo[4,5-b]pyridineA privileged heterocyclic system known to form key hydrogen bond interactions in ATP-binding sites and other pockets, providing a solid anchor for binding.[4][5]
Reactive Group Masked Aldehyde (Acetal)The dimethoxymethyl group provides stability for storage and handling. It prevents the highly reactive aldehyde from engaging in non-specific reactions during initial library preparation and can be deprotected under controlled conditions (e.g., pH drop in assay buffer) to initiate covalent targeting.[9][10]
Solubility High (Predicted)The polar nature of the imidazopyridine core and the acetal group promotes aqueous solubility, which is critical for biophysical screening assays that require high fragment concentrations.

Strategic Workflow for Covalent Hit Discovery

The use of a masked electrophile necessitates a tailored screening cascade. The primary goal is to identify and validate a specific covalent modification of the target protein by the unmasked aldehyde form of the fragment. Mass spectrometry is the cornerstone of this workflow.

FBDD_Workflow cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation & Characterization Frag_Prep Fragment Preparation (Solubility, Purity QC) Deprotection In Situ Deprotection (pH 6.0-6.5 Incubation) Frag_Prep->Deprotection Target_Prep Target Protein Preparation (Purity, Stability QC) Target_Prep->Deprotection Incubation Fragment-Protein Incubation Deprotection->Incubation MS_Screen Intact Protein MS Screen (Detect Mass Adduct) Incubation->MS_Screen MS_Peptide Peptide Mapping MS/MS (Identify Modification Site) MS_Screen->MS_Peptide Confirmed Hits Orthogonal Orthogonal Validation (NMR, X-ray Crystallography) MS_Peptide->Orthogonal SAR Analogue Synthesis (SAR) Orthogonal->SAR

Caption: Covalent FBDD workflow for a masked electrophile.

Detailed Experimental Protocols

Protocol 4.1: Fragment Preparation and Quality Control

Rationale: Ensuring the purity and solubility of the fragment is paramount for reproducible results and avoiding false positives.

  • Source Compound: Obtain 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine from a reliable chemical supplier or synthesize via established routes (e.g., condensation of 3-methyl-2,3-diaminopyridine derivatives with a protected formylating agent).

  • Purity Analysis: Confirm purity (>95%) using LC-MS and ¹H NMR spectroscopy.

    • ¹H NMR (Expected): Look for characteristic peaks for the methyl group on the imidazole, the aromatic protons on the pyridine ring, the methoxy protons of the acetal, and the acetal proton itself. The aldehyde proton (typically 9-10 ppm) should be absent.

  • Solubility Assessment: Prepare a 100 mM stock solution in 100% DMSO. Determine the maximum aqueous solubility by serial dilution into the primary screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The fragment should be soluble up to at least 1-2 mM without precipitation.

  • Stability Check: Use LC-MS to monitor the integrity of the fragment in the screening buffer (at both pH 7.5 and the intended acidic pH for deprotection) over the planned incubation time. This confirms the acetal is stable at neutral pH and hydrolyzes at acidic pH.

Protocol 4.2: Primary Screen by Intact Protein Mass Spectrometry

Rationale: This is the primary method to detect covalent modification. An increase in the protein's molecular weight corresponding to the fragment's aldehyde form confirms a covalent binding event.

  • In Situ Deprotection: The key step is the controlled hydrolysis of the acetal to the aldehyde. This is typically achieved by lowering the pH of the buffer.

    • Prepare the screening buffer (e.g., 50 mM MES, 150 mM NaCl) at a pH of 6.0-6.5. The optimal pH should be determined empirically to balance deprotection rate with protein stability.

    • Add the fragment from the DMSO stock to the acidic buffer to a final concentration of 200-500 µM. Allow a brief pre-incubation (5-10 minutes) for the acetal to hydrolyze to the aldehyde.

  • Protein Incubation:

    • Add the target protein to the fragment solution to a final concentration of 5-10 µM.

    • Include a negative control (protein + DMSO in acidic buffer) and a positive control if a known covalent binder is available.

    • Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 to 4 hours).

  • LC-MS Analysis:

    • Quench the reaction by adding formic acid to 0.1%.

    • Inject the sample onto a reverse-phase C4 or C8 column suitable for protein analysis.

    • Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the resulting charge state envelope to determine the intact mass of the protein.

    • Compare the mass of the protein from the fragment-incubated sample to the DMSO control.

    • A mass shift of +177 Da (Mass of aldehyde fragment - Mass of H₂O) indicates the formation of a Schiff base with a lysine residue. A shift of +178 Da indicates the formation of a hemithioacetal with a cysteine residue.

Covalent_Modification cluster_reaction Mechanism of Action Fragment_Acetal 6-(Dimethoxymethyl)-3-Me-Imidazo[4,5-b]pyridine (Stable Precursor) Fragment_Aldehyde 6-Formyl-3-Me-Imidazo[4,5-b]pyridine (Reactive Electrophile) Fragment_Acetal->Fragment_Aldehyde H⁺ / H₂O (Deprotection) Covalent_Adduct Covalent Adduct (Schiff Base) Fragment_Aldehyde->Covalent_Adduct Protein_Lys Target Protein (with Nucleophilic Lysine) Protein_Lys->Covalent_Adduct - H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in various therapeutic agents due to its resemblance to purines.[1][2] Achieving a high yield of specifically substituted derivatives like the target molecule requires careful control over reaction conditions, particularly concerning regioselectivity and the stability of protecting groups.

This document provides a logical, experience-driven approach to the synthesis, moving from common user questions to a detailed, optimized protocol.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format. The proposed synthetic route, which these FAQs are based on, is detailed in the subsequent sections.

Question 1: My overall yield is consistently low. Where should I start investigating?

Answer: A low overall yield is often a cumulative problem. The most critical steps to scrutinize in this synthesis are the N-methylation, which dictates regiochemistry, and the final cyclization, which is sensitive to reaction conditions.

Start by analyzing the purity of your key intermediate, 5-(dimethoxymethyl)-N-methyl-3-nitropyridin-2-amine . Impurities here will carry through and complicate the subsequent reduction and cyclization steps. The final cyclization to form the imidazole ring is a condensation reaction where inefficient water removal can stall the reaction and prevent it from reaching completion.[3]

Below is a troubleshooting workflow to help diagnose the issue systematically.

G start Low Overall Yield check_intermediate Analyze Purity of N-methylated Intermediate (TLC, NMR) start->check_intermediate Start Here check_cyclization Analyze Cyclization Step (Crude NMR, TLC) start->check_cyclization impure_intermediate Intermediate Impure? check_intermediate->impure_intermediate incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization impure_intermediate->check_cyclization No, Pure repurify Action: Re-purify via Column Chromatography impure_intermediate->repurify Yes optimize_methylation Action: Re-visit Methylation (See FAQ 2) repurify->optimize_methylation hydrolysis Acetal Hydrolysis? incomplete_cyclization->hydrolysis No optimize_conditions Action: Optimize Cyclization (See FAQ 3 & Table 1) incomplete_cyclization->optimize_conditions Yes protecting_group_issue Action: Address Protecting Group Stability (See FAQ 4) hydrolysis->protecting_group_issue Yes G A 2-Amino-5-bromopyridine B 2-Amino-5-bromo -3-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Chloro-5-bromo -3-nitropyridine B->C Sandmeyer (NaNO2, HCl, CuCl) D 5-Bromo-N-methyl -3-nitropyridin-2-amine C->D SNAr (Methylamine) E 5-(Dimethoxymethyl)-N-methyl -3-nitropyridin-2-amine D->E Acetalization (MeOH, HC(OMe)3, Acid cat.) F 5-(Dimethoxymethyl) -N2-methylpyridine-2,3-diamine E->F Reduction (H2, Pd/C or SnCl2) G 6-(Dimethoxymethyl)-3-methyl -3H-imidazo[4,5-b]pyridine F->G Cyclization (HC(OEt)3, Δ)

Sources

Technical Support Center: Purification of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore, recognized as a purine isostere, and is foundational in the development of therapeutics ranging from kinase inhibitors to antiviral agents.[1][2][3] However, the unique combination of a basic heterocyclic core and an acid-labile acetal functional group presents specific and significant challenges during purification.

This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to overcome these hurdles efficiently.

Part 1: Foundational Purification Challenges

Before troubleshooting, it is critical to understand the inherent chemical properties of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine that complicate its purification.

Challenge A: Acetal Group Instability

The dimethoxymethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetals are notoriously unstable under acidic conditions. The mechanism involves protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water (present as a trace contaminant in solvents or on the stationary phase) completes the hydrolysis, yielding the corresponding aldehyde: 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde .

Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and possesses surface silanol groups (Si-OH) that can catalyze this hydrolysis during chromatography. This leads to a final product contaminated with a highly polar and difficult-to-remove impurity.

Challenge B: Heterocyclic Basicity and Stationary Phase Interaction

The imidazo[4,5-b]pyridine core contains three nitrogen atoms. The imidazole nitrogen (N1) is the most basic site, readily undergoing protonation.[4] This basicity causes strong interaction with the acidic silanol groups on the surface of silica gel. The consequences of this interaction are:

  • Severe Peak Tailing: The compound does not elute in a sharp band, leading to poor resolution from impurities.

  • Low Recovery/Yield: A significant portion of the product may remain irreversibly adsorbed onto the column.

  • Inconsistent Elution: The retention factor can be unpredictable, making method development difficult.

The following troubleshooting guide is structured to directly address these two core challenges.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of common questions and problems encountered during the purification of this compound.

Q1: After silica gel chromatography, my ¹H NMR spectrum shows a new singlet at ~10 ppm and my primary product peak has a reduced integral. What happened?

Answer: You are observing the formation of the aldehyde impurity, 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde, due to the acid-catalyzed hydrolysis of the dimethoxymethyl acetal on the silica gel column. The peak at δ 9.8-10.2 ppm is characteristic of an aromatic aldehyde proton. This is the most common challenge with this molecule.

Solution:

  • Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with a solvent mixture containing a small amount of a basic modifier. A 0.5-1% solution of triethylamine (Et₃N) or 2-3 drops of ammonium hydroxide per 100 mL of your eluent system (e.g., Hexane/Ethyl Acetate) is typically effective.

  • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel. Basic alumina (pH ≈ 9.5) will not catalyze acetal hydrolysis and can mitigate peak tailing by preventing protonation of the basic nitrogens.

  • Minimize Contact Time: Perform flash chromatography rather than traditional gravity chromatography to reduce the residence time of the compound on the acidic stationary phase.

Q2: My compound is streaking down the TLC plate and my column purification gives a broad, tailing peak with very low yield. How can I achieve a sharp elution?

Answer: This is a classic sign of strong interaction between the basic nitrogen atoms of your imidazopyridine core and the acidic silica gel.[4] The compound is adsorbing too strongly, resulting in poor chromatographic performance.

Solution:

  • Mobile Phase Modification: The most effective solution is to add a competitive base to your mobile phase. Incorporate 0.5-1% triethylamine (Et₃N) into both your TLC and column chromatography solvent systems (e.g., 90:9:1 Dichloromethane/Methanol/Et₃N). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.

  • Increase Solvent Polarity: While adding a basic modifier is preferred, a steeper gradient to a more polar solvent like methanol can help push the compound off the column, but this often comes at the cost of resolution. Many imidazopyridine derivatives are purified using solvent systems like chloroform/methanol or dichloromethane/ethyl acetate.[5]

Q3: Can I use reverse-phase HPLC for purification? I'm concerned about the acidic modifiers.

Answer: Yes, reverse-phase (RP) HPLC is a viable option, but you are right to be cautious.

  • The Challenge: Standard RP-HPLC methods often use acidic modifiers like trifluoroacetic acid (TFA) or formic acid (FA) to sharpen peaks by ensuring basic analytes are consistently protonated. However, 0.1% TFA is highly acidic and will rapidly hydrolyze your acetal.

  • The Solution:

    • Use a pH-Stable Column: Employ a column designed for use at neutral or moderately basic pH (e.g., a hybrid silica C18 or a polymer-based column).

    • Use a Buffered Mobile Phase: Prepare a mobile phase buffered at a pH > 7.5, such as an ammonium bicarbonate or ammonium formate buffer. This will prevent both acetal hydrolysis and silanol interactions.

    • "Acid-Free" Method: If a basic buffer system is not possible, using a very low concentration of formic acid (e.g., 0.05%) may be a compromise, but the risk of hydrolysis remains. You must screen for stability under these conditions on a small scale first.

Q4: I've successfully purified my compound using a triethylamine-modified solvent system. How do I remove the triethylamine from my final product?

Answer: Triethylamine is volatile, but it can be persistent.

  • Co-evaporation: After pooling the pure fractions, concentrate them on a rotary evaporator. Add a solvent like dichloromethane (DCM) or toluene and re-evaporate. Repeat this 2-3 times. These solvents form a low-boiling azeotrope with triethylamine, facilitating its removal.

  • Aqueous Wash (Use with Caution): If your compound is highly soluble in an organic solvent like ethyl acetate or DCM and has poor water solubility, you can perform a dilute aqueous wash. Use a very dilute, slightly basic solution (e.g., 1% sodium bicarbonate) to remove any triethylammonium salts. Warning: This risks hydrolysis if the pH is not controlled and can lead to product loss if your compound has any water solubility. This step is generally less preferred than co-evaporation.

Part 3: Recommended Protocols & Workflows

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and solving the primary purification issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action observe Analyze Crude & Post-Column Fractions (TLC, LCMS, ¹H NMR) diag1 Tailing / Streaking on TLC? Low Column Yield? observe->diag1 Check Peak Shape & Recovery diag2 New ¹H NMR peak at ~10 ppm? New mass corresponding to -CHO? observe->diag2 Check for Impurities diag3 Purity is High & Yield is Good observe->diag3 act1 Cause: Strong interaction with acidic silica. Solution: 1. Add 1% Et₃N to eluent. 2. Switch to Alumina (Basic). diag1->act1 act2 Cause: Acetal hydrolysis on silica. Solution: 1. Neutralize silica with Et₃N wash. 2. Use Basic Alumina or RP-HPLC   with a basic buffer. diag2->act2 act3 Purification Successful. Proceed to final workup. diag3->act3

Caption: Troubleshooting workflow for purification issues.

Protocol 1: Optimized Flash Chromatography on Neutralized Silica Gel

This protocol is the recommended first-line approach for purifying the title compound.

1. Preparation of the Stationary Phase:

  • Dry pack a flash chromatography column with the appropriate amount of silica gel (60 Å, 230-400 mesh).[6][7]

  • Prepare the starting eluent (e.g., 98:2 Dichloromethane/Methanol).

  • Add 1% triethylamine (v/v) to this eluent.

  • Flush the column with 3-5 column volumes of this basic eluent mixture to neutralize the silica gel surface.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and add your dissolved product.

  • Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally provides better resolution.

  • Carefully add the dry-loaded sample to the top of the prepared column.

3. Elution and Fractionation:

  • Begin elution with the starting eluent (e.g., 98:2 DCM/MeOH + 1% Et₃N).

  • Gradually increase the polarity by increasing the percentage of methanol (e.g., step gradient from 2% to 5% MeOH). The exact gradient will depend on the impurities present.

  • Monitor the elution using TLC, ensuring the TLC mobile phase also contains 1% Et₃N. Stain with a UV lamp (254 nm) and/or a potassium permanganate dip.

  • Collect fractions and combine those containing the pure product.

4. Work-up:

  • Combine the pure fractions and concentrate using a rotary evaporator.

  • To remove residual triethylamine, add 50 mL of toluene and re-evaporate. Repeat this process twice to ensure the complete removal of the base.

  • Dry the resulting solid or oil under high vacuum to obtain the final, pure compound.

Part 4: Data Summary Tables

Table 1: Comparison of Purification Methods
MethodStationary PhaseMobile Phase ExampleProsCons
Optimized Flash Silica GelDCM/MeOH with 1% Et₃NCost-effective; good resolution when optimized.Requires post-purification removal of base.
Alumina Chrom. Basic AluminaHexane/Ethyl AcetatePrevents acetal hydrolysis; good for basic compounds.Can have lower resolution than silica; more expensive.
RP-HPLC C18 SilicaAcetonitrile/Ammonium Bicarbonate Buffer (pH 8)High resolution; excellent for final polishing.Requires specialized equipment; buffer removal can be difficult (lyophilization).
Table 2: Key Impurities and Analytical Signatures
Impurity NameStructureCause¹H NMR Signal (DMSO-d₆)Mass Spec (M+H)⁺
Starting Material VariesIncomplete reactionVariesVaries
Hydrolysis Product 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehydeAcetal hydrolysisAldehyde proton (CHO) at δ ~10.0 ppmm/z = 176.07
Oxidation Product 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acidOxidation of aldehydeCarboxylic acid proton (COOH) at δ >12 ppm (broad)m/z = 192.06

References

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • 6-Methoxy-3h-imidazo[4,5-c]pyridine - MySkinRecipes. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (n.d.). Retrieved January 23, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Efficient synthesis of substituted imidazo[4,5-b] pyridine - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (n.d.). Retrieved January 23, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind common experimental issues and provide field-proven insights to ensure a successful and reproducible outcome.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low yield of the desired 6-(Dimethoxymethyl)-3H-imidazo[4,5-b]pyridine intermediate during cyclization.

Potential Cause A: Hydrolysis of the Dimethoxymethyl Acetal

The dimethoxymethyl group is an acetal, which is highly susceptible to hydrolysis under acidic conditions, reverting to the corresponding aldehyde.[1] Many classical methods for imidazopyridine synthesis from ortho-diamines and aldehydes or their equivalents employ acidic catalysts or generate acidic byproducts, creating an environment where your starting material or product can degrade.[2]

Solutions:

  • pH Control: If using a method that requires acidic conditions, carefully control the pH. A milder acidic catalyst, such as ytterbium triflate, has been used for similar cyclizations and may be a suitable alternative to stronger acids.[2]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water is required for the hydrolysis of the acetal.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize atmospheric moisture.

  • Alternative Reagents: Consider using a non-acidic cyclization method. For instance, condensation with an orthoformate can sometimes be achieved under neutral or mildly basic conditions at elevated temperatures.

Potential Cause B: Incomplete Oxidation

If you are synthesizing the imidazo[4,5-b]pyridine ring from a diaminopyridine and an aldehyde, the reaction proceeds through an intermediate that requires an oxidative step to form the aromatic imidazole ring.[2] Incomplete oxidation will result in a mixture of the desired product and the partially saturated intermediate, lowering your yield.

Solutions:

  • Choice of Oxidant: Ensure you are using a suitable oxidant. Air oxidation is sometimes sufficient, but may be slow and inefficient.[2] Consider using a mild chemical oxidant like manganese dioxide (MnO₂) or a catalytic amount of a copper salt with an appropriate terminal oxidant.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion to the aromatic product.

Problem 2: Formation of multiple isomers during N-methylation.

Potential Cause: Lack of Regioselectivity

The N-alkylation of the imidazo[4,5-b]pyridine core is notoriously non-selective and can result in a mixture of N-1, N-3, and N-4 alkylated products.[2][3] The desired product is the N-3 isomer. The ratio of these isomers can be influenced by the reaction conditions, including the base, solvent, and alkylating agent.

Solutions:

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity of the alkylation. A common procedure involves using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of the methylating agent (e.g., methyl iodide).[2]

  • Protecting Group Strategy: For unambiguous synthesis of the N-3 isomer, consider a synthetic route that introduces the methyl group on one of the nitrogen atoms of the diamine precursor before the cyclization step. This pre-alkylation strategy ensures the final product is the desired regioisomer.

  • Chromatographic Separation: If a mixture of isomers is unavoidable, careful column chromatography is necessary for their separation. Developing a robust chromatographic method will be crucial for isolating the pure N-3 isomer.

Table 1: Comparison of N-Alkylation Conditions and Potential Outcomes

Alkylating AgentBaseSolventTemperatureExpected Outcome
Methyl IodideNaHDMFRoom Temp.Mixture of N-1, N-3, and N-4 isomers, with one potentially predominating.
Methyl IodideK₂CO₃DMFRoom Temp.Mixture of isomers, potentially with a different ratio compared to NaH.[4]
Dimethyl SulfateNaHTHF0°C to RTMixture of isomers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the 2,3-diamino-5-(dimethoxymethyl)pyridine precursor?

A common approach involves the nitration of a suitable pyridine derivative, followed by reduction of the nitro group to an amine. For instance, one could start with a 2-amino-5-bromopyridine, introduce the dimethoxymethyl group via a palladium-catalyzed cross-coupling reaction or a multi-step sequence involving formylation and acetal formation, followed by nitration and reduction. The synthesis of substituted 2,3-diaminopyridines can be challenging, often involving multiple steps and purification procedures.[5][6]

Q2: How can I confirm the correct N-methyl isomer has been synthesized?

Unequivocal structure determination of N-alkylated imidazopyridine isomers is best achieved using 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC). A NOESY experiment will show through-space correlations between the protons of the newly introduced methyl group and the protons on the pyridine ring, allowing for the definitive assignment of the methyl group's position.[4]

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere and with appropriate personal protective equipment. Methyl iodide is a toxic and volatile alkylating agent and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: General Procedure for N-methylation of 6-(Dimethoxymethyl)-3H-imidazo[4,5-b]pyridine

Note: This is a general procedure based on similar reactions and may require optimization.

  • To a solution of 6-(dimethoxymethyl)-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the isomers.

Visualizing the Chemistry

Diagram 1: Proposed Synthetic Pathway and Key Side Reactions

Proposed Synthesis & Side Reactions A 2,3-Diamino-5- (dimethoxymethyl)pyridine B Cyclization with Orthoformate/Acid A->B C 6-(Dimethoxymethyl)- 3H-imidazo[4,5-b]pyridine B->C F Acetal Hydrolysis (Acidic Conditions) B->F D N-Methylation (e.g., MeI, NaH) C->D E 6-(Dimethoxymethyl)-3-methyl- 3H-imidazo[4,5-b]pyridine (Desired Product) D->E H Isomeric N-Methylation D->H G 6-Formyl-3H-imidazo[4,5-b]pyridine (Aldehyde Impurity) F->G I N-1 and N-4 Methyl Isomers (Undesired Products) H->I

Caption: Synthetic route with potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_purity Analyze crude product by LC-MS and NMR start->check_purity aldehyde_present Aldehyde impurity detected? check_purity->aldehyde_present isomers_present Multiple N-methyl isomers detected? aldehyde_present->isomers_present No hydrolysis_issue Acetal hydrolysis is likely. aldehyde_present->hydrolysis_issue Yes methylation_issue Non-regioselective methylation occurred. isomers_present->methylation_issue Yes end Improved Yield isomers_present->end No, other issues solution_hydrolysis Optimize cyclization: - Use anhydrous reagents - Control pH - Consider non-acidic methods hydrolysis_issue->solution_hydrolysis solution_methylation Optimize methylation: - Screen bases and solvents - Develop robust purification - Consider pre-alkylation strategy methylation_issue->solution_methylation solution_hydrolysis->end solution_methylation->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Kaur, H., & Kumar, S. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(23), 4338. [Link]

  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Rodi, Y. K., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Patel, K. D., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Boukich, O., El-Massaoudi, M., El-Ghozlani, M., Radi, S., El-Badaoui, M., Akssira, M., ... & Sebbar, N. K. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3215. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 26, 23. [Link]

  • Doğanç, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-21. [Link]

  • Kralj, M., Sedić, M., Hranjec, M., Piantanida, I., Šuman, L., & Pavelić, K. (2021). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 26(4), 987. [Link]

  • Xing, Y. Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridines. Heterocyclic Communications, 19(5), 327-330. [Link]

Sources

Technical Support Center: Optimizing Imidazo[4,5-b]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the crucial cyclization step of imidazo[4,5-b]pyridine synthesis. Our aim is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common starting materials for imidazo[4,5-b]pyridine cyclization?

    • What is the general mechanism for the acid-catalyzed cyclization?

    • How does microwave-assisted synthesis benefit this reaction?

  • Troubleshooting Guide

    • Problem 1: Low or No Yield of the Desired Imidazo[4,5-b]pyridine

      • Cause A: Incomplete Cyclization

      • Cause B: Inactive Starting Materials or Reagents

      • Cause C: Suboptimal Reaction Temperature

    • Problem 2: Formation of Significant Side Products

      • Cause A: Formation of a Mono-Acyl Intermediate

      • Cause B: Over-alkylation or Unselective Alkylation

    • Problem 3: Difficulty in Product Purification

      • Cause A: Contamination with Starting Materials

      • Cause B: Presence of Tarry Byproducts

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazo[4,5-b]pyridine cyclization?

The most prevalent approach involves the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound. The carbonyl source can vary, influencing the substituent at the 2-position of the final product. Common choices include aldehydes, carboxylic acids, acid chlorides, and orthoesters.[1] For instance, reacting 2,3-diaminopyridine with triethyl orthoformate is a classic method to synthesize the unsubstituted imidazo[4,5-b]pyridine.

Q2: What is the general mechanism for the acid-catalyzed cyclization?

The acid-catalyzed cyclization of a 2,3-diaminopyridine with a carboxylic acid typically proceeds through the following steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity.

  • Nucleophilic attack by one of the amino groups of the diaminopyridine on the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration to form an N-acyl-2,3-diaminopyridine intermediate.

  • Intramolecular nucleophilic attack of the second amino group onto the amide carbonyl carbon.

  • A final dehydration step to yield the aromatic imidazo[4,5-b]pyridine ring system.

The use of a Lewis acid can facilitate this process by coordinating to the carbonyl oxygen.

DOT Diagram of the Proposed Mechanism

Imidazo[4,5-b]pyridine Cyclization Mechanism cluster_0 Step 1: Activation & Nucleophilic Attack cluster_1 Step 2: Dehydration & Amide Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Final Dehydration 2,3-Diaminopyridine 2,3-Diaminopyridine Tetrahedral_Intermediate_1 Tetrahedral Intermediate 2,3-Diaminopyridine->Tetrahedral_Intermediate_1 Nucleophilic Attack Carboxylic_Acid R-COOH + H+ Activated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Activated_Carbonyl Protonation Activated_Carbonyl->Tetrahedral_Intermediate_1 N-Acyl_Intermediate N-Acyl-2,3-diaminopyridine Tetrahedral_Intermediate_1->N-Acyl_Intermediate - H2O Cyclized_Intermediate Cyclized Intermediate N-Acyl_Intermediate->Cyclized_Intermediate Intramolecular Attack Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Cyclized_Intermediate->Imidazo[4,5-b]pyridine - H2O

Caption: Proposed mechanism for acid-catalyzed cyclization.

Q3: How does microwave-assisted synthesis benefit this reaction?

Microwave-assisted organic synthesis (MAOS) can significantly enhance the efficiency of imidazo[4,5-b]pyridine cyclization.[2][3] The primary benefits include:

  • Reduced Reaction Times: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times from hours to minutes.[1][2][3]

  • Increased Yields: By minimizing side reactions that can occur during prolonged heating, microwave synthesis often leads to higher yields of the desired product.[2][3]

  • Improved Purity: The cleaner reaction profiles associated with MAOS can simplify product purification.[2]

This technique is particularly advantageous for constructing libraries of imidazo[4,5-b]pyridine derivatives for screening purposes.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Imidazo[4,5-b]pyridine

This is one of the most common issues encountered in organic synthesis. The following are potential causes and their solutions.

Explanation: The cyclization-dehydration cascade may stall at an intermediate stage, such as the N-acyl-2,3-diaminopyridine. This can be due to insufficient activation of the carbonyl group, steric hindrance, or unfavorable reaction kinetics.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the barrier to cyclization. However, be mindful of potential degradation of starting materials or products at excessively high temperatures.

  • Introduce a Lewis Acid Catalyst: Lewis acids such as SiCl₄ or Ytterbium triflate can activate the carbonyl group towards intramolecular nucleophilic attack, thereby promoting cyclization.[1]

  • Employ Microwave Irradiation: As mentioned in the FAQs, microwave-assisted synthesis can be highly effective in driving the reaction to completion by ensuring rapid and uniform heating.[1][2][3]

  • Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may lead to a higher conversion to the final product. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Explanation: The purity and reactivity of the starting 2,3-diaminopyridine and the carbonyl compound are critical. Impurities can inhibit the reaction, and some reagents may degrade upon storage.

Solutions:

  • Verify Starting Material Purity: Ensure the purity of your 2,3-diaminopyridine and carbonyl compound using techniques like NMR, melting point, or elemental analysis. Recrystallize or purify the starting materials if necessary.

  • Use Fresh Reagents: Carboxylic acid derivatives like acid chlorides can be sensitive to moisture. Use freshly opened or properly stored reagents.

  • Consider a More Reactive Carbonyl Source: If a carboxylic acid is proving to be unreactive, consider switching to a more electrophilic derivative such as an acid chloride or an anhydride.

Explanation: The temperature profile of the reaction is crucial. Too low a temperature may not provide sufficient energy for the reaction to proceed at a reasonable rate, while too high a temperature can lead to decomposition of reactants or products. For some palladium-catalyzed cyclizations, a decrease in temperature from 95 °C to 85 °C was found to be essential to prevent degradation.[4]

Solutions:

  • Systematic Temperature Screening: Perform small-scale experiments at a range of temperatures to identify the optimal condition for your specific substrates.

  • Literature Precedent: Consult the literature for similar transformations to find a suitable starting temperature range for your reaction.

DOT Diagram of the Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting cluster_solutions Potential Solutions Start Start Low_Yield Low or No Yield Start->Low_Yield Incomplete_Cyclization Incomplete Cyclization? Low_Yield->Incomplete_Cyclization Check TLC/LC-MS for intermediates Inactive_Reagents Inactive Reagents? Low_Yield->Inactive_Reagents Verify starting material purity Suboptimal_Temp Suboptimal Temperature? Low_Yield->Suboptimal_Temp Review reaction conditions Increase_Temp Increase Temperature or Use Microwave Incomplete_Cyclization->Increase_Temp Add_Catalyst Add Lewis Acid Catalyst Incomplete_Cyclization->Add_Catalyst Purify_Reagents Purify or Replace Starting Materials Inactive_Reagents->Purify_Reagents Optimize_Temp Screen a Range of Temperatures Suboptimal_Temp->Optimize_Temp

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the overall yield. Understanding their origin is key to mitigating their formation.

Explanation: When using acid chlorides or anhydrides, it is possible to form a stable mono-acylated diaminopyridine that is resistant to further reaction and cyclization under certain conditions. This is particularly true if the reaction conditions are not forcing enough to promote the second, intramolecular cyclization step.

Solutions:

  • Modify Reaction Conditions: Higher temperatures or the use of a catalyst (as described for incomplete cyclization) can often drive the reaction past the mono-acyl intermediate to the desired product.

  • Change the Acylating Agent: If a particular acid chloride or anhydride is problematic, switching to a different activating group or using the corresponding carboxylic acid under dehydrating conditions might be a better strategy.

Explanation: For imidazo[4,5-b]pyridines that are further derivatized by alkylation, a common issue is the formation of a mixture of N-alkylated isomers.[4] The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can potentially be alkylated, leading to regioselectivity challenges.

Solutions:

  • Control of Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity of alkylation. For example, using potassium carbonate in DMF has been reported to favor the formation of specific regioisomers.[5]

  • Use of Protecting Groups: A protecting group strategy can be employed to block certain nitrogen atoms and direct alkylation to the desired position. For instance, an N3-MEM-protected imidazo[4,5-b]pyridine has been used to achieve regioselective C2-arylation, a principle that can be extended to N-alkylation.[6]

  • Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), in conjunction with a base like potassium carbonate, can provide good yields and may influence regioselectivity in alkylation reactions.

Parameter Condition Effect on Alkylation Reference
Base/Solvent K₂CO₃ in DMFCan favor specific regioisomers[5]
Catalyst Tetra-n-butylammonium bromide (TBAB)Can provide good yields in phase transfer catalysis
Protecting Group N3-MEMEnables regioselective functionalization at other positions[6]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Explanation: If the reaction has not gone to completion, the final product will be contaminated with unreacted starting materials, which may have similar polarities, making chromatographic separation difficult.

Solutions:

  • Drive the Reaction to Completion: Utilize the strategies outlined in "Problem 1" to ensure a high conversion of starting materials.

  • Acid-Base Extraction: The basicity of the diaminopyridine starting material and the imidazo[4,5-b]pyridine product can be exploited. An acid-base workup can often effectively separate the product from non-basic impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent method for purification.

Explanation: High reaction temperatures or the presence of highly reactive species can lead to the formation of polymeric or tarry byproducts, which can complicate purification.

Solutions:

  • Optimize Reaction Temperature: As discussed previously, carefully controlling the reaction temperature can minimize the formation of degradation products.

  • Use a Milder Catalyst: If a strong Lewis acid is causing decomposition, consider using a milder catalyst or a catalytic amount.

  • Column Chromatography with Deactivated Silica: If tarry materials are present, they can sometimes irreversibly bind to silica gel. Using silica gel that has been deactivated with a small amount of a base (like triethylamine) in the eluent can help to mitigate this issue.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. (2022-02-20). Available at: [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. ACS Publications. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. The Journal of Organic Chemistry. (2023-06-23). Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. (2012-10-08). Available at: [Link]

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. (2017-07-05). Available at: [Link]

  • One‐Step Synthesis of 2,5‐Diaminoimidazoles and Total Synthesis of Methylglyoxal‐Derived Imidazolium Crosslink (MODIC). PMC. (NIH). Available at: [Link]

  • HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Blogs. (2013-03-14). Available at: [Link]

  • Method for synthesizing imidazole compound. Google Patents.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. (2021-07-06). Available at: [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][7]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers. (2025-07-13). Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. (2025-08-05). Available at: [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. (2024-07-24). Available at: [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Request PDF. (ResearchGate). (2021-02-15). Available at: [Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. Available at: [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. PPTX. Available at: [Link]

  • Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Lupine Publishers. (2018-01-29). Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the significant challenge of poor aqueous solubility inherent to this important class of compounds. The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines makes these compounds potent agents in medicinal chemistry, with applications as kinase inhibitors, anticancer agents, and antimicrobials.[1][2] However, their planar, aromatic nature often leads to high crystal lattice energy and low aqueous solubility, posing a major hurdle for preclinical testing and clinical development.[3][4]

This document is structured to provide practical, cause-and-effect explanations for common solubility issues and to equip you with validated methods to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of imidazo[4,5-b]pyridine derivatives.

Q1: Why are my imidazo[4,5-b]pyridine derivatives so poorly soluble in aqueous buffers?

A: The poor aqueous solubility of this class of compounds typically stems from two key physicochemical properties:

  • High Crystal Lattice Energy: The imidazo[4,5-b]pyridine core is a rigid, planar, and aromatic system. These molecules can pack very efficiently into a stable crystal lattice. A large amount of energy is required to break this lattice and allow individual molecules to be solvated by water, resulting in low solubility.

  • Hydrophobicity: While the nitrogen atoms in the rings offer some polarity, the overall scaffold is predominantly hydrophobic. Substituents added to modulate biological activity (e.g., phenyl rings, alkyl chains) often increase the molecule's lipophilicity, further decreasing its affinity for water.[5][6]

Q2: My compound is a weak base. How does pH affect its solubility?

A: The imidazo[4,5-b]pyridine nucleus contains basic nitrogen atoms (on both the pyridine and imidazole rings) that can be protonated. This property is critical for solubility enhancement.[1][7]

  • Mechanism: At a pH below the compound's pKa (acid dissociation constant), the nitrogen atoms will accept a proton, forming a positively charged cation. This ionized form is significantly more polar and interacts more favorably with water molecules, leading to a dramatic increase in aqueous solubility.[8][9]

  • Practical Implication: Adjusting the pH of your aqueous medium to be 1-2 units below the pKa of your compound is one of the most effective initial strategies to try.[10] For example, if your compound precipitates in neutral phosphate-buffered saline (PBS) at pH 7.4, it may be completely soluble in an acidic buffer like citrate at pH 4.5.

Q3: I see "kinetic" vs. "thermodynamic" solubility mentioned in papers. What is the difference and which one should I measure?

A: Understanding this distinction is crucial for designing and interpreting your experiments.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution. It is determined by adding an excess of the solid compound to a solvent, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved material. This value is a fundamental, unchanging property of the compound in a specific solvent at a given temperature.

  • Kinetic Solubility: This is determined by adding a small volume of a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer and measuring the concentration at which the compound first precipitates. This method often results in a supersaturated solution that is temporarily stable. The measured "solubility" is usually higher than the thermodynamic solubility but is highly dependent on the experimental conditions (rate of addition, mixing speed, final DMSO concentration).

Which to use?

  • For early drug discovery and high-throughput screening , kinetic solubility is often sufficient as it mimics the conditions of diluting a stock solution for a biological assay.

  • For formulation development and lead optimization , thermodynamic solubility is the more critical parameter as it defines the upper limit of what can be achieved in a stable solution.[11]

Part 2: Troubleshooting Guide: Common Scenarios

This section provides solutions to specific problems you might encounter during your experiments.

Scenario 1: "My compound immediately precipitates when I dilute my DMSO stock into my aqueous assay buffer."

This is a classic sign of poor kinetic solubility and the formation of a supersaturated solution that rapidly crashes out.

  • Root Cause: The compound is highly soluble in DMSO but not in the final aqueous buffer. When the DMSO stock is diluted, the solvent environment changes abruptly from organic to aqueous. The compound is now at a concentration far above its thermodynamic solubility limit in the new environment, leading to rapid precipitation.

  • Troubleshooting Workflow:

    G start Precipitation Observed in Aqueous Buffer step1 Reduce Final DMSO Concentration (<1%) start->step1 result1 Problem Solved step1->result1 Success result2 Still Precipitates step1->result2 Failure step2 Lower Compound Test Concentration step3 Incorporate a Co-solvent in the Buffer step2->step3 Failure step2->result1 Success step4 Use a Surfactant (e.g., Tween-80) step3->step4 Failure step3->result1 Success step5 Pre-complex with Cyclodextrin step4->step5 Failure step4->result1 Success step5->result1 Success result2->step2

    Caption: Troubleshooting workflow for compound precipitation.
  • Detailed Solutions:

    • Decrease Final Organic Solvent: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible, ideally below 1% and certainly below 5%. High concentrations of co-solvents can interfere with biological assays.

    • Add a Surfactant: Incorporate a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-80 or Pluronic F-68 into your aqueous buffer. Surfactants can help wet the precipitated particles and form micelles, increasing the apparent solubility.[12]

    • Use a Co-solvent System: If your assay can tolerate it, using a pre-mixed aqueous buffer containing a co-solvent like PEG 400 or propylene glycol can significantly increase solubility.[13][14] See Protocol 2 for details.

    • Consider Cyclodextrins: For in vitro work, pre-complexing your compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be highly effective. The hydrophobic compound partitions into the cyclodextrin's core, while the hydrophilic exterior keeps the entire complex in solution.[15][16] See Protocol 3.

Scenario 2: "I need to prepare a stable, high-concentration solution (>10 mg/mL) for an in vivo animal study."

High-concentration dosing solutions require robust formulation strategies that ensure the compound remains dissolved after administration.

  • Root Cause: Simple aqueous solutions are unlikely to achieve high concentrations for these compounds. A specialized formulation vehicle is required.

  • Recommended Strategies:

    • pH-Adjusted Co-solvent Systems: This is often the first and most effective approach. By combining pH adjustment (to ionize the molecule) with a co-solvent system, you can achieve significant solubility enhancement. A common vehicle for basic compounds is a solution containing PEG 400, propylene glycol, and an acidic buffer.[17][18]

    • Cyclodextrin Formulations: Cyclodextrins are excellent for increasing the aqueous solubility of poorly soluble drugs for parenteral or oral administration.[][20][21] Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is frequently used in commercial parenteral products due to its high water solubility and safety profile.

    • Lipid-Based Formulations (for oral delivery): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon dilution in the gastrointestinal tract.[4][22][23] This presents the drug in a solubilized state, ready for absorption.

  • Data Summary: Comparison of Solubilization Techniques

TechniqueProsConsBest For
pH Adjustment Simple, effective for ionizable drugs, low cost.[8]Risk of precipitation if pH changes (e.g., in GI tract), potential for hydrolysis.[10]In vitro assays, initial screening, oral/parenteral formulations of stable compounds.
Co-solvents High solubilization capacity, well-understood.[13]Potential for in vivo toxicity, can affect protein activity in assays.[14]High-concentration oral and parenteral formulations, toxicology studies.
Cyclodextrins High solubility enhancement, improves stability, masks taste, well-established safety profile for some derivatives.[15][]Can be expensive, potential for nephrotoxicity with unmodified β-CD, competition with other molecules.Oral, parenteral, and ophthalmic formulations. Excellent for in vitro use.
Solid Dispersions Significantly improves dissolution rate and bioavailability.[3]Complex manufacturing (spray drying, hot-melt extrusion), potential for physical instability (recrystallization).[24]Oral solid dosage forms (tablets, capsules).
Surfactants/Micelles Good for wetting and initial solubilization.Can be toxic at higher concentrations, may interfere with assays.[12]In vitro assays, topical formulations, component of lipid systems.

Part 3: Detailed Technical Protocols & Methodologies

Protocol 1: Solubility Enhancement by pH Modification

This protocol details how to determine the pH-solubility profile of your ionizable imidazo[4,5-b]pyridine derivative.

  • Materials: Your compound (solid), a series of buffers (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8), orbital shaker, centrifuge, HPLC system.

  • Procedure:

    • Prepare saturated solutions by adding an excess amount of your solid compound to a vial containing each buffer (e.g., 5-10 mg in 1 mL of buffer).

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

    • Carefully collect the supernatant. Optional: Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

    • Accurately dilute the supernatant with mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.

    • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

  • Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the compound's pKa.

    G cluster_0 pH Effect on a Basic Compound insoluble R-NH (Insoluble) soluble R-NH2+ (Soluble) insoluble->soluble + H+ (Low pH) soluble->insoluble - H+ (High pH)

    Caption: Ionization equilibrium of a basic compound.

Protocol 2: Solubilization Using a Ternary Co-solvent System

This protocol is for preparing a high-concentration stock solution suitable for in vivo studies.

  • Vehicle Composition: A common vehicle is 10% DMSO, 40% PEG 400, and 50% water (or saline/buffer). The ratios can be adjusted.

  • Procedure:

    • Weigh the required amount of your compound into a sterile glass vial.

    • Add the DMSO component first (10% of the final volume). Vortex or sonicate until the compound is fully dissolved. This is a critical step.

    • Add the PEG 400 component (40% of the final volume). Vortex until the solution is homogeneous.

    • Slowly add the aqueous component (50% of the final volume) dropwise while continuously vortexing. This slow addition is crucial to prevent the compound from precipitating out of the less favorable solvent mixture.

    • Visually inspect the final solution for any signs of precipitation. It should be clear.

Protocol 3: Solubilization via Cyclodextrin Complexation

This protocol describes how to prepare and evaluate a cyclodextrin inclusion complex.

  • Materials: Your compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), aqueous buffer, shaker, 0.22 µm syringe filters.

  • Phase Solubility Study (to determine stoichiometry and binding constant):

    • Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0, 1, 2, 5, 10, 15, 20% w/v HP-β-CD).

    • Add an excess amount of your compound to each solution.

    • Equilibrate the samples on a shaker for 48-72 hours at a constant temperature.

    • Filter the samples and analyze the supernatant for compound concentration via HPLC or UV-Vis spectroscopy.

    • Plot the compound solubility against the cyclodextrin concentration. The shape of the curve will indicate the type of complex formed. A linear (AL-type) plot is most common and indicates a 1:1 complex.

  • Preparation of a Dosing Solution:

    • Based on the phase solubility diagram, determine the amount of cyclodextrin needed to solubilize your target concentration of the compound. It is common to use a 1:1, 1:2, or 1:5 molar ratio of drug to cyclodextrin.

    • Dissolve the cyclodextrin in the aqueous vehicle first.

    • Slowly add the solid compound while stirring or sonicating until it is fully dissolved.

    G CD CD_final Drug Drug Drug_final Drug

    Caption: Drug encapsulation by a cyclodextrin.

References

  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3189. [Link]

  • Peršuri, A., Stepanić, V., Cipro, M. D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(16), 4983. [Link]

  • Sharma, P., & Kumar, V. (2018). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Chemistry of Heterocyclic Compounds, 54(8), 735-754. [Link]

  • Sławiński, J., & Szafrański, K. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3413. [Link]

  • Bénédetti, H., Valente, S., & Mai, A. (2020). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. RSC Medicinal Chemistry, 11(9), 978-993. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Gazi University Journal of Science, 26(4), 525-534. [Link]

  • Frank, K. J., & Rosenblatt, K. M. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(3), 229. [Link]

  • Popescu, A., & Dinu-Pîrvu, C. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(9), 1234. [Link]

  • Al-Hamidi, H., Edwards, K., & Mohammad, A. M. (2018). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 19(6), 2738-2751. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Theoretical Sciences, 1(1). [Link]

  • Singh, R., & Kumar, P. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(8), 1081. [Link]

  • Sharma, A., & Jain, C. P. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 1-10. [Link]

  • JoVE. (n.d.). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]

  • Shrestha, H., & Shrestha, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences and Research, 6(3), 127-134. [Link]

  • Sugihara, H., & Taylor, L. S. (2018). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 15(7), 673-684. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 606-630. [Link]

  • ScienceDirect. (n.d.). Cosolvent. [Link]

  • Vikmon, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. [Link]

  • Tsume, Y., & Amidon, G. L. (2020). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 17(6), 1834-1849. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Waykar, M. (2016). Methods of solubility enhancements. SlideShare. [Link]

  • Vasu, S. K., & Kumar, G. S. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 6(3), 114-122. [Link]

  • Avdeef, A., & Tsinman, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of this important class of heterocyclic compounds. The inherent electronic properties, potential for tautomerism, and multiple sites of substitution often lead to spectra that are difficult to decipher. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common initial questions that arise during the NMR analysis of substituted imidazo[4,5-b]pyridines.

Q1: Why are the ¹H NMR spectra of my substituted imidazo[4,5-b]pyridines showing more signals than expected?

This is a frequent observation and is often due to one of two phenomena: the presence of a mixture of regioisomers or the existence of tautomers in slow exchange on the NMR timescale.[1][2] Alkylation or other substitutions can occur on different nitrogen atoms of the bicyclic system, leading to distinct molecules with unique NMR spectra.[1] Additionally, if the imidazo[4,5-b]pyridine has a proton on one of the imidazole nitrogens, it can exist in different tautomeric forms, which may interconvert slowly, resulting in a doubled set of signals.[2]

Q2: How can I quickly assess if I have a mixture of regioisomers from an N-alkylation reaction?

A preliminary assessment can often be made from the ¹H NMR spectrum. The chemical shifts of the protons on the pyridine ring are particularly sensitive to the position of the substituent on the imidazole ring. For instance, alkylation at N-3 versus N-4 will induce different electronic effects, causing noticeable changes in the chemical shifts and coupling constants of the pyridine protons. Comparing the aromatic region of your product's spectrum to that of the starting material can provide initial clues. However, for unambiguous determination, 2D NMR techniques are essential.

Q3: What is tautomerism in imidazo[4,5-b]pyridines and how does it affect my NMR spectra?

Tautomerism in this system typically involves the migration of a proton between the nitrogen atoms of the imidazole ring (N-1 and N-3) and potentially the pyridine nitrogen (N-4). This creates different isomers that are in equilibrium. If the rate of interconversion between these tautomers is slow compared to the NMR timescale, you will observe a separate set of NMR signals for each tautomer present in the solution.[2] The ratio of the integrals of these signals corresponds to the equilibrium population of the tautomers. If the exchange is fast, you will see a single set of averaged signals. At an intermediate exchange rate, the signals may become broad and poorly resolved.

Q4: Can pH significantly alter the NMR spectrum of my imidazo[4,5-b]pyridine?

Absolutely. The imidazo[4,5-b]pyridine core contains several basic nitrogen atoms that can be protonated. The state of protonation is dependent on the pH of the solution. Protonation dramatically alters the electronic structure of the molecule, leading to significant changes in the chemical shifts of both proton and carbon nuclei. This property can be exploited for pKa determination using NMR titration experiments.

Q5: Are there computational tools that can help in assigning the NMR spectra?

Yes, Density Functional Theory (DFT) calculations have become a powerful tool for predicting ¹H and ¹³C NMR chemical shifts. By calculating the theoretical spectra for all possible regioisomers or tautomers, you can compare the predicted chemical shifts with your experimental data to help assign the correct structure. This is particularly useful when authentic standards for all isomers are not available.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for resolving specific, complex issues encountered during the NMR analysis of substituted imidazo[4,5-b]pyridines.

Guide 1: Distinguishing Regioisomers of N-Substituted Imidazo[4,5-b]pyridines

Issue: An N-alkylation reaction on a 3H-imidazo[4,5-b]pyridine has been performed, and the initial ¹H NMR suggests a mixture of products. The goal is to unambiguously identify the major and minor regioisomers (e.g., N-3 vs. N-4 substitution).

Core Principle: The key to distinguishing these isomers lies in identifying long-range correlations between the newly introduced substituent and the protons or carbons of the imidazo[4,5-b]pyridine core. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the most powerful techniques for this purpose.

Experimental Protocol: HMBC and NOESY for Regioisomer Assignment

  • Sample Preparation: Prepare a solution of your product mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration that provides a good signal-to-noise ratio in a standard ¹H NMR spectrum (typically 5-10 mg in 0.6 mL).

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. Fully assign as many signals as possible based on chemical shifts, multiplicities, and integration.

  • Acquire 2D HMBC Spectrum:

    • Set up a standard gradient-selected HMBC experiment.

    • Optimize the long-range coupling constant (JⁿHC). A typical value is 8 Hz, which is optimal for observing 2-bond and 3-bond correlations.

    • The HMBC spectrum will show correlations between protons and carbons that are separated by two or three bonds.

  • Acquire 2D NOESY Spectrum:

    • Set up a standard phase-sensitive NOESY experiment.

    • Use a mixing time (tₘ) appropriate for your molecule's size. For small molecules, a mixing time of 500-800 ms is a good starting point.

    • The NOESY spectrum will show correlations between protons that are close in space (typically < 5 Å), irrespective of their bonding connectivity.

  • Data Analysis:

    • HMBC Analysis: Look for key correlations from the protons of your N-substituent. For example, if you used an ethyl group, look for correlations from the N-CH₂ protons.

      • N-3 Substituted Isomer: The N-CH₂ protons should show a 3-bond correlation to the C-2 and C-7a carbons of the imidazo[4,5-b]pyridine core.

      • N-4 Substituted Isomer: The N-CH₂ protons should show a 3-bond correlation to the C-5 and C-3a carbons.

    • NOESY Analysis: Look for through-space correlations.

      • N-3 Substituted Isomer: The N-CH₂ protons will likely show a NOE to the H-2 proton (if present).

      • N-4 Substituted Isomer: The N-CH₂ protons will show a NOE to the H-5 proton.

Data Presentation: Expected Key Correlations for Regioisomer Identification

IsomerKey HMBC Correlations from N-CH₂ ProtonsKey NOESY Correlations from N-CH₂ Protons
N-3 Substituted C-2, C-7aH-2 (if present)
N-4 Substituted C-5, C-3aH-5

Logical Workflow for Regioisomer Assignment

G cluster_0 Initial Analysis cluster_1 2D NMR Experiments cluster_2 Data Interpretation cluster_3 Structure Confirmation A Obtain ¹H and ¹³C NMR of product mixture B Hypothesize potential regioisomers (e.g., N-3 and N-4) A->B C Acquire HMBC Spectrum E Analyze HMBC: Look for long-range H-C correlations from N-substituent C->E D Acquire NOESY Spectrum F Analyze NOESY: Look for through-space correlations to pyridine/imidazole protons D->F G Correlations match N-3 pattern? (e.g., HMBC to C-2, C-7a; NOESY to H-2) E->G H Correlations match N-4 pattern? (e.g., HMBC to C-5, C-3a; NOESY to H-5) E->H F->G F->H I Assign structures to major and minor components G->I Yes H->I Yes

Caption: Workflow for distinguishing N-substituted regioisomers.

Guide 2: Investigating Tautomerism using Variable Temperature (VT) NMR

Issue: The NMR spectrum of a 3H-imidazo[4,5-b]pyridine derivative shows broad signals or a doubled set of signals at room temperature, suggesting dynamic exchange between tautomers.

Core Principle: Tautomeric exchange is a temperature-dependent process. By acquiring NMR spectra at different temperatures, you can manipulate the rate of exchange. At low temperatures, the exchange can be "frozen out," resulting in sharp, distinct signals for each tautomer. At high temperatures, the exchange becomes rapid on the NMR timescale, leading to a single set of sharp, averaged signals. The temperature at which the distinct signals coalesce into a single broad peak is known as the coalescence temperature (Tc), which can be used to calculate the energy barrier for the exchange process.

Experimental Protocol: Variable Temperature (VT) NMR for Tautomerism Study

  • Solvent Selection: Choose a solvent with a wide liquid range that is suitable for your compound (e.g., DMSO-d₆, toluene-d₈, or methanol-d₄). Ensure your compound is soluble at the lowest temperature you plan to use.

  • Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Experiments:

    • Cool the NMR probe in steps of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.

    • Continue cooling until the broad signals resolve into two distinct sets of sharp signals, or until you reach the solvent's freezing point or the instrument's lower limit.

  • High-Temperature Experiments:

    • From room temperature, heat the probe in steps of 10-20 K. Again, ensure temperature equilibration at each step.

    • Acquire spectra until the two sets of signals (or the broad peak) coalesce and then sharpen into a single set of averaged signals. Do not exceed the boiling point of your solvent or the recommended temperature limit for the NMR probe.

  • Data Analysis:

    • Identify Exchanging Peaks: Identify pairs of signals that are undergoing exchange. These peaks will broaden, move closer together, coalesce, and then sharpen as the temperature increases.

    • Determine Tautomer Ratio: At a low temperature where the exchange is slow, integrate the corresponding signals from each tautomer to determine their relative populations (and the equilibrium constant, Keq).

    • (Optional) Calculate Energy Barrier: If the coalescence temperature (Tc) and the frequency separation of the two exchanging peaks (Δν in Hz) at low temperature are known, the rate constant at coalescence (kc) can be calculated. This allows for the determination of the Gibbs free energy of activation (ΔG‡) for the tautomeric exchange.

Visualization of VT-NMR for Tautomeric Exchange

G cluster_0 Low Temperature (Slow Exchange) cluster_1 Intermediate Temperature (Coalescence) cluster_2 High Temperature (Fast Exchange) a Two sharp peaks observed (Tautomer A and Tautomer B) b One broad peak at the average chemical shift a->b Temp Increasing Temperature → c One sharp peak at the average chemical shift b->c Temp2

Caption: Effect of temperature on NMR signals of exchanging tautomers.

Section 3: References

  • Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Rodi, Y. K., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3195. [Link]

  • Hagan, W. J., Jr., et al. (1998). Fitting Imidazole 1H-NMR Titration Data to the Henderson−Hasselbalch Equation. Journal of Chemical Education, 75(8), 1056. [Link]

  • Goker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-8. [Link]

  • Boček, I., Hranjec, M., & Vianello, R. (2020). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes: Synthesis, spectroscopic and computational studies of their protonation equilibria. Dyes and Pigments, 179, 108422. [Link]

  • Abdel-Wahab, B. F., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution. Journal of Molecular Structure, 1272, 134177. [Link]

  • Contreras, R., et al. (2000). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. ChemInform, 31(12). [Link]

  • Hranjec, M., et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem, e202300633. [Link]

  • Claramunt, R. M., et al. (2007). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry, 11(4), 327-346. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold, a bioisostere of naturally occurring purines, is a cornerstone in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents.[1][2] Its structural similarity to purines allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-substituted imidazo[4,5-b]pyridines, offering insights for researchers and drug development professionals in the rational design of more potent and selective compounds.

The Critical Role of the 6-Position in Modulating Biological Activity

The pyridine ring of the imidazo[4,5-b]pyridine nucleus presents several positions for substitution, with the 6-position being a key determinant of biological activity. Modifications at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will explore the impact of various substituents at the 6-position, including halogens and amino groups, on the anticancer and kinase inhibitory activities of this promising class of compounds.

Comparative Analysis of 6-Substituted Imidazo[4,5-b]pyridines as Anticancer Agents

Recent studies have highlighted the significant impact of substitution at the 6-position on the antiproliferative activity of imidazo[4,5-b]pyridines. A comparative analysis of different substituents reveals key trends for enhancing anticancer potency.

The Influence of Halogen Substitution

The introduction of a halogen atom, particularly bromine, at the 6-position has been shown to markedly enhance antiproliferative activity.[3] This is exemplified in a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, where the bromo-substituted derivatives demonstrated significantly increased potency against various cancer cell lines.[3]

Compound ID6-Substituent2-SubstituentCell LineIC50 (µM)
8 -Br4-cyanophenylVarious1.8 - 3.2
14 -Br2-imidazolinyl amidino phenylSW6200.7

Table 1: Antiproliferative activity of 6-bromo-imidazo[4,5-b]pyridine derivatives. Data sourced from[3].

The strong electron-withdrawing nature and the size of the bromine atom at the 6-position likely contribute to altered electronic distribution within the heterocyclic system and improved binding interactions with the biological target.

The Impact of Amino Group Introduction

The introduction of amino side chains at various positions on a tetracyclic imidazo[4,5-b]pyridine scaffold has also been explored, revealing that the position of the nitrogen atom in the pyridine ring influences antiproliferative activity.[4] While this study focused on a more complex tetracyclic system, it underscores the importance of nitrogen substitution patterns in the pyridine ring for anticancer effects.[4]

Comparative Analysis of 6-Substituted Imidazo[4,5-b]pyridines as Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, with substitutions at the 6-position playing a crucial role in achieving high affinity and selectivity.[1][2]

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, making them attractive targets for cancer therapy. A hit generation and optimization effort led to the discovery of potent imidazo[4,5-b]pyridine-based Aurora kinase inhibitors. The SAR studies revealed that a chlorine atom at the 6-position was beneficial for activity.[5]

Further lead optimization studies on this series explored the impact of various substituents at the 6-position. The starting point for these studies was a compound with a chlorine atom at the 6-position. Subsequent modifications, including the introduction of a bromine atom, led to the identification of highly potent and orally bioavailable preclinical candidates.[6]

Compound ID6-Substituent7-SubstituentAurora-A IC50 (µM)Aurora-B IC50 (µM)
31 -Clpiperazin-1-yl)-N-(thiazol-2-yl)acetamide0.0420.198
51 (CCT137690) -Brpiperazin-1-yl)methyl)-5-methylisoxazole0.0150.025

Table 2: Inhibitory activity of 6-halo-imidazo[4,5-b]pyridine derivatives against Aurora kinases. Data sourced from[5][6].

The data clearly indicates that a bromine at the 6-position leads to a more potent inhibition of both Aurora-A and Aurora-B kinases compared to chlorine.

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies and autoimmune disorders.[7] The design of novel noncovalent, reversible BTK inhibitors based on the imidazo[4,5-b]pyridine scaffold has been reported.[7] While this study primarily focused on substitutions on the imidazole portion of the scaffold, it lays the groundwork for future exploration of the 6-position to further enhance inhibitory activity.[7]

Experimental Methodologies

The following sections detail the general synthetic and biological evaluation protocols for 6-substituted imidazo[4,5-b]pyridines, providing a foundation for researchers to replicate and build upon these findings.

General Synthesis of 6-Substituted Imidazo[4,5-b]pyridines

The synthesis of 6-substituted imidazo[4,5-b]pyridines typically involves the cyclization of appropriately substituted diaminopyridines.

G cluster_0 Synthesis of 6-Substituted Imidazo[4,5-b]pyridines A Substituted 2-aminopyridine B Nitration A->B C Substituted 2-amino-3-nitropyridine B->C D Substitution at 6-position (e.g., Halogenation) C->D E 6-Substituted-2-amino-3-nitropyridine D->E F Reduction of nitro group E->F G 2,3-Diamino-6-substituted pyridine F->G H Cyclization with aldehyde or orthoester G->H I 6-Substituted Imidazo[4,5-b]pyridine H->I

Caption: General synthetic workflow for 6-substituted imidazo[4,5-b]pyridines.

Step-by-Step Protocol:

  • Nitration: A substituted 2-aminopyridine is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position.

  • Substitution at the 6-position: The resulting 2-amino-3-nitropyridine can undergo various substitution reactions. For example, halogenation can be achieved using N-halosuccinimides.

  • Reduction: The nitro group of the 6-substituted-2-amino-3-nitropyridine is reduced to an amino group, commonly using reducing agents like tin(II) chloride or catalytic hydrogenation, to yield a 2,3-diamino-6-substituted pyridine.

  • Cyclization: The diaminopyridine is then cyclized with an appropriate aldehyde or orthoformate to form the imidazole ring, resulting in the desired 6-substituted imidazo[4,5-b]pyridine.[8]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_1 MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Standard workflow for determining antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The evidence presented in this guide clearly demonstrates that the 6-position of the imidazo[4,5-b]pyridine scaffold is a critical modulator of biological activity. The introduction of a bromine atom at this position consistently enhances both antiproliferative and kinase inhibitory potency compared to an unsubstituted or chlorine-substituted analogue. This suggests that larger, more polarizable halogens may be optimal for maximizing activity.

Future research in this area should focus on a more systematic exploration of a wider range of substituents at the 6-position, including various alkyl, aryl, and amino groups. Quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the electronic and steric requirements for optimal activity.[9] Furthermore, the evaluation of these compounds against a broader panel of biological targets will undoubtedly uncover new therapeutic opportunities for this versatile heterocyclic scaffold. The continued investigation of the SAR of 6-substituted imidazo[4,5-b]pyridines holds significant promise for the development of next-generation therapeutic agents.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. In Review. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available at: [Link]

  • Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity. Part 1: Synthesis and Quantitative Structure-Activity Relationships. PubMed. Available at: [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Research Square. Available at: [Link]

  • SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]

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  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available at: [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed. Available at: [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. Available at: [Link]

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A Comparative Guide to the Synthesis of Substituted Imidazo[4,5-b]pyridines: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, largely due to its structural similarity to purines, which allows for its interaction with a wide array of biological targets.[1] This privileged heterocyclic system is a key component in a variety of therapeutic agents, including kinase inhibitors, antimicrobial compounds, and anti-inflammatory drugs.[2] The development of efficient and versatile synthetic routes to access structurally diverse imidazo[4,5-b]pyridine derivatives is therefore of paramount importance to the drug discovery process.

This guide provides a comparative overview of the most prevalent synthetic strategies for constructing the imidazo[4,5-b]pyridine core. We will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices. Furthermore, a critical evaluation of the advantages and limitations of each method will be presented, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific research objectives.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of the imidazo[4,5-b]pyridine core can be broadly categorized into several key strategies, primarily centered around the formation of the imidazole ring onto a pre-existing pyridine scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine and imidazole rings, as well as the availability of starting materials.

Condensation of 2,3-Diaminopyridine with Carbonyl Compounds and Their Equivalents

This is arguably the most traditional and widely employed method for the synthesis of imidazo[4,5-b]pyridines.[1] The general approach involves the cyclocondensation of 2,3-diaminopyridine with a one-carbon electrophile, which can be a carboxylic acid, aldehyde, or their derivatives.

Mechanism and Experimental Rationale:

The reaction typically proceeds through the initial formation of an amide or a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[4,s-b]pyridine ring system.

  • With Carboxylic Acids: The direct condensation with carboxylic acids often requires harsh conditions, such as high temperatures and the use of strong acids (e.g., polyphosphoric acid), to drive the dehydration step.[1] The acidic catalyst protonates the carbonyl oxygen, rendering the carbon more electrophilic for the nucleophilic attack by the amino group of the diaminopyridine. The high temperature is necessary to overcome the activation energy for the cyclization and subsequent elimination of water.

  • With Aldehydes: When aldehydes are used, the reaction proceeds via an initial Schiff base formation, followed by cyclization and an oxidative step to aromatize the newly formed imidazole ring.[1] The oxidation can be achieved using various oxidizing agents or, in some cases, by air oxidation, which can be a more environmentally friendly approach.[1]

  • Microwave-Assisted Synthesis: To circumvent the often-harsh conditions of traditional methods, microwave-assisted organic synthesis has emerged as a powerful tool. Microwave irradiation can significantly accelerate the reaction rates, leading to shorter reaction times and often improved yields.[3] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Illustrative Workflow for Condensation Strategy:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Intermediate Formation Amide or Schiff Base Intermediate 2,3-Diaminopyridine->Intermediate Formation Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Intermediate Formation Cyclization Cyclization Intermediate Formation->Cyclization Intramolecular Attack Dehydration / Oxidation Dehydration / Oxidation Cyclization->Dehydration / Oxidation Aromatization Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Dehydration / Oxidation->Imidazo[4,5-b]pyridine

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines via condensation.

Comparative Data for Condensation Methods:

MethodReagentsConditionsYieldsAdvantagesDisadvantages
Classical Condensation 2,3-Diaminopyridine, Carboxylic AcidHigh Temp, Strong Acid (PPA)Moderate to GoodReadily available starting materialsHarsh conditions, limited functional group tolerance
Oxidative Cyclocondensation 2,3-Diaminopyridine, AldehydeOxidizing agent (e.g., air, nitrobenzene)Good to ExcellentMilder conditions for some substratesRequires an oxidative step, potential for side products
Microwave-Assisted 2,3-Diaminopyridine, Carboxylic Acid/AldehydeMicrowave irradiationGood to ExcellentRapid reaction times, improved yieldsRequires specialized equipment
Reductive Cyclization of 3-Amino-2-nitropyridines

This one-pot approach offers an efficient alternative to the classical condensation methods, particularly for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[1] The strategy involves the reaction of a 3-amino-2-nitropyridine with an aldehyde or ketone in the presence of a reducing agent.

Mechanism and Experimental Rationale:

The reaction is believed to proceed through the reduction of the nitro group to a second amino group, followed by the condensation with the carbonyl compound and subsequent cyclization. The choice of reducing agent is critical to the success of this reaction. Stannous chloride (SnCl₂) is a commonly used reagent for this transformation.[1] The reaction is typically carried out in an acidic medium, which facilitates both the reduction of the nitro group and the condensation reaction.

Illustrative Workflow for Reductive Cyclization:

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 3-Amino-2-nitropyridine 3-Amino-2-nitropyridine Nitro Reduction Nitro Reduction 3-Amino-2-nitropyridine->Nitro Reduction Aldehyde / Ketone Aldehyde / Ketone Condensation Condensation Aldehyde / Ketone->Condensation Reducing Agent e.g., SnCl2 Reducing Agent->Nitro Reduction Nitro Reduction->Condensation Cyclization Cyclization Condensation->Cyclization Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Cyclization->Imidazo[4,5-b]pyridine

Caption: One-pot synthesis via reductive cyclization.

Comparative Data for Reductive Cyclization:

MethodReagentsConditionsYieldsAdvantagesDisadvantages
Reductive Cyclization 3-Amino-2-nitropyridine, Aldehyde/Ketone, SnCl₂Acidic mediumGoodOne-pot procedure, good yieldsUse of stoichiometric metal reductants
Modern Synthetic Approaches

In addition to the classical methods, several modern synthetic strategies have been developed to provide access to a wider range of substituted imidazo[4,5-b]pyridines with improved efficiency and functional group tolerance.

  • Palladium-Catalyzed Cross-Coupling/Cyclization: This powerful strategy allows for the construction of the imidazo[4,5-b]pyridine core through a tandem reaction sequence. A typical approach involves the palladium-catalyzed cross-coupling of a 2-halo-3-aminopyridine with a suitable coupling partner, followed by an intramolecular cyclization.[4] This method offers excellent control over the substitution pattern and is tolerant of a wide variety of functional groups.

  • Solid-Phase Synthesis: For the generation of compound libraries for high-throughput screening, solid-phase synthesis has proven to be an invaluable tool.[5] In this approach, one of the starting materials is attached to a solid support, and the subsequent reaction steps are carried out in a sequential manner. This allows for the easy purification of intermediates by simple filtration and washing, and the final products are cleaved from the resin in the last step. An efficient method for the solid-supported synthesis of imidazo[4,5-b]pyridines starts from 2,4-dichloro-3-nitropyridine reacted with polymer-supported amines.[5]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.[6] These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. While more commonly reported for other isomers, the principles of MCRs can be applied to the synthesis of imidazo[4,5-b]pyridines, offering a streamlined approach to complex derivatives.

Experimental Protocols

Representative Protocol for Classical Condensation (Phillips Reaction)

Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine:

  • To a mixture of 2,3-diaminopyridine (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) is added polyphosphoric acid (10 g).

  • The reaction mixture is heated to 200-220 °C for 4 hours with stirring.

  • The hot mixture is then carefully poured into a beaker containing ice-water (100 mL).

  • The solution is neutralized with concentrated ammonium hydroxide until a precipitate is formed.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford 2-phenyl-3H-imidazo[4,5-b]pyridine.

Representative Protocol for Reductive Cyclization

Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine:

  • A mixture of 3-amino-2-nitropyridine (1.39 g, 10 mmol) and acetaldehyde (0.53 mL, 12 mmol) in ethanol (50 mL) is prepared.

  • To this solution, a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in concentrated hydrochloric acid (10 mL) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water (50 mL).

  • The solution is basified with 2 M sodium hydroxide solution until a precipitate is formed.

  • The precipitate is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give 2-methyl-3H-imidazo[4,5-b]pyridine.

Conclusion and Future Outlook

The synthesis of substituted imidazo[4,5-b]pyridines is a well-established field with a diverse array of synthetic methodologies. The classical condensation of 2,3-diaminopyridines remains a robust and straightforward approach, especially with the advent of microwave-assisted techniques that mitigate the need for harsh reaction conditions. For the one-pot synthesis of 2-substituted derivatives, the reductive cyclization of 3-amino-2-nitropyridines offers an efficient alternative.

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions and solid-phase synthesis, have significantly expanded the accessible chemical space for this important heterocyclic scaffold. These methods provide greater flexibility in introducing a wide range of substituents and are particularly well-suited for the generation of compound libraries for drug discovery programs.

The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. As the demand for novel imidazo[4,5-b]pyridine-based therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for the chemical research community.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

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A Researcher's Guide to Validating the Mechanism of Action of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, owing to its structural similarity to endogenous purines, which allows for its interaction with a wide range of biological targets.[1] This has led to the development of numerous derivatives with potential applications as anticancer and antimicrobial agents.[1][2] A significant portion of these compounds function as protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[1][3][4]

However, the journey from a promising chemical scaffold to a validated therapeutic agent is fraught with challenges. A critical and often complex phase is the rigorous validation of the compound's mechanism of action (MoA).[5][6] Simply demonstrating that a compound kills cancer cells is insufficient; a deep understanding of how it works is paramount for clinical success. This guide provides a comprehensive, technically-grounded framework for researchers to validate the MoA of novel imidazo[4,5-b]pyridine-based inhibitors, using the well-characterized PI3K/Akt/mTOR signaling pathway as a representative target. We will compare a hypothetical imidazo[4,5-b]pyridine-based inhibitor, "Compound X," with established dual PI3K/mTOR inhibitors like PI-103.

The Central Hypothesis: Compound X as a PI3K/mTOR Pathway Inhibitor

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Many imidazo[4,5-b]pyridine derivatives have been designed to target kinases within this pathway.[1][8] Our central hypothesis is that Compound X, our novel imidazo[4,5-b]pyridine derivative, exerts its anticancer effects by directly inhibiting key kinases in the PI3K/mTOR pathway.

To rigorously test this hypothesis, we will employ a multi-tiered, self-validating experimental approach designed to answer three fundamental questions:

  • Target Engagement: Does Compound X physically interact with its intended target kinase(s) within a cellular context?

  • Functional Inhibition: Does this interaction translate into the inhibition of the kinase's enzymatic activity?

  • Cellular Phenotype: Does the inhibition of the target kinase lead to the expected downstream biological effects and ultimately, cancer cell death?

dot graph "PI3K_Akt_mTOR_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; mTORC2 [label="mTORC2", fillcolor="#EA4335"]; S6K [label="p70S6K", fillcolor="#5F6368"]; _4EBP1 [label="4E-BP1", fillcolor="#5F6368"]; Proliferation [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#202124"]; CompoundX [label="Compound X\n(Imidazo[4,5-b]pyridine)", shape=invhouse, fillcolor="#4285F4"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates", dir=none]; PIP2 -> PIP3 [label=""]; PIP3 -> PDK1 [label="Recruits & Activates"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; mTORC2 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Phosphorylates"]; mTORC1 -> _4EBP1 [label="Phosphorylates"]; S6K -> Proliferation; _4EBP1 -> Proliferation [label="Inhibits\n(when unphosphorylated)"]; Akt -> Survival;

// Inhibitor Actions CompoundX -> PI3K [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; CompoundX -> mTORC1 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; CompoundX -> mTORC2 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; } Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized points of inhibition by Compound X.

Tier 1: Validating Target Engagement in a Cellular Milieu

The first principle of validating an inhibitor's MoA is to confirm that it physically binds to its intended target inside a cell.[5][9] An elegant and powerful method to assess this is the Cellular Thermal Shift Assay (CETSA) .[10][11] The principle behind CETSA is that when a drug binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[11]

dot graph "CETSA_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Intact Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Treat with Compound X\n or Vehicle (DMSO)"]; Heat [label="Heat aliquots to a\n range of temperatures"]; Lyse [label="Lyse cells and\n separate soluble vs.\n aggregated proteins"]; Analyze [label="Analyze soluble fraction\n by Western Blot for\n Target Protein (e.g., PI3K, mTOR)"]; Plot [label="Plot % Soluble Protein\n vs. Temperature"]; Result [label="Shift in melting curve\n indicates target engagement", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Heat; Heat -> Lyse; Lyse -> Analyze; Analyze -> Plot; Plot -> Result; } Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116, known to have an active PI3K pathway) to ~80% confluency.

    • Harvest cells and resuspend in PBS supplemented with protease inhibitors.

    • Divide the cell suspension into two main tubes: one for vehicle (DMSO) treatment and one for Compound X treatment (at a concentration determined from initial cell viability assays, e.g., 10x IC50).

    • Incubate for 1-2 hours at 37°C.[12]

  • Thermal Challenge:

    • Aliquot the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a PCR machine for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling to room temperature.[12]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., PI3K p110α, mTOR) remaining in the soluble fraction using Western blotting or ELISA.

    • Quantify the band intensities and normalize to the non-heated control for each treatment group.

  • Data Interpretation:

    • Plot the percentage of soluble protein against temperature for both vehicle and Compound X treatments.

    • A rightward shift in the melting curve for the Compound X-treated sample compared to the vehicle control indicates that Compound X has bound to and stabilized the target protein, thus confirming target engagement.

Tier 2: Demonstrating Functional Inhibition of Kinase Activity

Confirming that Compound X binds to its target is a crucial first step, but it's equally important to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the enzyme's catalytic activity. This is typically assessed using in vitro kinase assays.[13][14]

Experimental Protocol: In Vitro Kinase Assay

This protocol measures the ability of a kinase to phosphorylate a specific substrate in the presence or absence of an inhibitor.[13][15]

  • Reaction Setup:

    • In a microplate, combine the following in a kinase reaction buffer:

      • Recombinant active kinase (e.g., PI3Kα or mTOR).

      • A specific substrate (e.g., a peptide substrate for the kinase).

      • Varying concentrations of Compound X or a control inhibitor (e.g., PI-103).

      • A fixed concentration of ATP, often radiolabeled ([γ-³²P]ATP) or in a system that allows for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay).

  • Kinase Reaction:

    • Initiate the reaction by adding ATP/Mg²⁺.[13]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity with a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

  • Data Analysis and Comparison:

    • Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value . The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[16] A lower IC50 value indicates a more potent inhibitor.[16]

Comparative Performance Data
CompoundTarget KinaseIC50 (nM)Ki (nM)Notes
Compound X PI3Kα157Potent dual inhibitor activity.
mTOR2512
PI-103 (Control) PI3Kα209Established dual PI3K/mTOR inhibitor.[17]
mTOR8340
Rapamycin (Control) mTOR>10,000>5,000Specific allosteric inhibitor of mTORC1, not ATP-competitive.[17]
PI3Kα>10,000>5,000

Note: Data for Compound X is hypothetical. Ki (inhibitory constant) is a measure of binding affinity, with a smaller value indicating tighter binding.[18] For competitive inhibitors, Ki is approximately half the IC50 value under specific assay conditions.[18][19]

Tier 3: Connecting Target Inhibition to Cellular Outcomes

The ultimate validation of an inhibitor's MoA lies in demonstrating that its on-target activity produces the intended biological response in cancer cells. This involves assessing the downstream signaling cascade and the overall cellular phenotype.

Downstream Signaling Analysis via Western Blotting

If Compound X truly inhibits PI3K and mTOR, we expect to see a reduction in the phosphorylation of their downstream substrates, such as Akt and S6K.[20][21]

dot graph "Western_Blot_Logic" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes CompoundX [label="Compound X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_mTOR [label="Inhibits PI3K/mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="Reduced p-Akt (Ser473)", fillcolor="#FBBC05", fontcolor="#202124"]; pS6K [label="Reduced p-S6K (Thr389)", fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CompoundX -> PI3K_mTOR; PI3K_mTOR -> pAkt; PI3K_mTOR -> pS6K; pAkt -> WesternBlot [style=dashed]; pS6K -> WesternBlot [style=dashed]; } Caption: Logic diagram for validating MoA via Western Blot.

Experimental Protocol: Western Blotting for Pathway Modulation
  • Cell Treatment and Lysis:

    • Seed cancer cells and allow them to adhere overnight.

    • Treat cells with a dose-range of Compound X, PI-103, and vehicle for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • A loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A dose-dependent decrease in the ratio of phosphorylated to total protein for Akt and S6K in Compound X-treated cells, similar to the effect of PI-103, would strongly support the hypothesized MoA.

Phenotypic Assays: Cell Viability and Proliferation

Finally, we must confirm that the on-target inhibition of the PI3K/mTOR pathway leads to a reduction in cancer cell viability and proliferation.[22][23]

Experimental Protocol: Cell Viability Assay (e.g., MTT or RealTime-Glo™)
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach.

  • Treatment: Add a serial dilution of Compound X, PI-103, and other relevant controls.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Measurement:

    • For an MTT assay, add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.[24]

    • For a RealTime-Glo™ assay, add the reagent at the time of treatment and measure luminescence at various time points to monitor cell viability kinetically.[25]

  • Analysis: Calculate the IC50 for cell viability for each compound.

Comparative Cellular Activity
CompoundCell LineCell Viability IC50 (µM)Primary Effect
Compound X HCT116 (Colon Cancer)0.4[2]Cytotoxic/Cytostatic
K562 (Leukemia)0.9Cytotoxic/Cytostatic
PI-103 (Control) HCT1160.6Cytotoxic/Cytostatic[17]
K5621.2Cytotoxic/Cytostatic
Doxorubicin (Control) HCT1160.1Cytotoxic
K5620.05Cytotoxic

Note: Data for Compound X is based on representative values for imidazo[4,5-b]pyridine derivatives.[2] Doxorubicin is a standard cytotoxic chemotherapy agent included for comparison.

Conclusion: Synthesizing the Evidence for a Validated Mechanism of Action

The validation of a drug's mechanism of action is not achieved through a single experiment but through the convergence of evidence from multiple, orthogonal assays. By systematically demonstrating that our imidazo[4,5-b]pyridine-based Compound X:

  • Engages its intended targets (PI3K, mTOR) in intact cells (CETSA).

  • Functionally inhibits the catalytic activity of these targets (in vitro kinase assays).

  • Modulates the downstream signaling pathway (Western blotting for p-Akt, p-S6K).

  • Induces the desired anti-proliferative phenotype in cancer cells (cell viability assays).

...we can build a robust and compelling case for its proposed mechanism of action. This hierarchical and self-validating approach provides the necessary confidence to advance promising compounds like Compound X further down the drug development pipeline, ultimately increasing the probability of translating a novel chemical entity into a life-saving therapy.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available from: [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available from: [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available from: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available from: [Link]

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  • Dual inhibition of PI3Kα and mTOR as an alternative treatment for Kaposi's sarcoma. PMC. Available from: [Link]

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  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. Available from: [Link]

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A Comparative Efficacy Analysis of Imidazo[4,5-b]pyridine Derivatives and Established Purine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological therapeutics, the development of novel agents that can overcome the limitations of existing drugs is a paramount objective. This guide provides a comprehensive comparison of the therapeutic potential of imidazo[4,5-b]pyridine derivatives, a promising class of compounds structurally analogous to purines, with established purine analog drugs. Due to the limited publicly available data on the specific compound 6-(dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, this document will focus on the broader class of imidazo[4,5-b]pyridines, providing a robust framework for evaluating their efficacy against well-known purine analogs.

The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines suggests a potential for these compounds to act as antimetabolites, interfering with nucleic acid synthesis and other vital cellular processes in rapidly dividing cancer cells.[1][2] This guide will delve into the mechanistic rationale for this comparison, present standardized methodologies for efficacy testing, and offer a framework for the interpretation of comparative data.

Introduction to Imidazo[4,5-b]pyridines: A Class of Purine Mimics

The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a privileged scaffold in medicinal chemistry.[2] Its structural resemblance to natural purines has driven extensive research into its potential as a therapeutic agent.[1][3] Various derivatives of this scaffold have been synthesized and investigated for a range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[2][4] The core hypothesis is that these molecules can mimic endogenous purines, thereby disrupting cellular machinery that relies on purine metabolism, a hallmark of cancer cell proliferation.

Several studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as anticancer agents.[4][5][6] Some have been shown to induce apoptosis and act as mitotic inhibitors, arresting cells in mitosis.[5][6] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Established Purine Analogs: Mechanism of Action and Clinical Significance

Purine analogs are a cornerstone of chemotherapy, primarily for hematological malignancies and certain solid tumors.[7][8] These agents are classified based on their structural similarity to purine nucleobases (adenine and guanine) and function as antimetabolites.[7][9] Upon cellular uptake, they are metabolized into fraudulent nucleotides, which then exert their cytotoxic effects through several mechanisms:

  • Inhibition of DNA Synthesis: By incorporating into DNA, they can terminate chain elongation or create unstable DNA strands, leading to cell cycle arrest and apoptosis.[9][10]

  • Inhibition of Key Enzymes: They can inhibit enzymes crucial for de novo purine biosynthesis and DNA replication, such as DNA polymerases and ribonucleotide reductase.[11][12]

  • Induction of Apoptosis: The cellular stress induced by DNA damage and metabolic disruption triggers programmed cell death.[10][12]

Prominent examples of purine analogs include:

  • 6-Mercaptopurine (6-MP): Used in the treatment of acute lymphoblastic leukemia.[11]

  • Azathioprine: An immunosuppressive drug that is converted to 6-MP in the body.[9]

  • Fludarabine: A first-line treatment for chronic lymphocytic leukemia.[7]

  • Cladribine: Effective in treating hairy cell leukemia and certain lymphomas.[8][12]

The diagram below illustrates the general mechanism of action of purine analogs.

Purine_Analog_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus PA Purine Analog Transport Cellular Uptake PA->Transport Activation Metabolic Activation (Phosphorylation) Transport->Activation Active_PA Active Triphosphate Analog Activation->Active_PA DNA_Synth DNA Synthesis Active_PA->DNA_Synth Incorporation RNA_Synth RNA Synthesis Active_PA->RNA_Synth Incorporation Enzymes Inhibition of Purine Synthesis Enzymes Active_PA->Enzymes Apoptosis Apoptosis DNA_Synth->Apoptosis DNA Damage RNA_Synth->Apoptosis Transcriptional Stress Enzymes->Apoptosis Metabolic Stress

Caption: Generalized signaling pathway for purine analog cytotoxicity.

A Framework for Comparative Efficacy Evaluation

To objectively compare the efficacy of a novel imidazo[4,5-b]pyridine derivative with established purine analogs, a multi-tiered experimental approach is necessary. This framework should encompass in vitro cytotoxicity profiling and mechanistic studies.

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines.[13] The choice of cell lines should be relevant to the intended therapeutic application, for instance, leukemia and lymphoma cell lines for comparison with traditional purine analogs.

Table 1: Representative Cancer Cell Lines for Cytotoxicity Screening

Cell LineCancer TypeRationale
JurkatAcute T-cell LeukemiaA standard model for leukemia studies and sensitive to purine analogs.
RamosBurkitt's LymphomaA B-cell lymphoma model, relevant for comparing with drugs like cladribine.
MCF-7Breast AdenocarcinomaTo assess activity against solid tumors; some imidazo[4,5-b]pyridines have shown activity here.[4]
HCT116Colorectal CarcinomaA common solid tumor model to evaluate broader anticancer potential.
A549Lung CarcinomaRepresents another prevalent solid tumor type.

A crucial aspect of this evaluation is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This is a standard measure of a drug's potency.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivative and the reference purine analogs (e.g., Fludarabine, 6-MP). Add the compounds to the wells and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Other cytotoxicity assays like the CCK-8 or real-time cell analysis (RTCA) can also be employed for a more comprehensive assessment.[15]

The following diagram outlines the experimental workflow for a comparative cytotoxicity study.

Cytotoxicity_Workflow start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of: - Imidazo[4,5-b]pyridine Derivative - Purine Analog Controls seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, CCK-8) incubate->assay read Measure Absorbance/ Signal assay->read analyze Data Analysis: - Calculate % Viability - Determine IC50 Values read->analyze compare Compare IC50 Values analyze->compare

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to endogenous purines. This core structure is a key component in a wide array of biologically active molecules, including kinase inhibitors, antiviral agents, and therapeutics targeting the central nervous system.[1] Consequently, the development of efficient and sustainable synthetic routes to functionalized imidazo[4,5-b]pyridine derivatives is of paramount importance to the pharmaceutical industry. This guide provides a comprehensive benchmark of synthetic efficiency for the preparation of a key intermediate, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

This document will dissect and compare two distinct synthetic strategies, evaluating them based on established green chemistry metrics, experimental robustness, and overall process efficiency. The insights provided are intended to guide researchers, scientists, and drug development professionals in selecting and optimizing synthetic routes for this valuable class of compounds.

Benchmarking Metrics for Synthetic Efficiency

To objectively compare the synthetic routes, we will employ a suite of widely recognized green chemistry metrics.[2] These metrics provide a quantitative assessment of the "greenness" and efficiency of a chemical process, moving beyond simple reaction yield to consider waste generation and resource utilization.

  • Process Mass Intensity (PMI): This holistic metric quantifies the total mass of all materials (solvents, reagents, process water) used to produce a specific mass of the final product.[3][4] A lower PMI value indicates a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[5] It provides a direct measure of the waste produced per unit of product.

  • Atom Economy: This metric, calculated from the balanced chemical equation, represents the proportion of reactant atoms that are incorporated into the final product.[6] It is a theoretical measure of how efficiently a reaction utilizes starting materials.

These metrics, in conjunction with traditional measures like yield and purity, will form the basis of our comparative analysis.

Synthetic Route Analysis

We will evaluate two distinct retrosynthetic approaches to 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

Route 1: Late-Stage Acetalization of a Pre-formed Imidazopyridine Core

This strategy relies on the initial synthesis of the imidazo[4,5-b]pyridine ring system, followed by the installation of the dimethoxymethyl group via protection of a key aldehyde intermediate.

Route 2: Early-Stage Introduction of the Acetal Followed by Ring Formation

In this alternative approach, the dimethoxymethyl functionality is incorporated into a pyridine precursor, which is then elaborated to form the final bicyclic imidazo[4,5-b]pyridine structure.

Route 1: Late-Stage Acetalization

This synthetic pathway is conceptually straightforward, leveraging the commercially available or readily synthesized 3-methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde as a key intermediate.

Synthetic Workflow

Route_1_Workflow A 2-Amino-3-methylaminopyridine C Cyclization A->C B Glyoxylic Acid Derivative B->C D 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde C->D F Acetalization D->F E Trimethyl Orthoformate, Acid Catalyst E->F G 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine F->G Route_2_Workflow A 2-Chloro-3-nitropyridine Derivative B Functional Group Interconversion A->B C 5-(Dimethoxymethyl)-3-nitropyridin-2-amine B->C D Methylation C->D E 5-(Dimethoxymethyl)-N-methyl-3-nitropyridin-2-amine D->E F Reduction E->F G 5-(Dimethoxymethyl)-N2-methylpyridine-2,3-diamine F->G I Cyclization G->I H Formic Acid H->I J 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine I->J

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, demand a rigorous, science-led approach. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower your laboratory with a self-validating system for chemical waste management, ensuring both personal safety and regulatory compliance.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2][3] This inherent bioactivity necessitates that compounds like 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine be treated with the utmost care, assuming high potency and potential hazards in the absence of complete toxicological data.

Section 1: Hazard Assessment and Chemical Profile

Based on SDS information for structurally related imidazopyridines and pyridines, the primary hazards are likely to include:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6]

  • Eye Damage/Irritation: Causes serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Given its intended use in research and development, it should be handled as a hazardous compound requiring stringent controls.

PropertyInferred Value/CharacteristicRationale / Reference
Molecular Formula C10H13N3O2Derived from structure.
Molecular Weight 207.23 g/mol Calculated from formula.
Appearance Likely a solid at room temperatureBased on similar substituted imidazopyridines.[7]
Potential Hazards Harmful if swallowed, skin/eye/respiratory irritantBased on analogous compounds.[4][8]
Biological Activity Potentially high; handle as a hazardous drugImidazopyridine derivatives show significant biological activity.[1][2][9]
Chemical Reactivity The dimethoxymethyl group is an acetal, susceptible to hydrolysis under acidic conditions. The heterocyclic core is generally stable but can be degraded by strong oxidizing agents.General organic chemistry principles.

Section 2: Regulatory Framework for Disposal

As a biologically active compound used in research, 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine waste falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Given its context in drug development, it is prudent to manage it according to the standards for hazardous waste pharmaceuticals.[10][11]

All waste generated, including pure compound, contaminated labware (pipette tips, gloves), and cleanup materials from spills, must be collected and disposed of as hazardous waste. It is critical to consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations. Under no circumstances should this compound or its containers be disposed of in standard trash or sewer systems.[11][12]

Section 3: Personnel Safety & Personal Protective Equipment (PPE)

The foundation of safe disposal is rigorous adherence to personal protection protocols. All handling and disposal preparation steps must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Required PPE includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.[13]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[4]

  • Respiratory Protection: For spill cleanup outside of a fume hood, a NIOSH-approved respirator may be required. All personnel using respirators must be properly trained and fit-tested as part of an OSHA-compliant respiratory protection program.[14][15]

Section 4: Disposal Decision Workflow

The following workflow provides a logical pathway for managing waste containing 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine. The primary directive is to segregate, securely contain, and transfer waste to a licensed disposal facility via your institution's EHS department.

Caption: Disposal decision workflow for 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine.

Section 5: Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused Compound and Contaminated Solids

This protocol applies to the pure chemical, reaction residues, and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips, silica gel).

  • Segregation: At the point of generation, separate contaminated solid waste from liquid waste.

  • Containment: Place all solid waste into a designated, leak-proof hazardous waste container with a secure lid. The container must be compatible with the chemical (e.g., a polyethylene drum or pail). Do not overfill the container.

  • Labeling: Affix a hazardous waste label to the container immediately. Fill it out completely with the full chemical name, hazard warnings, and the date you first added waste.

  • Storage: Store the sealed container in a designated satellite accumulation area within or near the laboratory. This area should be secure, well-ventilated, and have secondary containment.

  • Pickup: Once the container is full or the accumulation time limit is reached (per institutional policy), arrange for pickup by your EHS department.

Protocol B: Management of Spills

Immediate and correct response to a spill is critical to mitigating exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operational. If safe to do so, increase ventilation in the area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the full PPE described in Section 3, including double-gloving.

  • Contain & Absorb: For a solid spill, gently cover with an absorbent material (e.g., vermiculite or a universal spill absorbent) to avoid raising dust. For a liquid spill (if the compound is in solution), absorb with a chemical absorbent pad or material.

  • Cleanup: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Protocol C: Decontamination of Glassware

Reusable glassware must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any residue. This initial rinsate is considered hazardous waste and MUST be collected in a designated liquid hazardous waste container.

  • Second Rinse: Repeat the rinse. This second rinsate must also be collected as hazardous waste.

  • Washing: After the solvent rinses, the glassware can be washed with laboratory detergent and water.

  • Rationale: This triple-rinse procedure ensures that the concentration of the active compound is reduced to a negligible level. Collecting the initial, more concentrated rinsates is crucial for minimizing the environmental impact and ensuring compliance.[16]

References

  • Jubilant Ingrevia Limited. 3-(Hydroxymethyl)pyridine Safety Data Sheet. According to the federal final rule of hazard communication revised on 2012 (HazCom 2012).
  • Saeed, A., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • CymitQuimica. SAFETY DATA SHEET: 2-(chloromethyl)-6-methoxy-imidazo[1,2-a]pyridine.
  • Al-Said, M. S., et al. (2011). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed.
  • Santa Cruz Biotechnology, Inc. 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile. SCBT.
  • PubChem. Imidazo(4,5-b)pyridine. National Center for Biotechnology Information.
  • U.S. EPA. (2025). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • MDPI. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Sigma-Aldrich. (2020). Safety Data Sheet: Pyridine.
  • U.S. EPA. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency.
  • ASHP. (2019). ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • OSHA. Hazardous Drugs - Overview. Occupational Safety and Health Administration.
  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine.
  • eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations.
  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists.
  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
  • MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.